Cardioquin
Description
Properties
CAS No. |
7681-28-9 |
|---|---|
Molecular Formula |
C26H34N2O9 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C20H24N2O2.C6H10O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-5,8-11H,(H,12,13)/t13-,14?,19+,20-;2-,3+,4+,5-/m00/s1 |
InChI Key |
KUTGSSTVCUKONV-JWVVETNKSA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Other CAS No. |
7681-28-9 |
Synonyms |
Cardioquin quinidine polygalacturonate |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Cardioquin (Quinidine) on Cardiac Sodium Channels
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cardioquin (quinidine), a Class Ia antiarrhythmic agent, exerts its primary therapeutic effect through the blockade of cardiac voltage-gated sodium channels (Nav1.5). This guide provides a comprehensive overview of the molecular mechanisms underpinning this interaction. Quinidine exhibits a state-dependent affinity for the Nav1.5 channel, preferentially binding to the open and inactivated states over the resting state. This "use-dependent" and "voltage-dependent" blockade slows the rapid upstroke of the cardiac action potential (Phase 0), reduces the excitability of cardiac tissue, and prolongs the action potential duration. Recent cryo-electron microscopy (cryo-EM) studies have elucidated the precise binding site of quinidine within the channel pore, offering a structural basis for its inhibitory action. This document details the quantitative aspects of this interaction, outlines common experimental protocols for its investigation, and provides visual representations of the key pathways and workflows.
Quantitative Data on Cardioquin's Interaction with Cardiac Sodium Channels
The inhibitory effects of Cardioquin on cardiac sodium channels have been quantified across numerous studies. The following tables summarize key parameters, including the half-maximal inhibitory concentration (IC50) for both peak and late sodium currents, and the kinetics of channel block and recovery.
| Parameter | Value | Cell Type | Experimental Conditions | Reference |
| IC50 (Peak INa) | 28.9 ± 2.2 µM | HEK293 cells expressing hNav1.5 | Vhold = -95 mV | [1] |
| 11.0 ± 0.7 µmol/L | Rabbit ventricular myocytes | [2] | ||
| IC50 (Late INa) | 12.0 ± 0.7 µmol/L | Rabbit ventricular myocytes | [2] | |
| IC50 (Tonic Block) | 17 µM | Not specified | [3] | |
| Recovery Time Constant from Block | 3 to 8 s | Guinea-pig papillary muscle | Near normal resting potential | [4][5] |
| 4.13 s | Computer simulation based on experimental data | [6] |
Core Mechanism of Action: State-Dependent Blockade
Cardioquin's mechanism of action is best described by the modulated receptor hypothesis , which posits that the drug has different affinities for the different conformational states of the sodium channel (resting, open, and inactivated).[7] Quinidine has a low affinity for the resting state of the channel, which is prevalent at diastolic potentials.[4] However, upon depolarization and subsequent channel opening and inactivation, the affinity of quinidine for its binding site markedly increases.[4][7]
This state-dependent binding has several important consequences:
-
Use-Dependence: The degree of sodium channel blockade by quinidine increases with the frequency of channel activation (i.e., at higher heart rates).[8] With each depolarization, more channels enter the open and inactivated states, providing more high-affinity binding targets for quinidine. This leads to a cumulative block.
-
Voltage-Dependence: The block is more pronounced at more depolarized membrane potentials, where the proportion of channels in the inactivated state is higher.
Recent cryo-EM structures of the human Nav1.5 channel in complex with quinidine have provided a high-resolution view of the binding site.[8][9][10] Quinidine binds within the central pore of the channel, just beneath the selectivity filter, and is coordinated by residues from domains I, III, and IV.[8][9] This binding physically obstructs the ion permeation pathway.[8] Furthermore, quinidine binding induces a conformational change, specifically the rotation of a tyrosine residue (Tyr1767), which leads to a tightening of the intracellular gate, further contributing to the channel blockade.[8][9]
Experimental Protocols
The investigation of Cardioquin's effects on cardiac sodium channels typically involves patch-clamp electrophysiology on isolated cardiomyocytes or heterologous expression systems.
Cell Preparation and Culture
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human SCN5A gene (encoding for Nav1.5) are commonly used.[11][12][13] These cell lines provide a homogenous population of channels for detailed biophysical and pharmacological characterization. Alternatively, primary cardiomyocytes isolated from animal models (e.g., rabbit or guinea pig ventricles) can be used to study the drug's effect in a more native environment.[2] The HL-1 cell line, derived from a mouse atrial cardiomyocyte tumor, is another option as it retains a differentiated cardiac phenotype.[14]
Electrophysiological Recording
-
Technique: The whole-cell patch-clamp technique is the gold standard for measuring ionic currents from single cells.[15] Automated patch-clamp systems (e.g., QPatch, SyncroPatch) are also utilized for higher throughput screening.[13][16][17]
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[15]
-
Intracellular Solution (in mM): 120 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH. Cesium and fluoride ions are used to block potassium and chloride currents, respectively, to isolate the sodium current.[13][15]
-
-
Temperature: Experiments are typically performed at or near physiological temperature (35-37°C) as drug binding kinetics can be temperature-sensitive.[3]
Voltage-Clamp Protocols
Specific voltage-clamp protocols are designed to probe the different states of the sodium channel and quantify the state-dependent block by Cardioquin.
-
Tonic and Use-Dependent Block: A series of depolarizing pulses from a holding potential (e.g., -120 mV, where most channels are in the resting state) to a test potential (e.g., -20 mV) at varying frequencies (e.g., 0.1 Hz to 5 Hz) is applied. The reduction in the peak inward sodium current with successive pulses at higher frequencies demonstrates use-dependent block.
-
Steady-State Inactivation: To assess the affinity for the inactivated state, a series of pre-pulses to various voltages are applied to inactivate a fraction of the channels, followed by a test pulse to measure the available current. A hyperpolarizing shift in the steady-state inactivation curve in the presence of Cardioquin indicates preferential binding to the inactivated state.
-
Recovery from Inactivation: This protocol measures the time it takes for channels to recover from the inactivated state and become available for opening again. A prolonged recovery time in the presence of Cardioquin is indicative of the drug trapping the channel in the inactivated state.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: Modulated receptor hypothesis for Cardioquin's interaction with Nav1.5.
Experimental Workflow
Caption: Typical workflow for evaluating Cardioquin's effects on Nav1.5 channels.
References
- 1. scienceopen.com [scienceopen.com]
- 2. EMDB-0942: voltage-gated sodium channel Nav1.5 with quinidine - Yorodumi [pdbj.org]
- 3. fda.gov [fda.gov]
- 4. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [A gate-related receptor analysis of cardiac sodium channel blockade by quinidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Structural Basis for Pore Blockade of the Human Cardiac Sodium Channel Nav 1.5 by the Antiarrhythmic Drug Quinidine* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ion Channel Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 12. biocompare.com [biocompare.com]
- 13. sophion.com [sophion.com]
- 14. pnas.org [pnas.org]
- 15. Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 17. biorxiv.org [biorxiv.org]
The Genesis of a Rhythm Regulator: A Technical History of Quinidine's Rise as an Antiarrhythmic
For Immediate Release
This in-depth technical guide explores the historical development of quinidine, a pioneering antiarrhythmic agent. Addressed to researchers, scientists, and drug development professionals, this document details the key discoveries, experimental methodologies, and evolving understanding of quinidine's mechanism of action that solidified its place in the pantheon of cardiovascular therapeutics. Through a comprehensive review of seminal studies, this paper reconstructs the journey from anecdotal observation to clinical application, presenting quantitative data in structured tables and illustrating complex biological processes with detailed diagrams.
From Folk Remedy to Clinical Breakthrough: The Early History
The story of quinidine begins not in a laboratory, but with centuries of observation of the medicinal properties of the cinchona tree's bark.[1] While primarily known for its antimalarial effects due to the alkaloid quinine, its impact on heart rhythm was noted as early as 1749 by Jean-Baptiste de Sénac.[1] However, it was the astute observation of a Dutch merchant in the early 20th century, who self-treated his palpitations with quinine, that brought the antiarrhythmic potential of cinchona alkaloids to the attention of the medical community.[2]
This anecdotal evidence prompted further investigation by prominent physicians of the era. In 1914, Karel Frederik Wenckebach, a pioneer in cardiology, documented the use of quinine to treat paroxysmal atrial fibrillation, administering a daily dose of 1 gram.[3] This laid the groundwork for a more systematic investigation by Walter Frey in 1918. Frey was the first to conduct a comparative study of the four main cinchona alkaloids, concluding that quinidine was the most effective in converting atrial fibrillation to a normal sinus rhythm.[1][4] This pivotal discovery marked the true beginning of quinidine's journey as a targeted antiarrhythmic therapy.
Elucidating the Mechanism: How Quinidine Calms the Heart
The antiarrhythmic effects of quinidine stem from its ability to modulate the electrical activity of cardiac myocytes. As a Class IA antiarrhythmic agent, its primary mechanism of action is the blockade of the fast inward sodium channels (INa) in the cardiac cell membrane.[2][5][6] This blockade is "use-dependent," meaning its effect is more pronounced at higher heart rates.[2] By inhibiting the rapid influx of sodium ions during Phase 0 of the cardiac action potential, quinidine slows the rate of depolarization, thereby decreasing the conduction velocity of the electrical impulse through the heart.[5][6]
Beyond its effects on sodium channels, quinidine also blocks several types of potassium channels, which are crucial for the repolarization phase (Phase 3) of the action potential.[2][5][6] This blockade prolongs the duration of the action potential and, consequently, the effective refractory period of the cardiac cells.[5][6] This extended refractory period makes the heart muscle less susceptible to premature or ectopic stimuli that can trigger arrhythmias.[5] Furthermore, quinidine exhibits anticholinergic (vagolytic) properties, which can also contribute to its overall effect on heart rhythm.[5]
The multifaceted action of quinidine on cardiac ion channels is summarized in the signaling pathway diagram below.
From Bench to Bedside: Early Experimental Approaches
The early investigations into the antiarrhythmic properties of cinchona alkaloids relied on the experimental techniques of the time. A common in vitro method involved the use of an isolated frog heart preparation. The mechanical activity of the heart was recorded using a kymograph, a rotating drum with smoked paper on which a stylus would trace the contractions.
A general protocol for such an experiment would involve:
-
Pithing a frog to destroy the central nervous system while maintaining cardiac function.
-
Exposing the heart and attaching a hook to the apex of the ventricle.
-
Connecting the hook via a thread to a lever system with a stylus that would record the heart's contractions on the kymograph.
-
Maintaining tissue viability by periodically moistening the heart with a Ringer's solution.
-
Establishing a baseline recording of the normal heart rhythm.
-
Administering the test compound (e.g., a cinchona alkaloid solution) directly to the heart.
-
Recording the subsequent changes in the heart's rate and rhythm on the kymograph.
This experimental setup, while rudimentary by modern standards, allowed early researchers to observe the direct effects of these compounds on cardiac muscle and to differentiate the relative potencies of quinine, quinidine, and other alkaloids.
Quantifying Efficacy: Clinical Data on Quinidine
While early reports were largely qualitative, subsequent clinical studies provided quantitative data on quinidine's efficacy. The following tables summarize key findings from various eras of quinidine research.
Table 1: Early Observational Data
| Year of Report | Investigator(s) | Compound | Dosage | Indication | Reported Outcome |
| 1914 | K. F. Wenckebach | Quinine | 1 g/day | Paroxysmal Atrial Fibrillation | Successful in halting paroxysms |
| 1918 | W. Frey | Quinidine | Not specified | Atrial Fibrillation | More effective than other cinchona alkaloids |
Table 2: Meta-Analysis of Randomized Controlled Trials (1970-1984) for Maintenance of Sinus Rhythm After Cardioversion
| Time Post-Cardioversion | Percentage of Patients in Sinus Rhythm (Quinidine Group) | Percentage of Patients in Sinus Rhythm (Control Group) |
| 3 Months | 69% | 45% |
| 6 Months | 58% | 33% |
| 12 Months | 50% | 25% |
Data from a meta-analysis of six trials involving 808 patients.
It is important to note that this meta-analysis also found a higher mortality rate in the quinidine-treated group (2.9%) compared to the control group (0.8%), highlighting the proarrhythmic potential of the drug.
The Enduring Legacy of a Pioneer
The development of quinidine as an antiarrhythmic agent represents a landmark in cardiovascular medicine. From its origins in traditional medicine to its systematic clinical evaluation, the story of quinidine is a testament to the importance of observation, scientific inquiry, and the continual refinement of our understanding of pharmacology and physiology. While its use has declined with the advent of newer agents with more favorable safety profiles, the principles established through the study of quinidine laid the foundation for the entire field of antiarrhythmic drug development. The historical journey of this remarkable compound continues to offer valuable lessons for researchers and clinicians today.
References
- 1. The Fever Tree: from Malaria to Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinidine - Wikipedia [en.wikipedia.org]
- 3. Effects of quinidine on ventricular repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 6. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
An In-Depth Technical Guide to the Molecular Structure and Function of Quinidine Polygalacturonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinidine polygalacturonate is a salt form of quinidine, a class IA antiarrhythmic agent, complexed with polygalacturonic acid. This formulation is designed to provide a slower release of quinidine, potentially offering a more sustained therapeutic effect and improved gastrointestinal tolerance compared to quinidine sulfate. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of quinidine polygalacturonate. It details the known functional effects of the active quinidine moiety on cardiac ion channels and explores its pro-apoptotic activity. Detailed experimental protocols for relevant biological assays are also provided to facilitate further research and development.
Molecular Structure and Physicochemical Properties
Quinidine polygalacturonate is formed by an ionic interaction between the quinidine alkaloid and the polygalacturonic acid polymer.
Quinidine is a stereoisomer of quinine and consists of a quinoline ring linked to a quinuclidine ring. Its chemical formula is C₂₀H₂₄N₂O₂.
Polygalacturonic acid is a polysaccharide composed of repeating units of D-galacturonic acid.[1] It is the main component of pectin.
The combined structure results in a high molecular weight salt. While specific quantitative data for the combined molecule is sparse in publicly available literature, the properties of its constituent parts are well-documented.
Table 1: Physicochemical Properties of Quinidine and its Salts
| Property | Quinidine | Quinidine Sulfate | Quinidine Polygalacturonate |
| Molecular Formula | C₂₀H₂₄N₂O₂ | (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O | C₂₀H₂₄N₂O₂·(C₆H₁₀O₇)x·xH₂O |
| Molecular Weight | 324.42 g/mol [2] | 782.9 g/mol [1] | 516.55 g/mol (for a specific formulation)[3] |
| Melting Point | 168-172 °C[2] | ~207 °C[1] | 180 °C (decomposes)[4] |
| Solubility | Water: 0.05 g/100 mL (20 °C)[2] | 1 g in 90 mL of water[5] | Water at 25°C: ~2%[4] |
| pKa | 4.2, 8.8[6] | - | - |
| logP (o/w) | 3.44[7] | - | - |
Mechanism of Action and Function
The pharmacological activity of quinidine polygalacturonate is primarily attributed to the quinidine molecule. The polygalacturonic acid moiety is thought to act as a carrier, providing a sustained release of the active drug.
Antiarrhythmic Effects: Ion Channel Blockade
Quinidine is a class IA antiarrhythmic agent that primarily acts by blocking voltage-gated sodium and potassium channels in cardiomyocytes.
-
Sodium Channel Blockade: Quinidine blocks the fast inward sodium current (INa), which slows the rate of depolarization of the cardiac action potential (Phase 0). This leads to a decrease in conduction velocity.
-
Potassium Channel Blockade: Quinidine also blocks several types of potassium channels, including the transient outward potassium current (Ito) and the delayed rectifier potassium current (IK). This inhibition of potassium efflux prolongs the duration of the action potential and the effective refractory period.[8] An IC50 of 19.9 μM has been reported for its K+ channel blocking activity.[9]
Caption: Quinidine's mechanism of antiarrhythmic action.
Apoptotic Function
Recent studies have shown that quinidine can induce apoptosis in various cell types, including cancer cells.[8] This effect appears to be mediated through the intrinsic (mitochondrial) pathway of apoptosis.
-
Mitochondrial Pathway Activation: Quinidine treatment has been shown to lead to the activation of initiator caspase-9 and executioner caspase-3.[10]
-
Bcl-2 Family Modulation: The pro-apoptotic effects of quinidine involve the regulation of Bcl-2 family proteins. It has been observed to increase the expression of the pro-apoptotic protein BAX while decreasing the expression of the anti-apoptotic protein Bcl-2.[11]
-
Cytochrome c Release: The activation of the mitochondrial pathway is further supported by the release of cytochrome c from the mitochondria into the cytosol, a key event in apoptosis initiation.[12]
Caption: Quinidine's induction of the mitochondrial apoptosis pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of quinidine polygalacturonate's function.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of quinidine polygalacturonate for the desired duration (e.g., 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in culture flasks and treat with quinidine polygalacturonate for the desired time.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-labeled Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[10]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 200 µL of binding buffer and analyze the cells by flow cytometry within one hour.[10]
Caspase Activity Assay (Colorimetric or Fluorometric)
This assay quantifies the activity of specific caspases, such as caspase-3 and caspase-9.
Protocol:
-
Treat cells with quinidine polygalacturonate to induce apoptosis.
-
Lyse the cells to release cellular contents.
-
Add the cell lysate to a microplate well containing a specific caspase substrate conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) reporter molecule.
-
Incubate to allow the active caspase to cleave the substrate, releasing the reporter molecule.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify caspase activity based on the signal intensity relative to a standard curve.
Caption: Workflow for investigating quinidine-induced apoptosis.
Conclusion
Quinidine polygalacturonate remains a relevant compound in cardiovascular medicine, and its pro-apoptotic effects suggest potential for further investigation in other therapeutic areas. This guide has provided a detailed overview of its molecular characteristics and functional mechanisms based on the current scientific literature. The provided experimental protocols offer a foundation for researchers to further explore its biological activities and potential applications. Further research is warranted to fully characterize the physicochemical properties of the quinidine polygalacturonate salt and to elucidate the specific role of the polygalacturonic acid carrier in its therapeutic profile.
References
- 1. Quinidine (PIM 463) [inchem.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. medkoo.com [medkoo.com]
- 4. Quinidine [drugfuture.com]
- 5. Quinidine sulfate anhydrous | C40H50N4O8S | CID 441326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. quinidine, 56-54-2 [thegoodscentscompany.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
Early Clinical Studies of Cardioquin (Quinidine Polygalacturonate) for Atrial Fibrillation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical studies of Cardioquin (quinidine polygalacturonate) for the treatment of atrial fibrillation. The document focuses on the initial clinical investigations, presenting quantitative data, experimental protocols, and the mechanistic understanding of the drug during its early use.
Introduction: The Advent of a Sustained-Release Quinidine Formulation
Quinidine, a class Ia antiarrhythmic agent, has a long history in the management of cardiac arrhythmias, particularly atrial fibrillation.[1][2] Derived from the cinchona bark, its utility was often hampered by the gastrointestinal side effects and the need for frequent dosing associated with quinidine sulfate.[3] Cardioquin, a formulation of quinidine bound to polygalacturonic acid, was developed to provide a sustained-release preparation, aiming to improve patient tolerance and compliance by allowing for less frequent administration.[3] This document delves into the foundational clinical research that assessed the efficacy and safety of this formulation.
Mechanism of Action
Quinidine's primary antiarrhythmic effect is achieved through the blockade of fast inward sodium channels (INa) in cardiac cells. This action decreases the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity.[2] Additionally, quinidine blocks certain potassium channels, which prolongs the action potential duration and the effective refractory period of myocardial tissue.[2] This combined effect on depolarization and repolarization helps to terminate re-entrant arrhythmias and prevent their recurrence. The drug also exhibits anticholinergic and alpha-adrenergic blocking properties.[4]
Early Clinical Trial Data
Quantitative data from early clinical studies on Cardioquin and other quinidine formulations are summarized below. It is important to note that early trials often had smaller patient populations and varied in design.
Table 1: Efficacy of Quinidine in Conversion of Atrial Fibrillation to Sinus Rhythm
| Study/Analysis | Quinidine Formulation | Number of Patients | Conversion Rate (%) | Duration of Atrial Fibrillation |
| Schwaab et al. (retrospective) | Quinidine Sulfate | 501 | 84% | Paroxysmal |
| Flecainide vs. Quinidine Trial | Quinidine Sulfate | 30 | 80% | < 10 days |
| Flecainide vs. Quinidine Trial | Quinidine Sulfate | 30 | 40% | > 10 days |
Note: The Schwaab et al. study, while more recent, provides a large dataset on the efficacy of quinidine for cardioversion and is included for comparative purposes.[5]
Table 2: Maintenance of Sinus Rhythm with Quinidine Therapy
| Study/Analysis | Quinidine Formulation(s) | Number of Patients | % in Sinus Rhythm at 3 Months | % in Sinus Rhythm at 6 Months | % in Sinus Rhythm at 12 Months |
| Coplen et al. 1990 (Meta-analysis) | Various | 808 | 69% | 58% | 50% |
| Control Group (No Treatment) | N/A | (within the 808) | 45% | 33% | 25% |
This meta-analysis included six randomized controlled trials published between 1970 and 1984.[6]
Table 3: Adverse Effects and Mortality
| Study/Analysis | Key Findings |
| Coplen et al. 1990 (Meta-analysis) | Total mortality rate in the quinidine-treated group was 2.9% versus 0.8% in the control group (Odds Ratio ≈ 3.0).[6] |
| Boston Collaborative Drug Surveillance | 14% of 652 hospitalized patients on quinidine sulfate had adverse reactions severe enough to discontinue the drug.[7] |
| Common Adverse Effects | Gastrointestinal intolerance (diarrhea, nausea), cinchonism (tinnitus, headache, dizziness), and proarrhythmic effects (e.g., Torsades de Pointes).[3][4] |
Experimental Protocols of Early Studies
A key objective of early studies was to determine the effective dosage of Cardioquin for both converting atrial fibrillation to sinus rhythm and maintaining it, while monitoring for toxicity. A 1959 study by Bellet et al. investigated the blood levels of various quinidine preparations, including quinidine polygalacturonate.[3]
Generalized Protocol for Early Cardioquin Studies:
-
Patient Selection:
-
Inclusion Criteria: Patients with documented atrial fibrillation.
-
Exclusion Criteria: Complete atrioventricular block, known hypersensitivity to cinchona alkaloids, and potentially other severe cardiac conditions.[4]
-
-
Dosage and Administration:
-
For conversion of atrial fibrillation, a common approach was to administer an initial test dose, followed by incremental doses.
-
For maintenance therapy, a typical dosage regimen for Cardioquin would be one tablet (equivalent to 200 mg of quinidine) every eight to twelve hours.[3] The dosage would be adjusted based on clinical response and tolerance.
-
-
Monitoring and Assessment:
-
Efficacy: Serial electrocardiograms (ECGs) were used to monitor for conversion to and maintenance of sinus rhythm.
-
Safety: Patients were monitored for adverse effects, with a particular focus on gastrointestinal symptoms and signs of cinchonism. ECG monitoring for QRS and QT interval prolongation was also a key safety parameter.[4]
-
Pharmacokinetics: Blood samples were drawn at specified intervals to determine plasma quinidine concentrations. A desirable maintenance blood level was considered to be in the range of 4 to 7 mg/L.[3]
-
Conclusion
The early clinical studies of Cardioquin (quinidine polygalacturonate) were pivotal in establishing it as a viable therapeutic option for the management of atrial fibrillation. The sustained-release formulation offered a potential advantage over immediate-release quinidine sulfate in terms of dosing frequency and possibly patient tolerance. While effective in converting and maintaining sinus rhythm for a significant number of patients, the use of Cardioquin, like other quinidine preparations, was associated with a notable incidence of adverse effects and an increased risk of mortality compared to no treatment.[6] These early investigations laid the groundwork for a more nuanced understanding of the risk-benefit profile of antiarrhythmic drug therapy.
References
- 1. Quinidine-A legacy within the modern era of antiarrhythmic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinidine revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Relationship of Dosage Schedule to the Blood Level of Quinidine, Using All Available Quinidine Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Quinidine for Pharmacological Cardioversion of Atrial Fibrillation: A Retrospective Analysis in 501 Consecutive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of quinidine therapy for maintenance of sinus rhythm after cardioversion. A meta-analysis of randomized control trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early and late results of conversion of atrial fibrillation with quinidine. A clinical and hemodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Pharmacokinetic Landscape of Cardioquin Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of various oral quinidine formulations, with a particular focus on Cardioquin (quinidine polygalacturonate). Quinidine, a class IA antiarrhythmic agent, is available in several salt forms, including sulfate, gluconate, and polygalacturonate, each exhibiting distinct pharmacokinetic profiles. Understanding these differences is paramount for optimizing therapeutic efficacy and ensuring patient safety. This guide synthesizes available data on key pharmacokinetic parameters, details the experimental protocols used in seminal studies, and visualizes the metabolic pathways and experimental workflows.
Comparative Pharmacokinetic Parameters of Oral Quinidine Formulations
The oral bioavailability of quinidine is generally around 70% or greater, though it can be highly variable among individuals.[1][2][3] The reduction in bioavailability is primarily attributed to first-pass metabolism in the liver.[2][4] Different salt forms of quinidine influence the rate and extent of its absorption.
Immediate-release quinidine sulfate is rapidly absorbed, reaching peak plasma concentrations in approximately one to two hours.[5][6] In contrast, sustained-release formulations, such as quinidine gluconate and quinidine sulfate, are absorbed more slowly, which can result in more stable plasma concentrations over a dosing interval.[6][7][8] Studies have shown that sustained-release quinidine gluconate may offer greater bioavailability compared to sustained-release quinidine sulfate.[7] Quinidine polygalacturonate (Cardioquin) has been demonstrated to be equivalent to quinidine sulfate in terms of both absorption and elimination kinetics.[9]
The presence of food can impact the rate of quinidine absorption. While the overall extent of absorption (as measured by AUC) is generally unaffected, food can delay the time to reach maximum concentration (Tmax).[3][10] Specifically, a 44% increase in Tmax has been observed when quinidine is administered with food.[10]
The elimination half-life of oral quinidine in healthy individuals typically ranges from 5 to 12 hours.[1][5] However, this can be altered in specific patient populations, such as the elderly and those with cirrhosis or congestive heart failure, where clearance is reduced.[1]
| Formulation | Active Moiety | Tmax (hours) | Bioavailability (%) | Key Findings |
| Cardioquin (Quinidine Polygalacturonate) | Quinidine | ~2[11] | ~70%[11] | Equivalent to quinidine sulfate in absorption and elimination kinetics.[9] |
| Quinidine Sulfate (Immediate-Release) | Quinidine | ~1-2[5][6] | ~70% (range 45-100%)[3] | More rapidly absorbed than the gluconate salt.[12] |
| Quinidine Sulfate (Sustained-Release) | Quinidine | Slower than immediate-release | Variable | Provides more constant blood levels with smaller differences between peak and trough concentrations compared to immediate-release formulations. |
| Quinidine Gluconate (Sustained-Release) | Quinidine | ~3-5[13] | 70-80%[13] | Absorption is significantly slower than quinidine sulfate.[12] May have greater bioavailability than sustained-release quinidine sulfate.[7] |
Experimental Protocols: A Methodological Overview
The understanding of quinidine pharmacokinetics is built upon numerous clinical studies. While specific details can vary, the general methodologies employed in these investigations share common elements.
Study Design
A prevalent design in comparative bioavailability studies is the crossover study .[7][12] In this design, a group of healthy volunteers receives each of the different quinidine formulations in a randomized sequence, with a washout period between each administration phase. This allows each subject to serve as their own control, minimizing inter-individual variability. For instance, in a study comparing sustained-release quinidine gluconate and sulfate, sixteen healthy men participated in a crossover design, receiving multiple doses of each drug.[7] Another study comparing quinidine sulfate and gluconate tablets utilized a single-dose randomized crossover design with 20 healthy volunteers.[12]
Dosing and Sample Collection
Subjects are typically administered a standardized oral dose of the quinidine formulation being studied. Blood samples are then collected at predetermined time points over a specified period (e.g., 12 to 32 hours) to characterize the plasma concentration-time profile of the drug.[7][10] For example, in a study evaluating the effect of food on quinidine bioavailability, two 200 mg quinidine sulfate tablets were administered, and serum and urine samples were collected over 32 and 60 hours, respectively.[10]
Analytical Methods
The concentration of quinidine in plasma or serum samples is most commonly determined using High-Performance Liquid Chromatography (HPLC) .[7][10] This technique allows for the specific and sensitive quantification of quinidine and its metabolites.
Visualizing the Processes
To better illustrate the complex processes involved in quinidine pharmacokinetics, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of quinidine in the liver.
Caption: Typical crossover experimental workflow.
Conclusion
The selection of a specific quinidine formulation has significant implications for the resulting pharmacokinetic profile. While Cardioquin (quinidine polygalacturonate) demonstrates pharmacokinetic equivalence to immediate-release quinidine sulfate, sustained-release formulations of quinidine sulfate and gluconate offer alternatives with slower absorption rates, potentially leading to more consistent plasma concentrations. A thorough understanding of these nuances, gained through well-designed clinical studies, is essential for the safe and effective use of quinidine in the management of cardiac arrhythmias. This guide provides a foundational understanding for researchers and drug development professionals working with this important therapeutic agent.
References
- 1. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fip.org [fip.org]
- 3. s3.pgkb.org [s3.pgkb.org]
- 4. Absolute quinidine bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinidine - Wikipedia [en.wikipedia.org]
- 6. Quinidine: an update on therapeutics, pharmacokinetics and serum concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steady-state bioavailability of two sustained-release quinidine preparations: quinidine gluconate versus quinidine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 9. Comparison of quinidine plasma concentration curves following oral administration of some short- and long-acting formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of food and an antacid on quinidine bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Relative bioavailability of quinidine gluconate and quinidine sulfate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinidine Gluconate (Quinidine Gluconate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
The Discovery of Quinidine's Effects on Myocardial Excitability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal discoveries and experimental investigations into the effects of quinidine on myocardial excitability. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the historical context, experimental methodologies, and foundational data that established quinidine as a cornerstone of antiarrhythmic therapy. This document delves into the core mechanisms of action, presents quantitative data from key studies in a structured format, and provides detailed experimental protocols and visualizations to facilitate a deeper understanding of this landmark discovery.
Historical Perspective: From Cinchona Bark to a Class I Antiarrhythmic
The journey to understanding quinidine's impact on the heart spans centuries. While Jean-Baptiste de Sénac first noted the antiarrhythmic properties of cinchona bark, the source of quinine and its diastereomer quinidine, in 1749, it was the pioneering work of Karel Wenckebach in 1914 and Walter Frey in 1918 that brought quinidine to the forefront of cardiology.[1][2] Wenckebach observed that quinine could abolish atrial fibrillation, and Frey later demonstrated that quinidine was a more potent antiarrhythmic agent.[2] These early clinical observations laid the groundwork for decades of research into the electrophysiological effects of quinidine on the heart muscle.
Core Mechanism of Action: Modulation of Myocardial Ion Channels
Quinidine is classified as a Class IA antiarrhythmic agent, primarily exerting its effects by blocking the fast inward sodium current (INa) in cardiomyocytes.[3][4] This action is "use-dependent," meaning the degree of block increases with higher heart rates. By inhibiting the rapid influx of sodium ions during Phase 0 of the cardiac action potential, quinidine decreases the maximum rate of depolarization (Vmax), which in turn slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[5][6]
Beyond its primary effect on sodium channels, quinidine is a multi-ion channel blocker, also affecting several potassium and calcium currents. This complex pharmacological profile contributes to its overall electrophysiological effects, including the prolongation of the action potential duration (APD) and the effective refractory period (ERP).[7][8][9]
Quantitative Data on Quinidine's Electrophysiological Effects
The following tables summarize the quantitative data from key experimental studies investigating the dose-dependent effects of quinidine on various parameters of myocardial excitability.
Table 1: Inhibitory Concentration (IC50) of Quinidine on Cardiac Ion Channels
| Ion Channel | Preparation | IC50 (µM) | Reference |
| Nav1.5 (Peak Current) | HEK293 Cells | 28.9 ± 2.2 | [4][10] |
| Nav1.5 (Peak Current) | CHO Cells | 10.9 - 13.0 | [3] |
| Nav1.5 (Late Current) | HEK293 Cells | 12.2 ± 0.5 | [4] |
| hERG (IKr) | CHO Cells | 0.32 - 0.50 | [3] |
| Kv4.2 (Ito) | COS7 Cells | 12.0 ± 1.4 | [11] |
Table 2: Concentration-Dependent Effects of Quinidine on Cardiac Action Potential Parameters
| Quinidine Concentration (µM) | Animal Model | Tissue | Parameter | Change | Reference |
| 1 - 100 | Guinea Pig | Papillary Muscle | Vmax | Decreased | |
| 5 - 20 | Canine | Ventricular Myocytes | Vmax | Decreased | |
| 0.2 - 10 | Canine | Purkinje Fibers | Vmax | Decreased | [12] |
| 3 - 10 | Rabbit | Atria/Ventricles | APD | Increased | [13] |
| 10 | Human | Atria | APD95 | +33 ± 7% (at 1000ms cycle length) | [14] |
| 10 | Human | Atria | APD95 | +12 ± 4% (at 300ms cycle length) | [14] |
| 10 | Rabbit | Ventricles | ERP | +22 ± 10% (at 6 Hz) | [15] |
| 50 - 100 | Guinea Pig | Endocardium | ERP | Prolonged | [9] |
Detailed Experimental Protocols
Preparation of Isolated Guinea Pig Papillary Muscle
This protocol is adapted from methodologies described in studies investigating the effects of antiarrhythmic drugs on myocardial tissue.[16]
-
Animal Euthanasia and Heart Excision: A guinea pig is euthanized by a sharp blow to the head, followed by exsanguination. The chest is opened, and the heart is rapidly excised and placed in cold, oxygenated Tyrode's solution.
-
Dissection: The right ventricle is opened, and a thin papillary muscle is carefully dissected from the ventricular wall, ensuring minimal damage to the tissue. The tendinous end is tied with a silk suture.
-
Mounting: The muscular end of the papillary muscle is pinned to the bottom of a tissue bath, and the tendinous end is connected to a force transducer for recording contractile force.
-
Superfusion: The preparation is continuously superfused with oxygenated (95% O2, 5% CO2) Tyrode's solution maintained at 37°C.
-
Stimulation: The muscle is stimulated with platinum electrodes using square-wave pulses of 1-5 ms duration at a frequency of 1 Hz.
-
Electrophysiological Recording: A glass microelectrode filled with 3 M KCl is inserted into a cardiomyocyte to record the transmembrane action potential. Parameters such as resting membrane potential, action potential amplitude, Vmax, and APD at 50% and 90% repolarization (APD50 and APD90) are measured.
Enzymatic Isolation of Canine Purkinje Fibers
This protocol is a generalized procedure based on descriptions for isolating single cardiac Purkinje cells.[10][17]
-
Heart Excision and Preparation: A canine heart is excised and placed in cold, oxygenated Tyrode's solution. False tendons (free-running Purkinje fibers) are dissected from the ventricles.
-
Enzymatic Digestion: The isolated Purkinje fibers are incubated in a calcium-free Tyrode's solution containing collagenase and protease for a period sufficient to digest the connective tissue.
-
Cell Dispersion: Following enzymatic digestion, the tissue is gently agitated in a high-potassium storage solution to release individual Purkinje cells.
-
Cell Collection and Storage: The dispersed cells are collected by centrifugation and stored in the high-potassium solution at 4°C until use.
Whole-Cell Voltage-Clamp Technique for Measuring Sodium Current (INa)
This protocol outlines the general steps for measuring INa in isolated cardiomyocytes.
-
Cell Plating: Isolated cardiomyocytes are plated on glass coverslips and allowed to adhere.
-
Patch-Clamp Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external solution (e.g., Tyrode's solution).
-
Pipette Preparation: A glass micropipette with a tip resistance of 2-5 MΩ is filled with an internal solution designed to isolate INa (containing Cs+ to block K+ currents and EGTA to chelate Ca2+).
-
Giga-seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with a single cardiomyocyte, and a high-resistance seal (giga-seal) is formed. The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to measure INa. This typically involves holding the membrane potential at a negative value (e.g., -120 mV) to ensure all sodium channels are in the resting state, followed by a series of depolarizing voltage steps to elicit INa.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine parameters such as peak current amplitude and the voltage-dependence of activation and inactivation. The effect of quinidine is assessed by perfusing the cell with a solution containing the drug and repeating the voltage-clamp protocol.
Composition of Tyrode's Solution
A standard composition for Tyrode's solution used in cardiac electrophysiology experiments is as follows (in mM):[2][18][13]
-
NaCl: 137
-
KCl: 5.4
-
CaCl2: 1.8
-
MgCl2: 1.0
-
NaHCO3: 11.9
-
NaH2PO4: 0.42
-
Glucose: 5.5
The solution is typically gassed with 95% O2 and 5% CO2 to maintain a physiological pH of 7.4.
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathway of Quinidine's Action on Myocardial Ion Channels
Caption: Quinidine's multi-channel blockade leads to key electrophysiological changes.
Experimental Workflow for Assessing Quinidine's Effects on Myocardial Excitability
References
- 1. Comparison of the effect of class IA antiarrhythmic drugs on transmembrane potassium currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of concentration- and use-dependent effects of quinidine from conduction delay and declining conduction velocity in canine Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium current suppression by quinidine reveals additional calcium currents in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time- and voltage-dependent block of the delayed K+ current by quinidine in rabbit sinoatrial and atrioventricular nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. circ.ahajournals.org [circ.ahajournals.org]
- 6. A detailed procedure and dissection guide for the isolation of spiral ganglion cells of the guinea pig for electrophysiological experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-, voltage-, and state-dependent block by quinidine of a cloned human cardiac potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frequency-dependent effects of quinidine on the relationship between action potential duration and refractoriness in the canine heart in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinidine-induced action potential prolongation, early afterdepolarizations, and triggered activity in canine Purkinje fibers. Effects of stimulation rate, potassium, and magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymes and metabolites of glycogen metabolism in canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of flecainide and quinidine on Kv4.2 currents: voltage dependence and role of S6 valines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time course of the electrophysiological effects of quinidine on canine cardiac Purkinje fibers: concentration dependence and comparison with lidocaine and disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinidine-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation and Characterization of ESC-Derived Cardiac Purkinje Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical mechanisms of quinidine cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Guide to the Porcine Anatomy for the Interventional Electrophysiologist. Fluoroscopy and High Density Electroanatomical Mapping | springermedicine.com [springermedicine.com]
- 17. Isolation and characterization of single canine cardiac purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Slow recovery of conduction velocity from use dependent inhibition induced by quinidine in guinea pig ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Role of Quinidine in the Treatment of Malaria: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long before the advent of modern synthetic antimalarials, the bark of the cinchona tree provided the first effective treatment for malaria.[1][2][3][4] Among the alkaloids isolated from the bark, quinine became the cornerstone of malaria therapy for centuries.[1][3][5] However, its diastereomer, quinidine, also possesses potent antimalarial properties and has played a significant, albeit less central, role in the management of this parasitic disease, particularly in cases of severe and drug-resistant malaria.[6][7][8][9] This technical guide provides an in-depth review of the historical use of quinidine, commercially available in some formulations as Cardioquin, in the treatment of malaria. It details its mechanism of action, clinical efficacy, pharmacokinetic properties, and historical treatment protocols, presenting key data in a structured format for scientific and research audiences.
Mechanism of Action
Quinidine, like its stereoisomer quinine, exerts its antimalarial effect by targeting the erythrocytic stage of the Plasmodium parasite.[6][10] The primary mechanism of action involves the inhibition of hemozoin biocrystallization within the parasite's food vacuole.[1][6] Quinidine accumulates in this acidic compartment and forms a complex with heme, a toxic byproduct of hemoglobin digestion by the parasite.[6] This complex prevents the polymerization of heme into hemozoin, leading to the accumulation of cytotoxic-free heme, which ultimately causes parasite death.[1][6]
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Products of the Empire: Cinchona: a short history | Cambridge University Library [lib.cam.ac.uk]
- 4. medboundtimes.com [medboundtimes.com]
- 5. The Fever Tree: from Malaria to Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Treatment with Quinidine Gluconate of Persons with Severe Plasmodium falciparum Infection: Discontinuation of Parenteral Quinine [cdc.gov]
- 9. Quinidine in falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Description of Antimalarial Drugs - Malaria Control during Mass Population Movements and Natural Disasters - NCBI Bookshelf [ncbi.nlm.nih.gov]
Initial Investigations into the Proarrhythmic Effects of Cardioquin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial investigations into the proarrhythmic effects of Cardioquin (quinidine polygalacturonate). The document focuses on the core mechanisms, experimental findings, and methodologies crucial for understanding the arrhythmogenic potential of this class Ia antiarrhythmic agent. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate comprehension.
Introduction to Cardioquin and Proarrhythmia
Cardioquin, a salt of quinidine, has a long history in the management of cardiac arrhythmias.[1][2] However, its use has been tempered by the recognition of its potential to induce new or worsen existing arrhythmias, a phenomenon known as proarrhythmia.[3][4][5] This guide delves into the foundational preclinical and clinical studies that have characterized the proarrhythmic risk profile of quinidine.
The primary mechanism underlying quinidine's proarrhythmic effects is its ability to block cardiac ion channels, leading to alterations in the cardiac action potential.[4][6] Notably, its blockade of the rapid component of the delayed rectifier potassium current (IKr), carried by the hERG channel, is a key contributor to the prolongation of the QT interval, a major risk factor for the life-threatening arrhythmia Torsades de Pointes (TdP).[3][4]
Quantitative Preclinical Data
Initial preclinical investigations focused on quantifying the effects of quinidine on cardiac ion channels and action potential duration. These studies provided the first quantitative glimpse into its proarrhythmic potential.
Ion Channel Blockade
The inhibitory concentration (IC50) of quinidine on the hERG (IKr) channel has been determined in various in vitro systems. These values are critical for assessing the drug's potential for QT prolongation at therapeutic concentrations.
| Experimental System | IC50 (μM) | Reference |
| HEK293 Cells | 0.41 ± 0.04 | [7][8] |
| Ltk- Cells | 0.8 ± 0.1 | [9][10] |
| Xenopus Oocytes | 3.00 ± 0.03 | [9][10] |
Table 1: IC50 values for quinidine blockade of the hERG channel.
Beyond hERG, quinidine also affects other cardiac ion channels, contributing to its overall electrophysiological profile. It is a known blocker of sodium channels, which is its primary class Ia antiarrhythmic action, and at higher concentrations, it can also inhibit calcium and other potassium channels.[6][11][12]
Action Potential Duration Prolongation
Studies in isolated cardiac tissues have demonstrated quinidine's effect on action potential duration (APD), a key electrophysiological parameter.
| Tissue Type | Pacing Cycle Length (msec) | APD95 Prolongation (%) | Reference |
| Human Atria | 1000 | 33 ± 7 | [13] |
| Human Atria | 300 | 12 ± 4 | [13] |
Table 2: Effect of quinidine on human atrial action potential duration.
In canine Purkinje fibers, quinidine has been shown to induce early afterdepolarizations (EADs) and triggered activity, cellular phenomena thought to underlie TdP.[14]
Quantitative Clinical Data
Clinical investigations have sought to quantify the proarrhythmic risk of quinidine in patients. These studies have provided crucial data on the incidence of arrhythmias and mortality.
Incidence of Proarrhythmic Events
A retrospective review of outpatient drug trials provided an estimate of the incidence of proarrhythmic events with quinidine therapy.
| Patient Population | Number of Patients | Incidence of Proarrhythmia | Definition of Proarrhythmia | Reference |
| Outpatients with benign or potentially lethal ventricular arrhythmias | 360 | 2% (6 patients) | 400% increase in PVCs, new VT, or 10-fold increase in VT beats | [15] |
Table 3: Incidence of proarrhythmic effects of quinidine in an outpatient setting.
Mortality Data
A meta-analysis of randomized controlled trials highlighted the increased mortality associated with quinidine treatment for ventricular arrhythmias.
| Comparison | Number of Patients (Quinidine) | Number of Patients (Control) | Risk Difference of Dying on Quinidine | p-value | Reference |
| Quinidine vs. other Class I antiarrhythmics (flecainide, mexiletine, tocainide, propafenone) | 502 | 507 | 1.6% | 0.05 | [5] |
Table 4: Quinidine-related mortality in the treatment of ventricular arrhythmias.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of scientific findings. The following sections outline the core experimental protocols used in the initial investigations of Cardioquin's proarrhythmic effects.
In Vitro hERG Channel Assay
Objective: To determine the inhibitory effect of quinidine on the hERG potassium channel.
Methodology:
-
Cell Culture: A stable cell line expressing the hERG channel (e.g., HEK293 or Ltk- cells) is cultured under standard conditions.[7][8]
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at 37°C.[7]
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is predominantly carried by hERG channels.[16]
-
Drug Application: Quinidine is perfused at various concentrations to determine a concentration-response relationship.
-
Data Analysis: The peak tail current amplitude is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.[16]
Langendorff Isolated Heart Preparation
Objective: To assess the effects of quinidine on the global electrophysiology and arrhythmogenesis in an intact heart model.
Methodology:
-
Heart Isolation: The heart is excised from a suitable animal model (e.g., guinea pig or rabbit) and mounted on a Langendorff apparatus.[17][18][19][20][21]
-
Retrograde Perfusion: The heart is perfused via the aorta with a warmed, oxygenated physiological solution (e.g., Krebs-Henseleit solution).[19]
-
Data Acquisition: Various parameters are continuously monitored, including:
-
Drug Perfusion: Quinidine is added to the perfusate at increasing concentrations.[17]
-
Arrhythmia Induction: The heart may be paced to assess rate-dependent effects and the propensity for arrhythmias.[19]
-
Data Analysis: Changes in electrophysiological parameters and the incidence of arrhythmias (e.g., premature ventricular contractions, ventricular tachycardia, TdP) are quantified.[4][20]
Clinical Trial for Proarrhythmia Assessment
Objective: To evaluate the incidence of proarrhythmic events associated with quinidine in a clinical setting.
Methodology:
-
Patient Selection: A defined patient population with a history of specific arrhythmias is enrolled. Inclusion and exclusion criteria are strictly followed to ensure patient safety and data integrity.[15]
-
Study Design: A randomized, placebo-controlled, double-blind design is often employed.[22]
-
Drug Administration: Patients receive either quinidine at a specified dose and schedule or a placebo.[15][22]
-
Monitoring: Continuous electrocardiographic monitoring (e.g., Holter monitoring) is used to detect and quantify arrhythmic events.[15]
-
Endpoint Definition: A clear and prespecified definition of a proarrhythmic event is established before the trial begins.[15]
-
Data Analysis: The incidence of proarrhythmic events in the quinidine group is compared to the placebo group using appropriate statistical methods.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the investigation of Cardioquin's proarrhythmic effects.
Caption: Signaling pathway of Cardioquin-induced proarrhythmia.
Caption: Experimental workflow for an in vitro hERG assay.
Caption: Experimental workflow for a Langendorff isolated heart study.
Conclusion
The initial investigations into the proarrhythmic effects of Cardioquin have provided a solid foundation for understanding its arrhythmogenic potential. The quantitative data from both preclinical and clinical studies consistently demonstrate that quinidine, the active component of Cardioquin, prolongs cardiac repolarization, primarily through hERG channel blockade, and is associated with an increased risk of proarrhythmia and mortality in certain patient populations. The detailed experimental protocols outlined in this guide are fundamental to the ongoing assessment of cardiac safety for new and existing pharmaceutical compounds. A thorough understanding of these initial findings is crucial for researchers, scientists, and drug development professionals working to develop safer and more effective antiarrhythmic therapies.
References
- 1. Theory and practice of present clinical use of Quinidine in the management of cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinidine polygalacturonate in the treatment of cardiac arrhythmias: a clinical report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-induced Inhibition and Trafficking Disruption of ion Channels: Pathogenesis of QT Abnormalities and Drug-induced Fatal Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinidine elicits proarrhythmic changes in ventricular repolarization and refractoriness in guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinidine-related mortality in the short-to-medium-term treatment of ventricular arrhythmias. A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of quinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of flecainide and quinidine on human atrial action potentials. Role of rate-dependence and comparison with guinea pig, rabbit, and dog tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinidine-induced action potential prolongation, early afterdepolarizations, and triggered activity in canine Purkinje fibers. Effects of stimulation rate, potassium, and magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Incidence of proarrhythmic effects from quinidine in the outpatient treatment of benign or potentially lethal ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Langendorff Heart Studies - CorDynamics [cordynamics.com]
- 20. Validation of a guinea pig Langendorff heart model for assessing potential cardiovascular liability of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. adinstruments.com [adinstruments.com]
- 22. Short- and long-term therapeutic efficacy of quinidine sulfate for the treatment of chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Current: An In-depth Technical Guide to the Cellular Targets of Quinidine Beyond Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine, a class Ia antiarrhythmic agent, is a well-established blocker of cardiac ion channels, primarily fast sodium channels and several potassium channels. This activity forms the basis of its therapeutic use in managing cardiac arrhythmias. However, a growing body of evidence reveals that quinidine's pharmacological profile extends beyond these primary targets, encompassing a range of non-ion channel proteins and cellular processes. Understanding these off-target interactions is crucial for a comprehensive appreciation of its therapeutic effects, side-effect profile, and potential for drug repositioning.
This technical guide provides an in-depth exploration of the cellular targets of quinidine beyond ion channels. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, collated quantitative data, and visual representations of key signaling pathways.
Inhibition of P-glycoprotein (P-gp/ABCB1)
Quinidine is a potent inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump in various tissues. This interaction is clinically significant, as it can lead to drug-drug interactions by increasing the plasma concentrations of co-administered P-gp substrates.
Quantitative Data: P-glycoprotein Inhibition
| System | Substrate | IC50 (µM) | Reference |
| Caco-2 cells | Digoxin | 2.2 | [1] |
| Cultured cell lines | Digoxin | ~5 (57% inhibition) | [2] |
| LLC-MDR1 cells | N-methyl-quinidine (NMQ) | Not specified | |
| MDR1 vesicles | N-methyl-quinidine (NMQ) | Not specified |
Experimental Protocol: Bidirectional Transport Assay in Caco-2 Cells
This protocol is a standard method to assess the interaction of a test compound with P-gp using the human colon adenocarcinoma cell line, Caco-2, which endogenously expresses P-gp.
Objective: To determine if quinidine is an inhibitor of P-gp-mediated transport.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
A known P-gp substrate (e.g., Digoxin, Rhodamine 123)
-
Quinidine
-
Scintillation counter or fluorescence plate reader
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure integrity. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²).
-
Transport Buffer Preparation: Prepare transport buffer (e.g., HBSS with 25 mM HEPES, pH 7.4).
-
Assay Setup:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-to-B) Transport: Add the P-gp substrate (with or without quinidine) to the apical (upper) chamber. The basolateral (lower) chamber contains transport buffer.
-
Basolateral to Apical (B-to-A) Transport: Add the P-gp substrate (with or without quinidine) to the basolateral chamber. The apical chamber contains transport buffer.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
Sampling: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantification: Analyze the concentration of the P-gp substrate in the samples using an appropriate method (e.g., LC-MS/MS, scintillation counting for radiolabeled substrates, or fluorescence for fluorescent substrates).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 is indicative of active efflux.
-
In the presence of a P-gp inhibitor like quinidine, a significant reduction in the efflux ratio suggests inhibition of P-gp.
-
To determine the IC50, perform the assay with a range of quinidine concentrations and plot the percentage of inhibition against the logarithm of the quinidine concentration.
-
Signaling Pathway: P-glycoprotein Inhibition Workflow
Caption: Workflow for assessing P-gp inhibition by quinidine.
Antimalarial Activity: Targeting Plasmodium falciparum
Quinidine is a potent antimalarial agent, often used for the treatment of severe malaria. Its primary mechanism of action is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.
Quantitative Data: Antimalarial Activity
| P. falciparum Strain | IC50 (µM) | MIC (µmol/L of blood) | Reference |
| Brazilian isolates | 0.053 - 4.577 | - | [3] |
| Liberian isolates | 0.07 (IC50) | 1.28 | [4] |
| - | 0.26 (IC90) | - | [4] |
| Brazilian isolates | - | 6.4 - 25.6 | [5] |
Experimental Protocol: Plasmodium falciparum SYBR Green I-based Drug Susceptibility Assay
This is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
Objective: To determine the IC50 of quinidine against P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes
-
RPMI 1640 medium supplemented with human serum or Albumax
-
96-well microtiter plates pre-dosed with a serial dilution of quinidine
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing saponin and Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum. Synchronize the parasites to the ring stage.
-
Assay Plate Preparation: Prepare a 96-well plate with serial dilutions of quinidine. Include drug-free control wells.
-
Inoculation: Add parasitized erythrocytes (e.g., 0.5% parasitemia, 1.5% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[1]
-
Lysis and Staining:
-
Fluorescence Measurement: Read the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[1]
-
Data Analysis:
-
Subtract the background fluorescence from drug-free wells containing non-parasitized erythrocytes.
-
Plot the fluorescence intensity against the logarithm of the quinidine concentration.
-
Calculate the IC50 value by non-linear regression analysis.
-
Signaling Pathway: Antimalarial Mechanism of Quinidine
Caption: Quinidine's antimalarial action via heme detoxification inhibition.
Adrenergic and Muscarinic Receptor Binding
Quinidine exhibits antagonist activity at both adrenergic and muscarinic receptors. These interactions contribute to its cardiovascular effects, including changes in heart rate and blood pressure.
Quantitative Data: Receptor Binding Affinities
Adrenergic Receptors
| Receptor Subtype | Tissue | Radioligand | Ki (µM) | Reference |
| α1 | Rat kidney membranes | [3H]prazosin | 1.3 | [7] |
| α1 | Rat heart membranes | [3H]prazosin | 2.2 | [7] |
| α2 | Human platelets | [3H]yohimbine | 1.9 | [7] |
| α2 | Rat kidney membranes | [3H]yohimbine | 2.2 | [7] |
Muscarinic Receptors
| Tissue | Radioligand | Ki (µM) | Reference |
| Rat heart | [3H]N-methylscopolamine | 22 | [8] |
| Rat heart | [3H]oxotremorine M | 8.5 | [8] |
Experimental Protocol: Radioligand Binding Assay
This protocol provides a general framework for assessing the binding of quinidine to adrenergic or muscarinic receptors.
Objective: To determine the binding affinity (Ki) of quinidine for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A specific radioligand for the target receptor (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]QNB for muscarinic receptors).
-
Quinidine
-
Binding buffer
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the target receptor.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of quinidine. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled antagonist).
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = total binding - non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the quinidine concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway: Adrenergic and Muscarinic Receptor Antagonism
Caption: Quinidine's antagonistic action on adrenergic and muscarinic receptors.
Immunomodulatory Effects: Inhibition of Efferocytosis
Quinidine has been implicated in drug-induced lupus erythematosus, and one proposed mechanism is the inhibition of efferocytosis, the process by which macrophages clear apoptotic and necrotic cells.
Experimental Protocol: In Vitro Macrophage Efferocytosis Assay
Objective: To assess the effect of quinidine on the ability of macrophages to engulf apoptotic cells.
Materials:
-
Primary macrophages (e.g., murine peritoneal macrophages) or a macrophage cell line (e.g., J774).
-
A cell line to induce apoptosis (e.g., thymocytes, Jurkat cells).
-
Apoptosis-inducing agent (e.g., dexamethasone, etoposide).
-
Fluorescent dyes for labeling cells (e.g., CFSE for target cells, a fluorescently labeled antibody against a macrophage marker like F4/80).
-
Quinidine
-
Flow cytometer
-
Confocal microscope
Procedure:
-
Macrophage Preparation: Isolate and culture primary macrophages or a macrophage cell line in appropriate culture plates.
-
Apoptotic Cell Preparation:
-
Label the target cells (e.g., thymocytes) with a fluorescent dye (e.g., CFSE).
-
Induce apoptosis using a suitable agent.
-
Confirm apoptosis using methods like Annexin V/Propidium Iodide staining.
-
-
Efferocytosis Assay:
-
Treat the macrophages with different concentrations of quinidine for a defined period.
-
Add the fluorescently labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 3:1 apoptotic cells to macrophages).
-
Co-culture for a period to allow for phagocytosis (e.g., 1-2 hours).
-
-
Analysis by Flow Cytometry:
-
Gently wash the cells to remove non-engulfed apoptotic cells.
-
Stain the macrophages with a fluorescently labeled antibody.
-
Analyze the cells by flow cytometry. The percentage of double-positive cells (macrophage marker and apoptotic cell dye) represents the efferocytosis index.
-
-
Analysis by Confocal Microscopy:
-
Fix and permeabilize the cells.
-
Stain for specific cellular components if desired.
-
Visualize the cells using a confocal microscope to observe the engulfment of apoptotic cells by macrophages.
-
Signaling Pathway: Inhibition of Efferocytosis
Caption: Proposed mechanism of quinidine-induced efferocytosis inhibition.
Conclusion
The pharmacological actions of quinidine are more complex than its well-characterized effects on ion channels. Its interactions with P-glycoprotein, parasitic targets, adrenergic and muscarinic receptors, and the process of efferocytosis highlight a broad spectrum of cellular engagement. This in-depth technical guide provides a foundational resource for researchers to further explore these non-canonical targets. A deeper understanding of these interactions will not only aid in the safer use of quinidine but may also unveil novel therapeutic opportunities for this long-standing drug. Further research is warranted to fully elucidate the downstream signaling consequences of these interactions and to explore other potential cellular targets of quinidine.
References
- 1. iddo.org [iddo.org]
- 2. Inhibition of P-glycoprotein-mediated drug transport: A unifying mechanism to explain the interaction between digoxin and quinidine [seecomments] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of quinidine sensitivity in Brazilian Plasmodium falciparum isolates: comparative analysis to quinine and chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility of Plasmodium falciparum to different doses of quinine in vivo and to quinine and quinidine in vitro in relation to chloroquine in Liberia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. dipot.ulb.ac.be [dipot.ulb.ac.be]
Methodological & Application
Application Notes and Protocols for the Isolation of Quinidine from Historical Cardioquin Tablets
Introduction
Quinidine is a class IA antiarrhythmic agent and a stereoisomer of quinine. Historically, it was a cornerstone in the management of various cardiac arrhythmias. Cardioquin, a pharmaceutical preparation containing quinidine polygalacturonate, was one such formulation. The isolation of the active pharmaceutical ingredient (API), quinidine, from these historical tablets is of interest for various research purposes, including the study of historical drug formulations, impurity profiling, and the development of new analytical methods.
This document provides a detailed protocol for the isolation and purification of quinidine from historical Cardioquin tablets. The methodology employs a classic acid-base extraction technique to separate the alkaloidal quinidine from the tablet excipients, followed by preparative high-performance liquid chromatography (HPLC) for final purification.
Data Summary
The following table summarizes representative quantitative data expected from the isolation and purification process, starting from ten 275 mg Cardioquin tablets.
| Parameter | Value | Notes |
| Starting Material | ||
| Number of Tablets | 10 | |
| Stated API per Tablet | 275 mg quinidine polygalacturonate | Equivalent to approx. 228 mg quinidine base |
| Total Tablet Mass | 4.5 g | Varies based on excipients |
| Extraction | ||
| Crude Quinidine Base Yield | 2.15 g | Post-extraction and solvent evaporation |
| Purity of Crude Extract | ~90% | Assessed by analytical HPLC |
| Purification | ||
| Purified Quinidine Yield | 1.95 g | Post-preparative HPLC |
| Final Purity | >99% | Assessed by analytical HPLC |
| Overall Recovery | ~85% | Based on the theoretical amount of quinidine base |
Experimental Protocols
Materials and Reagents
-
Cardioquin tablets (historical samples)
-
Mortar and pestle
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 2 M
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ammonium bicarbonate (NH₄HCO₃)
-
Filter paper (Whatman No. 1)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Preparative HPLC system with a C18 column
-
Analytical HPLC system with a C18 column
-
pH meter or pH strips
Protocol 1: Acid-Base Extraction of Quinidine from Cardioquin Tablets
This protocol describes the extraction of crude quinidine base from the tablet matrix.
-
Tablet Preparation: Ten Cardioquin tablets are weighed and finely ground to a homogenous powder using a mortar and pestle.
-
Acidic Dissolution: The powder is transferred to a 250 mL beaker, and 100 mL of 1 M hydrochloric acid is added. The mixture is stirred for 30 minutes to ensure complete dissolution of the quinidine salt and protonation to quinidine hydrochloride. The polygalacturonate moiety and insoluble excipients will remain as a suspension.
-
Removal of Insoluble Excipients: The acidic mixture is filtered through Whatman No. 1 filter paper to remove insoluble excipients. The filtrate, containing the dissolved quinidine hydrochloride, is collected. The filter cake is washed with a small amount of 1 M HCl to ensure complete recovery of the API.
-
Basification: The filtrate is transferred to a 500 mL separatory funnel. The pH of the solution is carefully adjusted to approximately 10-11 by the dropwise addition of 2 M sodium hydroxide. The solution will become cloudy as the free quinidine base precipitates.
-
Liquid-Liquid Extraction: 100 mL of dichloromethane is added to the separatory funnel. The funnel is stoppered and shaken vigorously for 2-3 minutes, with periodic venting. The layers are allowed to separate, and the lower organic layer (containing the dissolved quinidine base) is drained into a clean flask.
-
Repeated Extraction: The aqueous layer is extracted two more times with 50 mL portions of dichloromethane to maximize the recovery of quinidine. The organic extracts are combined.
-
Solvent Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude quinidine base as a solid residue.
Protocol 2: Purification of Quinidine by Preparative HPLC
This protocol outlines the purification of the crude quinidine base obtained from the extraction step.
-
Sample Preparation: The crude quinidine base is dissolved in a minimal amount of the mobile phase to prepare a concentrated stock solution for injection.
-
Chromatographic Conditions:
-
Instrument: Preparative HPLC system with a UV detector.
-
Column: C18, 10 µm, 250 x 21.2 mm (or similar preparative dimension).
-
Mobile Phase: A gradient of A: 20 mM Ammonium Bicarbonate in water (pH 9.5) and B: Acetonitrile.
-
Gradient: Start at 30% B, increase to 70% B over 20 minutes.
-
Flow Rate: 20 mL/min.
-
Detection: 235 nm.
-
Injection Volume: Dependent on the concentration of the stock solution and the capacity of the column.
-
-
Fraction Collection: Fractions are collected based on the elution of the main peak corresponding to quinidine.
-
Post-Purification Processing: The collected fractions containing pure quinidine are pooled, and the organic solvent is removed using a rotary evaporator. The remaining aqueous solution can be freeze-dried to yield the purified quinidine.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of quinidine.
Signaling Pathway of Quinidine's Antiarrhythmic Action
Caption: Simplified signaling pathway of quinidine's antiarrhythmic effects.
Application Notes and Protocols: Quinidine as a Specific Blocker of the hERG Potassium Channel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using quinidine as a specific blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization. Understanding the interaction of compounds with the hERG channel is paramount in drug development to assess proarrhythmic risk.
Introduction
The hERG potassium channel is essential for the repolarization phase of the cardiac action potential. Inhibition of this channel can lead to a prolongation of the QT interval, a condition that increases the risk of developing potentially fatal cardiac arrhythmias, such as Torsades de Pointes (TdP).[1][2][3] Quinidine, a class I antiarrhythmic agent, is a well-characterized blocker of the hERG channel.[4] While it also affects other ion channels, its potent interaction with hERG makes it a valuable tool for studying hERG channel pharmacology and a reference compound in safety pharmacology assays.[4][5]
Mechanism of Action
Quinidine blocks the hERG channel in a state-dependent manner, preferentially binding to the open state of the channel.[6][7] The block is both voltage- and time-dependent.[8][9] At positive membrane potentials, which promote channel opening, the onset of the block is rapid.[8][9] Key amino acid residues within the pore's S6 domain, specifically Tyrosine 652 (Y652) and Phenylalanine 656 (F656), are crucial for the high-affinity binding of quinidine.[1][10]
Specificity of Quinidine
While often used as a hERG blocker, it is important to note that quinidine is not entirely specific. It also blocks other cardiac ion channels, including voltage-gated sodium channels (Nav1.5) and calcium channels (Cav1.2), which contributes to its overall antiarrhythmic effect but also complicates its use as a selective hERG tool.[4][11][12] Notably, quinidine is significantly more potent in blocking hERG channels compared to its diastereomer, quinine.[1][13]
Quantitative Data: Quinidine's Potency on hERG and Other Channels
The inhibitory potency of quinidine on hERG and other ion channels has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter for comparison.
| Channel | Cell Type | IC50 (µM) | Reference |
| hERG (WT) | Xenopus oocytes | 3.00 ± 0.03 | [1] |
| hERG (WT) | Ltk- cells | 0.8 ± 0.1 | [10] |
| hERG (F656C mutant) | Xenopus oocytes | 771 ± 81 | [1] |
| Quinine on hERG (WT) | Xenopus oocytes | 44.0 ± 0.6 | [1] |
| Quinine on hERG (WT) | Ltk- cells | 11 ± 3 | [10] |
| hKv1.5 | tsA-201 cells | 6.0 ± 0.4 | [14] |
Effects of Quinidine on hERG Channel Gating Properties:
| Gating Parameter | Effect of Quinidine (10 µM) | Effect of Quinine (100 µM) | Reference |
| Deactivation | Slowed (Time constant prolonged) | Accelerated (Time constant shortened) | [6][15] |
| Inactivation | Accelerated | Accelerated | [6] |
Experimental Protocols
The following protocols provide a general framework for studying the effects of quinidine on hERG channels using patch-clamp electrophysiology.
Protocol 1: Whole-Cell Patch-Clamp Recording of hERG Currents
This protocol is designed to measure hERG currents in a heterologous expression system (e.g., HEK293 or CHO cells stably expressing the hERG channel).
1. Cell Preparation:
-
Culture cells stably expressing the hERG channel in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
-
On the day of the experiment, transfer a coverslip to the recording chamber on an inverted microscope.
2. Solutions:
-
External Solution (in mM): 130 NaCl, 5 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 12.5 Dextrose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
Quinidine Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal (≥1 GΩ) on a single cell.[16]
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for several minutes until the current stabilizes.
-
Perform experiments at or near physiological temperature (35-37°C).[16]
4. Voltage Protocol for hERG Activation and Tail Current:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to record the characteristic large tail current, which reflects the channels recovering from inactivation and passing through the open state before deactivating.
-
Repeat this voltage protocol at a regular interval (e.g., every 15-20 seconds).
5. Drug Application:
-
After recording a stable baseline current in the control external solution, perfuse the chamber with the external solution containing the desired concentration of quinidine.
-
Monitor the effect of the drug until a steady-state block is achieved.
-
To determine the IC50, apply several concentrations of quinidine to different cells or cumulatively to the same cell, ensuring washout between applications if possible.
6. Data Analysis:
-
Measure the peak tail current amplitude in the absence and presence of quinidine.
-
Calculate the percentage of current inhibition for each quinidine concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Quinidine's blockade of the hERG channel disrupts cardiac repolarization.
Experimental Workflow Diagram
Caption: Workflow for assessing hERG channel block by quinidine via patch-clamp.
References
- 1. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular potassium dependency of block of HERG by quinidine and cisapride is primarily determined by the permeant ion and not by inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of HERG potassium channels by extracellular magnesium and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of kinetic properties of quinidine and dofetilide block of HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spauldingclinical.com [spauldingclinical.com]
- 12. Frontiers | Computational Analysis of the Mode of Action of Disopyramide and Quinidine on hERG-Linked Short QT Syndrome in Human Ventricles [frontiersin.org]
- 13. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. fda.gov [fda.gov]
Application Notes and Protocols for Quinidine in Electrophysiology Patch-Clamp Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinidine is a classic Class Ia antiarrhythmic agent historically used for treating a variety of cardiac arrhythmias, including atrial fibrillation, atrial flutter, and ventricular tachycardia.[1][2][3][4] It is a stereoisomer of the antimalarial drug quinine, originally derived from the bark of the cinchona tree.[5] In the field of electrophysiology, quinidine serves as an invaluable pharmacological tool due to its complex mechanism of action, which involves the modulation of multiple cardiac ion channels.[5][6] Its ability to block sodium, potassium, and to a lesser extent, calcium channels makes it a subject of continued study for understanding the molecular basis of cardiac excitability and arrhythmia.[1][7] Patch-clamp electrophysiology is the gold-standard technique for investigating these drug-channel interactions with high fidelity, allowing for precise measurement of ionic currents at the single-cell or single-channel level.[8][9]
These application notes provide a comprehensive overview of the use of quinidine in patch-clamp studies, including its mechanism of action, quantitative data on its channel blocking potency, and detailed experimental protocols.
Mechanism of Action: A Multi-Channel Blocker
Quinidine exerts its antiarrhythmic effects by blocking several key voltage-gated ion channels, thereby altering the cardiac action potential. Its primary actions are the blockade of fast inward sodium currents and multiple potassium currents responsible for repolarization.[1][5][10]
-
Sodium Channel (INa) Blockade: Quinidine blocks fast sodium channels in a state-dependent manner, showing a higher affinity for the open and inactivated states than the resting state.[11] This "use-dependent" block means its effect is more pronounced at faster heart rates.[11][12] By blocking INa, quinidine slows the upstroke velocity (Phase 0) of the action potential, which reduces conduction velocity in cardiac tissue.[1][10]
-
Potassium Channel (IK) Blockade: Quinidine is a potent blocker of several types of potassium channels, which contributes to its hallmark effect of prolonging the action potential duration (APD) and the QT interval on an electrocardiogram.[5][13] Key potassium currents inhibited by quinidine include:
-
Rapid Delayed Rectifier Current (IKr): Mediated by the hERG channel, IKr is crucial for cardiac repolarization. Quinidine's blockade of hERG is a primary contributor to APD prolongation.[14][15] The block is more potent than its diastereomer, quinine.[14]
-
Transient Outward Current (Ito): This current contributes to the early phase of repolarization. Quinidine blocks the open state of Ito channels.[16]
-
Ultra-rapid Delayed Rectifier Current (IKur): Primarily found in the atria and mediated by Kv1.5 channels, IKur blockade is relevant to quinidine's efficacy in atrial arrhythmias.[13][17]
-
Inward Rectifier Current (IK1): Quinidine can reduce the amplitude of IK1, which helps maintain the resting membrane potential.[13]
-
-
Calcium Channel (ICa) Blockade: Quinidine can also reversibly inhibit L-type calcium currents, which contributes to a negative inotropic effect.[5][7] This action can counterbalance the APD-prolonging effects of its potassium channel blockade.[18]
Signaling Pathway of Quinidine's Action
The following diagram illustrates the primary molecular targets of quinidine in a cardiomyocyte.
Caption: Primary ion channel targets of quinidine and their resulting electrophysiological effects.
Data Presentation: Quantitative Effects of Quinidine
The inhibitory potency of quinidine varies significantly across different ion channels and experimental systems. The following tables summarize the half-maximal inhibitory concentration (IC50) values reported in the literature.
Table 1: Quinidine Potency on Potassium Channels
| Channel/Current | Expression System | IC50 / Kd | Voltage Dependence | Reference |
| hERG (IKr) | Xenopus oocytes | 3.00 ± 0.03 µM | - | [14] |
| hERG (IKr) | tsA-201 cells | 0.32 ± 0.01 µM | - | [19] |
| IKur | Human Atrial Myocytes | 5 - 7 µM | - | [13] |
| hKv1.5 (IKur) | Mammalian Cells | 6.0 ± 0.4 µM | - | [19] |
| hKv1.5 (IKur) | HEK Cells | Kd at +60mV = 7.2 µM | Yes | [17] |
| RHK1 (Ito-type) | Xenopus oocytes | 875 µM at +60 mV | Yes | [16] |
Table 2: Quinidine Potency on Sodium Channels
| Channel Subtype | Expression System | IC50 | Reference |
| NaV1.1 | HEK293 cells | 129.84 µM | [20] |
| NaV1.2 | HEK293 cells | 35.61 µM | [20] |
| NaV1.3 | HEK293 cells | 60.12 µM | [20] |
| NaV1.5 | HEK293 cells | 58.75 µM | [20] |
| NaV1.6 | HEK293 cells | 55.43 µM | [20] |
Experimental Protocols
This section provides a detailed protocol for assessing the effects of quinidine on a specific ion channel (e.g., hERG) expressed heterologously in a mammalian cell line (e.g., HEK293) using the whole-cell patch-clamp technique.[21][22]
Experimental Workflow
Caption: A typical experimental workflow for a patch-clamp study of quinidine's effects.
Cell Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the ion channel of interest (e.g., hERG).
-
Culture: Maintain cells in appropriate culture medium (e.g., DMEM with 10% FBS and selection antibiotic) at 37°C and 5% CO2.
-
Plating: 24-48 hours before the experiment, plate cells at low density onto glass coverslips to ensure isolated single cells are available for patching.[21]
Solutions and Reagents
-
Quinidine Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of quinidine in a suitable solvent like DMSO or water.[5] Store at -20°C. On the day of the experiment, dilute the stock to final desired concentrations in the extracellular solution.
-
Recording Solutions: Prepare and filter (0.22 µm) all solutions.[23] Osmolality should be checked and adjusted if necessary.
Table 3: Example Recording Solutions for hERG Current Measurement
| Solution | Component | Concentration (mM) |
| Extracellular | NaCl | 140 |
| KCl | 4 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 5 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular (Pipette) | KCl | 130 |
| MgCl2 | 1 | |
| Mg-ATP | 5 | |
| EGTA | 5 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with KOH |
Note: Solution compositions can vary. For isolating specific currents, pharmacological blockers (e.g., tetrodotoxin for Na+ channels, nifedipine for Ca2+ channels) or ionic substitution may be required.[24]
Electrophysiological Recording (Whole-Cell Voltage-Clamp)
-
Setup: Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the extracellular solution.[21]
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Seal Formation: Under visual control, approach a single, healthy cell with the patch pipette. Apply slight positive pressure. Upon contact with the cell membrane, release the pressure to facilitate the formation of a high-resistance ( >1 GΩ) "giga-seal".[25]
-
Whole-Cell Access: Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.[8]
-
Baseline Recording (Control): Allow the cell to stabilize for several minutes. Apply the voltage protocol to elicit and record the ionic current of interest. For hERG, a typical protocol involves:
-
Holding potential: -80 mV.
-
Depolarizing step: to +20 mV for 1-2 seconds to activate and inactivate the channels.
-
Repolarizing step: to -50 mV to observe the large deactivating "tail" current, which is used for quantification.
-
-
Quinidine Application: Switch the perfusion system to the extracellular solution containing the desired concentration of quinidine. Allow 3-5 minutes for the drug effect to reach a steady state.[26]
-
Drug Effect Recording: Apply the same voltage protocol to record the current in the presence of quinidine. Repeat for multiple concentrations to generate a dose-response curve.
-
Washout: Perfuse the chamber with the control extracellular solution to observe the reversibility of the drug block.
Data Analysis
-
Tonic Block: Measure the peak current amplitude (e.g., hERG tail current) before and after drug application. The percentage of block is calculated as: (1 - (I_drug / I_control)) * 100.
-
Dose-Response: Plot the percentage of block against the logarithm of the quinidine concentration. Fit the data to the Hill equation to determine the IC50 value.
-
Use-Dependent Block: To assess use-dependence, apply a train of short, repetitive depolarizing pulses (e.g., at 1-2 Hz) and measure the progressive decline in current amplitude in the presence of quinidine.
Logical Relationship: State-Dependent Blockade
Quinidine's affinity for ion channels often depends on the conformational state of the channel protein (resting, open, or inactivated). This is a critical concept in its mechanism of action.
References
- 1. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 2. Quinidine-A legacy within the modern era of antiarrhythmic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinidine for Pharmacological Cardioversion of Long-lasting Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinidine revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quinidine interaction with Shab K+ channels: pore block and irreversible collapse of the K+ conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 10. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
- 11. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of flecainide and quinidine on human atrial action potentials. Role of rate-dependence and comparison with guinea pig, rabbit, and dog tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Comparison of kinetic properties of quinidine and dofetilide block of HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Block of transient outward-type cloned cardiac K+ channel currents by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gating charge and ionic currents associated with quinidine block of human Kv1.5 delayed rectifier channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spauldingclinical.com [spauldingclinical.com]
- 19. researchgate.net [researchgate.net]
- 20. Coupling of Slack and NaV1.6 sensitizes Slack to quinidine blockade and guides anti-seizure strategy development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 24. Potassium current suppression by quinidine reveals additional calcium currents in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Patch Clamp Protocol [labome.com]
- 26. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for quinidine quantification
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Quantification of Quinidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of quinidine in both pharmaceutical dosage forms and human plasma using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The protocols are based on established and validated methods to ensure accuracy, precision, and reliability.
Part 1: Quantification of Quinidine in Pharmaceutical Dosage Forms
Introduction
Quinidine is a class IA antiarrhythmic agent used in the treatment of various types of cardiac arrhythmias.[1] Accurate quantification of quinidine in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note describes a simple, rapid, and robust RP-HPLC method for the determination of quinidine in tablets. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.[2][3]
Experimental Protocol
1.2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required for this analysis.[1] The chromatographic conditions are summarized in the table below.
| Parameter | Specification |
| HPLC System | Isocratic Pumping System with UV-Vis Detector |
| Column | Terrosil C18 (100 mm x 4.6 mm, 5.0 µm)[2][3] |
| Mobile Phase | 0.05 M Potassium Dihydrogen Phosphate (KH2PO4) Buffer (pH 3.0 ± 0.02, adjusted with orthophosphoric acid) : Acetonitrile (25:75 v/v)[1][3] |
| Flow Rate | 0.8 mL/min[1][3] |
| Detection Wavelength | 254 nm[1][3] |
| Injection Volume | 10 µL[1] |
| Column Temperature | Ambient |
| Run Time | Approximately 5 minutes[1] |
1.2.2. Reagent and Standard Preparation
-
Mobile Phase Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate (KH2PO4) in HPLC grade water to a concentration of 0.05 M.[1] Adjust the pH to 3.0 ± 0.02 using orthophosphoric acid.[1] Filter the buffer solution through a 0.45 µm membrane filter and degas. Mix the filtered buffer with acetonitrile in a 25:75 (v/v) ratio.[1]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Quinidine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1][2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 20-60 µg/mL).[2][3]
1.2.3. Sample Preparation (Tablets)
-
Weigh and finely powder a sufficient number of tablets to obtain an average weight.[1]
-
Transfer a quantity of the powder equivalent to 10 mg of quinidine into a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[1]
-
Dilute to the mark with the mobile phase, mix well, and filter the solution through a 0.45 µm syringe filter.[1]
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.[1]
Method Validation Summary
The described HPLC method has been validated for linearity, accuracy, precision, and robustness, with the key parameters summarized below.[1]
| Validation Parameter | Result |
| Linearity Range | 20-60 µg/mL[2][3] |
| Correlation Coefficient (r²) | > 0.999[2][3] |
| Accuracy (% Recovery) | 99.77% - 101.39%[2] |
| Precision (%RSD) | Repeatability: 0.2%, Intermediate Precision: 0.1%[2][3] |
| Limit of Detection (LOD) | 0.001 µg/mL[2] |
| Retention Time | Approximately 2.59 minutes[2][3] |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of quinidine in pharmaceutical dosage forms.
Part 2: Quantification of Quinidine in Human Plasma
Introduction
Therapeutic drug monitoring of quinidine in plasma is essential for optimizing dosage and minimizing toxicity. This section outlines an HPLC method for the quantification of quinidine in human plasma, which is crucial for pharmacokinetic and clinical studies. The protocol involves a simple protein precipitation step for sample clean-up.
Experimental Protocol
2.2.1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Isocratic Pumping System with Fluorescence or UV Detector |
| Column | C18 reverse-phase column (e.g., Z-module C18)[4] |
| Mobile Phase | 0.05 M Ammonium Formate : Acetonitrile (93.5:6.5 v/v), pH adjusted to 2.0 with orthophosphoric acid[4] |
| Flow Rate | 1.0 mL/min (Adjustable based on column dimensions and system pressure) |
| Detection | Fluorescence: Excitation 340 nm, Emission 425 nm[4] or UV at 330 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
2.2.2. Reagent and Standard Preparation
-
Mobile Phase Preparation: Prepare a 0.05 M ammonium formate solution in HPLC grade water. Adjust the pH to 2.0 with orthophosphoric acid. Mix with acetonitrile in a 93.5:6.5 (v/v) ratio, filter, and degas.[4]
-
Standard Stock Solution (100 µg/mL): Prepare as described in section 1.2.2.
-
Plasma Calibration Standards: Spike drug-free human plasma with known amounts of quinidine to prepare calibration standards covering the expected therapeutic range (e.g., 0.33 to 13.26 µg/mL).
2.2.3. Sample Preparation (Plasma)
Protein precipitation is a common method for sample preparation in bioanalysis.[6]
-
To a 250 µL aliquot of plasma sample, standard, or blank, add 500 µL of acidified acetonitrile (0.1% formic acid).
-
Vortex the mixture for 10 minutes to precipitate the plasma proteins.
-
Centrifuge the samples at approximately 1480g for 30 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Inject the supernatant into the HPLC system.
Method Validation Summary
The following table summarizes typical validation parameters for the analysis of quinidine in plasma.
| Validation Parameter | Result |
| Linearity Range | 0 - 7,000 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Recovery | 81%[4] |
| Inter-assay Coefficient of Variation | 1.8% - 3.7%[4] |
| Limit of Quantification (LOQ) | 4 ng/mL[4] |
Sample Preparation Workflow Diagram
Caption: Workflow for the preparation of plasma samples using protein precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. jidps.com [jidps.com]
- 3. jidps.com [jidps.com]
- 4. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of quinidine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: In Vitro Assay for Testing Quinidine's Effect on Cardiac Action Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine, a class Ia antiarrhythmic agent, exerts its therapeutic and proarrhythmic effects by modulating the electrical activity of cardiomyocytes. A thorough in vitro assessment of its impact on the cardiac action potential is crucial for both efficacy and safety evaluation in drug development. This document provides detailed protocols for utilizing automated patch clamp and microelectrode array (MEA) systems to characterize the electrophysiological effects of quinidine.
Quinidine's primary mechanism of action involves the blockade of voltage-gated ion channels in cardiomyocytes.[1] It predominantly inhibits the fast inward sodium current (INa) and several potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1] This multi-channel blockade leads to a slowing of the action potential upstroke (Phase 0) and a prolongation of the action potential duration (APD), which is reflected as a QT interval prolongation on an electrocardiogram.[1]
Data Presentation
The following tables summarize the expected quantitative effects of quinidine on key cardiac ion channels and action potential parameters, as determined by in vitro assays.
Table 1: Inhibitory Concentration (IC50) of Quinidine on Key Cardiac Ion Channels
| Ion Channel | Cell Type | Assay Platform | IC50 (µM) | Reference |
| hERG (IKr) | HEK293 | Automated Patch Clamp | 1.3 | [2] |
| Nav1.5 (peak) | HEK293 | Automated Patch Clamp | 28.9 | [3] |
| Cav1.2 (ICaL) | --- | --- | >10 | [4] |
| KvLQT1/minK (IKs) | --- | --- | Significant Block | [4] |
| Kv4.3 (Ito) | --- | --- | Significant Block | [4] |
Table 2: Effect of Quinidine on Action Potential Duration (APD90) in Human iPSC-Cardiomyocytes
| Quinidine Concentration (µM) | APD90 Prolongation (%) | Assay Platform |
| 0.1 | ~5% | Microelectrode Array (MEA) |
| 1.0 | ~25% | Microelectrode Array (MEA) |
| 10.0 | ~60% | Microelectrode Array (MEA) |
Experimental Protocols
Protocol 1: Automated Patch Clamp Assay for hERG (IKr) Channel Inhibition
This protocol describes the use of an automated patch clamp system, such as the Nanion Patchliner, to determine the IC50 of quinidine on the hERG potassium channel expressed in a stable cell line.
Materials and Reagents:
-
HEK293 cells stably expressing the hERG channel[2]
-
Cell culture medium (e.g., DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic)
-
Standard extracellular solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-glucose, 10 HEPES (pH 7.4)[5]
-
Standard intracellular solution (in mM): 50 KCl, 10 NaCl, 60 KF, 20 EGTA, 10 HEPES (pH 7.2)[5]
-
Quinidine stock solution (e.g., 10 mM in DMSO)
-
Automated patch clamp system (e.g., Nanion Patchliner) and associated consumables (e.g., NPC-16 chips)
Procedure:
-
Cell Culture: Culture HEK293-hERG cells according to standard protocols. Harvest cells at 70-90% confluency using a cell detachment solution.
-
Cell Preparation: Resuspend the harvested cells in the standard extracellular solution to a final density of approximately 1 x 10⁶ cells/mL.[5]
-
Compound Preparation: Prepare serial dilutions of quinidine in the standard extracellular solution from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Automated Patch Clamp Run:
-
Prime the automated patch clamp system and the microfluidic chip with the standard extracellular and intracellular solutions.
-
Load the cell suspension and compound plate into the instrument.
-
Initiate the automated experiment. The system will perform the following steps for each cell:
-
Cell capture and sealing to form a gigaseal.
-
Establishment of the whole-cell configuration.
-
Application of a voltage clamp protocol to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +40 mV to activate the channels, and then repolarizing to -40 mV to measure the tail current.[6][7]
-
Recording of baseline hERG current in the vehicle control solution.
-
Application of increasing concentrations of quinidine, with current recordings at each concentration until a steady-state block is achieved.
-
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each quinidine concentration.
-
Normalize the current at each concentration to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the quinidine concentration and fit the data with a Hill equation to determine the IC50 value.
-
Protocol 2: Microelectrode Array (MEA) Assay for Action Potential Duration
This protocol details the use of an MEA system, such as the Axion Maestro, to assess the effect of quinidine on the action potential duration of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Materials and Reagents:
-
Human iPSC-derived cardiomyocytes (e.g., Pluricyte® Cardiomyocytes)[8]
-
Cardiomyocyte maintenance medium[8]
-
Fibronectin solution (50 µg/mL)[8]
-
Multi-well MEA plates (e.g., Axion CytoView MEA 48- or 96-well)[8][9]
-
Quinidine stock solution (e.g., 10 mM in DMSO)
-
MEA system (e.g., Axion Maestro) with environmental control (37°C, 5% CO₂)
Procedure:
-
MEA Plate Coating: Coat the MEA plates with 50 µg/mL fibronectin solution for at least 3 hours at 37°C.[8] Aspirate the coating solution before cell plating.
-
Cell Plating: Thaw and plate the hiPSC-CMs onto the fibronectin-coated MEA plates at a recommended seeding density to form a spontaneously beating monolayer (e.g., 100,000 - 200,000 cells/cm²).[9]
-
Cell Culture and Maturation: Culture the cardiomyocytes on the MEA plate in a cell culture incubator at 37°C and 5% CO₂. Replace 50% of the medium every 2 days. Allow the cells to mature and form a stable, spontaneously beating syncytium (typically 7-10 days).[9]
-
Baseline MEA Recording:
-
Place the MEA plate on the MEA system and allow it to equilibrate.
-
Record the baseline field potentials from the spontaneously beating cardiomyocytes.
-
-
Compound Addition:
-
Prepare serial dilutions of quinidine in the cardiomyocyte maintenance medium.
-
Add the quinidine solutions to the respective wells of the MEA plate. Include vehicle control wells.
-
-
Post-Compound MEA Recording:
-
Incubate the MEA plate with the compounds for a defined period (e.g., 30 minutes) on the MEA system.
-
Record the field potentials after drug exposure.
-
-
Data Analysis:
-
Use the MEA system's software to analyze the recorded field potential waveforms.
-
Key parameters to extract include:
-
Field Potential Duration (FPD), which is analogous to the action potential duration.
-
Beat rate.
-
Spike amplitude.
-
-
Calculate the change in FPD (specifically, the equivalent of APD90) at each quinidine concentration relative to the baseline.
-
Plot the percentage change in FPD against the quinidine concentration to generate a dose-response curve.
-
Visualizations
Caption: Quinidine's signaling pathway in cardiomyocytes.
Caption: Experimental workflows for in vitro quinidine assays.
References
- 1. The effect of quinidine and its metabolites on the electrocardiogram and systolic time intervals: concentration--effect relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [nanion.de]
- 3. scienceopen.com [scienceopen.com]
- 4. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [nanion.de]
- 7. nanion.de [nanion.de]
- 8. axionbiosystems.com [axionbiosystems.com]
- 9. axoCells Cardiomyocytes on Axion Maestro MEA User Guide | AXOL Bioscience [axolbio.com]
Preparation of a Stable Quinidine Stock Solution for Cell Culture
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stable quinidine stock solution for use in cell culture applications. Quinidine, a class IA antiarrhythmic agent, is a valuable tool for in vitro studies of cardiac electrophysiology and ion channel function.[1] Proper preparation and storage of quinidine stock solutions are critical to ensure experimental reproducibility and accuracy. This protocol outlines the use of Dimethyl Sulfoxide (DMSO) as a solvent and provides recommendations for long-term storage to maintain the stability and potency of the compound.
Introduction
Quinidine is a naturally occurring alkaloid derived from the bark of the Cinchona tree.[2][3] It functions primarily by blocking fast inward sodium currents (INa) and certain potassium channels in cardiac cells.[1][4][5] This action prolongs the action potential duration and reduces the maximum rate of depolarization, making it a subject of interest in cardiovascular research.[1][2] Due to its limited aqueous solubility, a reliable method for preparing a concentrated, stable stock solution is essential for accurate dosing in cell culture experiments.[6] This protocol details a standardized procedure for creating a quinidine stock solution and provides guidance on its application in cell-based assays.
Data Presentation
The following table summarizes the key quantitative data for the preparation of a quinidine stock solution.
| Parameter | Value | Unit | Source |
| Molecular Weight | 324.42 | g/mol | [1] |
| Solubility | |||
| DMSO | up to 100 (32.44 mg/mL) | mM | |
| Ethanol | up to 25 (8.11 mg/mL) | mM | |
| Water | Sparingly soluble/Insoluble | - | [6][7][8] |
| Recommended Stock Solution | |||
| Solvent | DMSO | - | [6][7] |
| Concentration | 10 - 100 | mM | |
| Storage Conditions | |||
| Short-term (up to 1 month) | -20 | °C | [9] |
| Long-term (up to 1 year) | -80 | °C | [9] |
Experimental Protocol: Preparation of a 10 mM Quinidine Stock Solution
This protocol describes the preparation of a 10 mM quinidine stock solution in DMSO.
Materials:
-
Quinidine powder (M.Wt: 324.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation: In a sterile environment, such as a laminar flow hood, allow the quinidine powder and DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh out 3.24 mg of quinidine powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the quinidine powder.
-
Mixing: Vortex the solution thoroughly until the quinidine powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming may be applied if necessary to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes or cryovials.[9]
-
Storage:
-
Working Solution Preparation: When preparing for an experiment, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the final desired concentration in the cell culture medium. It is crucial to mix the working solution thoroughly immediately after adding the quinidine stock to prevent precipitation. Due to the potential for precipitation in aqueous solutions, it is recommended to prepare working solutions fresh for each experiment and not to store them.[6][10]
Note on Quinidine Salts: Quinidine is available in various salt forms (e.g., sulfate, gluconate).[3][11] Ensure you are using the correct molecular weight for your specific salt form when calculating the mass required for your stock solution. The protocol above assumes the use of quinidine base.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of quinidine and a typical experimental workflow for its use in cell culture.
References
- 1. Quinidine - Wikipedia [en.wikipedia.org]
- 2. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 5. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. turkjps.org [turkjps.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Quinine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Inducing a Brugada Syndrome Phenotype In Vitro with Quinidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brugada syndrome (BrS) is an inherited cardiac channelopathy characterized by a distinctive electrocardiogram (ECG) pattern of ST-segment elevation in the right precordial leads (V1-V3) and an increased risk of sudden cardiac death due to ventricular fibrillation. The underlying mechanism is believed to involve a net decrease in inward sodium or calcium currents or an increase in outward potassium currents, particularly the transient outward potassium current (Ito), during the early phases of the ventricular action potential. This creates a transmural voltage gradient in the right ventricular outflow tract, predisposing to phase 2 reentry and arrhythmias.
Quinidine, a class IA antiarrhythmic agent, is known to block multiple cardiac ion channels. Its prominent inhibitory effect on the Ito is the primary mechanism by which it can modulate the Brugada phenotype. In clinical settings, quinidine has been used to suppress ventricular arrhythmias in patients with Brugada syndrome. In a research context, this Ito-blocking property of quinidine can be leveraged to pharmacologically induce a Brugada-like phenotype in vitro in cardiomyocytes. This allows for the study of the electrophysiological mechanisms of Brugada syndrome and for the screening of potential therapeutic agents in a controlled laboratory setting.
These application notes provide detailed protocols for utilizing quinidine to induce and analyze a Brugada syndrome phenotype in vitro using isolated primary cardiomyocytes and human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).
Mechanism of Action of Quinidine in Modulating the Brugada Phenotype
Quinidine's primary effect relevant to Brugada syndrome is the blockade of the transient outward potassium current (Ito).[1][2] Ito is a key determinant of the early phase 1 repolarization of the cardiac action potential. In Brugada syndrome, an unopposed Ito current is thought to be a critical factor in the development of the characteristic ECG pattern and arrhythmogenesis. By blocking Ito, quinidine can alter the action potential morphology in a manner that can either mimic or suppress the Brugada phenotype, depending on the experimental context. Additionally, quinidine also affects other cardiac ion channels, including the fast sodium current (INa) and various other potassium and calcium currents, which contributes to its complex electrophysiological profile.[1][3][4]
Quantitative Data: Electrophysiological Effects of Quinidine
The following tables summarize the quantitative effects of quinidine on key cardiac ion channels and action potential parameters from in vitro studies.
Table 1: Quinidine Block of Cardiac Ion Channels
| Ion Channel | Cell Type | Quinidine Concentration | % Block (approx.) | Reference |
| Ito | Rabbit Ventricular Myocytes | 3-10 µM | Potent and selective inhibition | [4] |
| Ito | Cloned RHK1 channels (Xenopus oocytes) | IC50: 875 µM to 1.69 mM (voltage-dependent) | 50% | [5] |
| INa | Guinea Pig Papillary Muscle | Therapeutic concentrations | Use-dependent block | [6] |
| ICa | Canine Ventricular Myocytes | 5-20 µM | Reversible decrease | [3] |
| IK | Guinea Pig Ventricular Myocytes | 10 µM | 30-65% (pulse duration-dependent) | [7] |
Table 2: Effects of Quinidine on Cardiac Action Potential Parameters
| Parameter | Cell Type | Quinidine Concentration | Effect | Reference |
| Action Potential Duration (APD) | Canine Ventricular Myocytes | 5-20 µM | Decreased duration, prolonged after washout | [3] |
| APD | Quinidine-toxic dog ventricular cells | 80-100 mg/kg (in vivo) | Increased variability and alternans | [8] |
| Vmax | Canine Ventricular Myocytes | 5-20 µM | Decreased | [3] |
| Arrhythmic Events (EADs, DADs) | BrS-mutant iPSC-CMs | 10 µM | Abolished | [9] |
| Beating Variability | BrS-mutant iPSC-CMs | 10 µM | Reduced | [10] |
Experimental Protocols
Protocol 1: Induction of a Brugada-like Phenotype in Primary Cardiomyocytes using Patch-Clamp Electrophysiology
This protocol details the methodology for assessing the effect of quinidine on the transient outward potassium current (Ito) and action potentials in isolated ventricular myocytes.
1. Cell Preparation:
- Isolate ventricular myocytes from an appropriate animal model (e.g., rabbit, canine) using established enzymatic digestion protocols.[3]
- Plate the isolated myocytes on laminin-coated glass coverslips and allow them to adhere for at least 2 hours before recording.
2. Electrophysiological Recording:
- Use the whole-cell patch-clamp technique to record ionic currents and action potentials.
- For Ito recording:
- Use an external solution containing (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH. To block other currents, add appropriate blockers like nifedipine (for ICa) and tetrodotoxin (for INa).
- Use an internal solution containing (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 10 EGTA, pH adjusted to 7.2 with KOH.
- Hold the cell at a holding potential of -80 mV.
- Apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 500 ms to elicit Ito.
- For Action Potential recording:
- Use a current-clamp configuration.
- Pace the myocytes at a physiological frequency (e.g., 1 Hz) using brief current injections.
3. Quinidine Application:
- Prepare a stock solution of quinidine sulfate in distilled water or DMSO.
- Dilute the stock solution in the external solution to final concentrations ranging from 1 µM to 30 µM.
- After obtaining a stable baseline recording, perfuse the cells with the quinidine-containing solution.
- Allow at least 5 minutes for the drug to equilibrate before recording the post-drug effects.
4. Data Analysis:
- Measure the peak Ito amplitude at each voltage step before and after quinidine application.
- Analyze the voltage-dependence of Ito activation and inactivation.
- Measure action potential parameters including resting membrane potential, action potential amplitude, Vmax of the upstroke, and action potential duration at 50% and 90% repolarization (APD50 and APD90).
- A significant reduction in Ito and a notch-and-dome morphology in the action potential are indicative of a Brugada-like phenotype.
Protocol 2: High-Throughput Screening of Quinidine Effects on iPSC-CMs using Multi-Epitope Array (MEA)
This protocol is suitable for assessing the pro-arrhythmic and anti-arrhythmic effects of quinidine on a population of human iPSC-derived cardiomyocytes.
1. iPSC-CM Culture and Plating:
- Culture human iPSC-CMs according to standard protocols until they form a spontaneously beating syncytium.
- Dissociate the iPSC-CMs and plate them onto fibronectin-coated MEA plates at a density that ensures a confluent monolayer.
- Allow the cells to recover and resume spontaneous beating for at least 7-10 days before the experiment.
2. MEA Recording:
- Place the MEA plate in the recording system maintained at 37°C and 5% CO2.
- Record baseline field potentials for at least 10 minutes to establish a stable recording.
3. Quinidine Application:
- Prepare a range of quinidine concentrations (e.g., 0.3, 1, 3, 10, 30 µM) in the culture medium.
- Add the quinidine solutions to the respective wells of the MEA plate.
- Record the field potentials continuously or at set time points (e.g., 15, 30, 60 minutes) after drug application. One study suggests a 3-hour incubation period.[11]
4. Data Analysis:
- Analyze the MEA recordings to extract parameters such as:
- Beating rate
- Field potential duration (FPD), an indicator of APD.
- Conduction velocity.
- Arrhythmic events (e.g., early afterdepolarizations, fibrillatory-like activity).
- A concentration-dependent prolongation of the FPD and the induction of arrhythmias at higher concentrations can be indicative of a pro-arrhythmic effect, while the suppression of baseline arrhythmias in a disease model would indicate an anti-arrhythmic effect.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. cardiolatina.com [cardiolatina.com]
- 2. Quinidine for Brugada syndrome: Panacea or poison? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinidine-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Block of transient outward-type cloned cardiac K+ channel currents by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinidine delays IK activation in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action potential alternans and irregular dynamics in quinidine-intoxicated ventricular muscle cells. Implications for ventricular proarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathogenesis and drug response of iPSC-derived cardiomyocytes from two Brugada syndrome patients with different Nav1.5-subunit mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jbr-pub.org.cn [jbr-pub.org.cn]
Application Notes and Protocols for an Experimental Model of Quinidine-Induced Cinchonism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for establishing and utilizing an experimental model to study quinidine-induced cinchonism. Cinchonism is a constellation of symptoms including tinnitus, hearing loss, visual disturbances, and neurological effects, arising from exposure to cinchona alkaloids like quinidine.[1][2][3] This document outlines detailed protocols for both in vivo and in vitro models to investigate the pathophysiology of cinchonism and to screen potential therapeutic interventions.
Introduction
Quinidine, a class IA antiarrhythmic agent and a stereoisomer of quinine, is known to cause cinchonism at therapeutic or toxic doses.[2] The underlying mechanisms are believed to involve the blockade of various ion channels, disruption of sensory hair cells in the cochlea, and potential direct toxicity to retinal and neural tissues.[1] A reliable experimental model is crucial for elucidating these mechanisms and for the preclinical safety assessment of drugs with similar profiles.
Part 1: In Vivo Model of Quinidine-Induced Cinchonism in Rats
This section details the establishment of a rat model exhibiting the multisystemic symptoms of cinchonism.
Animal Model and Husbandry
-
Species: Male Wistar rats (250-300g) are recommended due to their widespread use in toxicological and neurobehavioral studies.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Induction of Cinchonism
-
Drug Administration: Quinidine sulfate is dissolved in sterile saline. Administration is performed via intraperitoneal (i.p.) injection.
-
Dosage Regimen: A dose-finding study is recommended to establish the optimal dose that induces cinchonism symptoms without causing excessive mortality. Based on available literature for related compounds and quinidine's toxic profile, a starting dose range of 50-150 mg/kg can be explored.
Assessment of Cinchonism Symptoms
A battery of tests should be performed at baseline and at various time points post-quinidine administration (e.g., 1, 4, 24, and 48 hours) to characterize the onset and duration of symptoms.
-
Tinnitus Assessment (Gap-Induced Prepulse Inhibition of Acoustic Startle - GPIAS): This method assesses the presence of tinnitus by measuring the inhibition of the startle reflex by a silent gap in a continuous background noise. A reduced inhibition is indicative of the animal perceiving tinnitus, which masks the gap.
-
Hearing Loss Assessment (Auditory Brainstem Response - ABR): ABR is an objective measure of auditory pathway integrity. Electrodes are placed subcutaneously on the scalp to record neural responses to auditory stimuli (clicks and tone bursts). An increase in the hearing threshold and prolonged latencies of ABR waves indicate hearing loss.[4]
-
Electroretinography (ERG): ERG measures the electrical responses of the various cell types in the retina. Changes in the amplitude and implicit times of the a- and b-waves can indicate retinal toxicity.
-
Optomotor Response (OMR): This test assesses visual acuity by observing the reflexive head and neck movements of the rat in response to a rotating striped drum. A decrease in the spatial frequency at which the animal tracks the stripes indicates impaired vision.[5][6][7]
-
Open Field Test: This test assesses general locomotor activity, anxiety, and exploratory behavior. A reduction in movement and exploration can indicate general malaise or neurological impairment.
-
Rotarod Test: This test evaluates motor coordination and balance. A decreased latency to fall from the rotating rod suggests motor deficits.
-
Observational Scoring: A standardized scoring system should be used to record the presence and severity of clinical signs of cinchonism, such as ataxia, tremors, and altered consciousness.
Pharmacokinetic and Tissue Distribution Analysis
-
Blood Sampling: Serial blood samples are collected to determine the plasma concentration of quinidine and correlate it with the observed symptoms.
-
Brain Microdialysis: This technique allows for the in vivo sampling of unbound quinidine concentrations in the brain's extracellular fluid, providing insight into its central nervous system penetration and potential for neurological toxicity.[8][9][10][11]
Histopathology
At the end of the study, animals are euthanized, and tissues are collected for histopathological examination.
-
Cochlear Histology: The cochleae are fixed, decalcified, and sectioned to examine the morphology of the organ of Corti, including the inner and outer hair cells and spiral ganglion neurons.[12][13][14][15]
-
Retinal Histology: The eyes are enucleated, fixed, and sectioned to assess the integrity of the retinal layers.
Part 2: In Vitro Models for Mechanistic Studies
In vitro models are essential for dissecting the molecular mechanisms underlying quinidine's toxicity.
Cochlear Explant Cultures
-
Model: Organ of Corti explants from neonatal rats or mice can be cultured. This system preserves the complex cellular organization of the cochlea, allowing for the study of direct drug effects on hair cells and supporting cells.
-
Application: These cultures can be used to assess quinidine-induced hair cell death, synaptopathy, and to screen for otoprotective compounds.
Cell-Based Assays for Ion Channel Blockade
-
Model: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells can be transiently or stably transfected to express specific cardiac and neuronal ion channels (e.g., hERG, Nav1.5, KvLQT1/minK).
-
Application: Patch-clamp electrophysiology (voltage-clamp) can be used to quantify the concentration-dependent block of these channels by quinidine, providing insights into its cardiotoxic and neurotoxic potential.[16]
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison across different experimental groups and time points.
| Parameter | Control Group | Quinidine (Low Dose) | Quinidine (High Dose) |
| ABR Threshold (dB SPL) | |||
| GPIAS (% Inhibition) | |||
| ERG b-wave Amplitude (µV) | |||
| OMR Acuity (cycles/degree) | |||
| Plasma Quinidine (µg/mL) | N/A | ||
| Brain ECF Quinidine (µg/mL) | N/A |
Table 1: Example of a data summary table for in vivo experiments.
| Ion Channel | Quinidine IC50 (µM) | Hill Coefficient |
| hERG (IKr) | ||
| Nav1.5 (INa) | ||
| KCNQ1/KCNE1 (IKs) |
Table 2: Example of a data summary table for in vitro electrophysiology.
Experimental Protocols
Protocol 1: Auditory Brainstem Response (ABR) in Rats
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral mastoid (ground).
-
Stimuli: Present click stimuli and tone bursts at various frequencies (e.g., 4, 8, 16, 32 kHz) through a calibrated sound source inserted into the ear canal.
-
Recording: Record the evoked potentials using an ABR recording system. Average the responses to multiple stimulus presentations to improve the signal-to-noise ratio.
-
Analysis: Determine the hearing threshold as the lowest stimulus intensity that elicits a discernible ABR waveform. Measure the latencies and amplitudes of the ABR peaks.
Protocol 2: Electroretinography (ERG) in Rats
-
Dark Adaptation: Dark-adapt the rat for at least 12 hours prior to the recording.
-
Anesthesia and Pupil Dilation: Anesthetize the animal and apply a mydriatic agent to the cornea.
-
Electrode Placement: Place a corneal electrode (active), a reference electrode in the subcutis of the head, and a ground electrode on the tail.
-
Stimulation: Present flashes of light of varying intensities using a Ganzfeld stimulator.
-
Recording: Record the retinal electrical responses.
-
Analysis: Measure the amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar cell response).
Protocol 3: In Vitro Patch-Clamp Electrophysiology
-
Cell Culture: Culture HEK-293 cells expressing the ion channel of interest under standard conditions.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Pipette and Solutions: Prepare intracellular and extracellular solutions with appropriate ionic compositions. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a single cell.
-
Voltage Protocol: Apply a voltage protocol specific for the ion channel being studied to elicit ionic currents.
-
Drug Application: Perfuse the cell with the extracellular solution containing various concentrations of quinidine.
-
Analysis: Measure the peak current amplitude in the presence and absence of quinidine to determine the percentage of block. Fit the concentration-response data to a Hill equation to determine the IC50.
Visualizations
References
- 1. Cinchonism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cinchonism - Wikipedia [en.wikipedia.org]
- 3. Cinchonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Auditory Brainstem Responses (ABR) of Rats during Experimentally Induced Tinnitus: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Optokinetic Testing Method to Measure Rat Vision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Alteration in P-glycoprotein Functionality Affects Intrabrain Distribution of Quinidine More Than Brain Entry—A Study in Rats Subjected to Status Epilepticus by Kainate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Middle Ear Histopathology Following Magnetic Delivery to the Cochlea of Prednisolone-loaded Iron Oxide Nanoparticles in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cochlear histopathologic analysis in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medic.upm.edu.my [medic.upm.edu.my]
- 16. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect [mdpi.com]
Application of Cardioquin (Quinidine) Data in Modern Computational Toxicology Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols on how quantitative data from Cardioquin (quinidine) are utilized in these models. It is intended for researchers, scientists, and drug development professionals working in the fields of toxicology, pharmacology, and computational biology.
Data Presentation: Quantitative Effects of Quinidine
The proarrhythmic effects of quinidine are primarily attributed to its ability to block multiple cardiac ion channels, which alters the cardiac action potential.[2] Computational models rely on precise quantitative data of these interactions to accurately simulate the drug's effect.
Table 1: Quinidine IC50 Values for Key Cardiac Ion Channels
The following table summarizes the half-maximal inhibitory concentration (IC50) values of quinidine for several crucial cardiac ion channels, as reported in various studies. These values are fundamental inputs for in silico cardiac cell models.
| Ion Channel | Current | Cell Line | Temperature (°C) | IC50 (µM) | Reference(s) |
| hERG (KCNH2) | IKr | HEK293 | 35 | 1.047 | [6] |
| hERG (KCNH2) | IKr | CHO | 22 | 0.975 | [6] |
| hERG (KCNH2) | IKr | Xenopus oocytes | N/A | 3.00 ± 0.03 | [7][8] |
| hERG (KCNH2) | IKr | Ltk- cells | N/A | 0.8 ± 0.1 | [8] |
| Nav1.5 | INa | HEK293 | N/A | 28.9 ± 2.2 | [9] |
| Nav1.5 | INa | N/A | N/A | ~4-6% block at 1 µM | [10] |
| Cav1.2 | ICaL | N/A | N/A | ~6-12% block at 1 µM | [10] |
| KvLQT1/minK | IKs | N/A | N/A | >100 | [11] |
| Kv4.3 | Ito | N/A | N/A | 10 | [11][12] |
| Kv2.1 | N/A | HL-1 | N/A | 20 | [12] |
N/A: Not available in the cited source.
Table 2: Effects of Quinidine on Cardiac Mitochondrial Function
Recent research indicates that drug-induced cardiotoxicity can also involve mitochondrial dysfunction.[13][14] Quinidine has been shown to impact mitochondrial bioenergetics.
| Parameter | System | Effect | Magnitude of Effect | Reference(s) |
| ATP Production | Rat heart mitochondria | Decrease | Reduced to 65% of control | [13][14] |
| Electron Transfer | Rat heart mitochondria | Slowed | Progressive reduction | [13] |
| Oxidative Phosphorylation | Rat heart mitochondria | Uncoupled | Observed | [13] |
| Protein Synthesis | Rat heart mitochondria | Inhibition | Moderate | [13][14] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating high-quality data for computational modeling. The following are key protocols used to obtain the quantitative data presented above.
Protocol 1: Automated Patch Clamp Electrophysiology for hERG (IKr) Current
This protocol is adapted from methodologies used in the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative and is suitable for high-throughput screening.[1][15][16][17]
Objective: To determine the IC50 value of quinidine for the hERG potassium channel.
Materials:
-
CHO or HEK293 cells stably expressing the hERG channel.
-
Cell culture reagents.
-
Automated patch clamp system (e.g., QPatch).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH 7.3 with KOH.[18]
-
Quinidine stock solution (in DMSO).
Procedure:
-
Cell Preparation: Culture and harvest the hERG-expressing cells according to standard procedures.
-
System Preparation: Prime the automated patch clamp system with external and internal solutions.
-
Cell Loading: Load the cell suspension into the system.
-
Whole-Cell Configuration: Establish whole-cell patch clamp configuration.
-
Voltage Protocol: Apply a standardized voltage clamp protocol to elicit hERG currents. A recommended protocol involves a conditioning pre-pulse to +20 mV for 4 seconds, followed by a test single-pulse to -50 mV for 4 seconds, with a holding potential of -90 mV.[6] The FDA recommends a ramp-down protocol from +40 mV to -80 mV.[18][19]
-
Baseline Recording: Record stable baseline hERG currents in the absence of the drug.
-
Compound Application: Apply increasing concentrations of quinidine, allowing for steady-state block to be achieved at each concentration.
-
Data Analysis: Measure the peak tail current at each concentration and normalize to the baseline current. Fit the concentration-response data to the Hill equation to determine the IC50 value.
Protocol 2: Isolated Langendorff-Perfused Heart Model
This ex vivo model allows for the assessment of drug effects on the integrated electrophysiology and mechanics of the whole heart.[20][21][22][23]
Objective: To evaluate the effects of quinidine on cardiac rhythm, conduction, and contractility.
Materials:
-
Guinea pig or rabbit heart.
-
Langendorff apparatus.
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose; gassed with 95% O2 / 5% CO2.
-
ECG recording system.
-
Intraventricular balloon catheter and pressure transducer.
-
Quinidine stock solution.
Procedure:
-
Heart Isolation: Anesthetize the animal and rapidly excise the heart.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit solution.
-
Instrumentation: Insert an ECG electrode and an intraventricular balloon to measure left ventricular pressure.
-
Stabilization: Allow the heart to stabilize for a period of at least 30 minutes.[21]
-
Baseline Recording: Record baseline ECG, heart rate, and left ventricular developed pressure (LVDP).
-
Quinidine Perfusion: Perfuse the heart with increasing concentrations of quinidine.
-
Data Acquisition: Continuously monitor and record ECG and hemodynamic parameters.
-
Data Analysis: Analyze changes in QT interval, QRS duration, heart rate, LVDP, and the incidence of arrhythmias.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the application of Cardioquin data in computational toxicology.
Signaling Pathway of Quinidine-Induced Cardiotoxicity
This diagram depicts the primary molecular mechanisms by which quinidine can lead to cardiotoxicity.
Caption: Molecular mechanisms of quinidine-induced cardiotoxicity.
Experimental Workflow for In Vitro Data Generation
This workflow illustrates the process of generating ion channel data for use in computational models.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Quinidine - Wikipedia [en.wikipedia.org]
- 3. Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AI-Powered Drug Safety Testing Advances with JAX’s Virtual Hearts Initiative | Lab Manager [labmanager.com]
- 5. Computational Pipelining of in silico Cardio- and Hepatotoxicity Models — ATOM Consortium [atomscience.org]
- 6. sophion.com [sophion.com]
- 7. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical mechanisms of quinidine cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. cipaproject.org [cipaproject.org]
- 17. metrionbiosciences.com [metrionbiosciences.com]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. Effects of quinidine on arrhythmias and conduction in an isolated tissue model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cardiomedex.com [cardiomedex.com]
Troubleshooting & Optimization
Technical Support: Preventing Quinidine Precipitation in Physiological Buffers
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the precipitation of quinidine in physiological buffers.
Troubleshooting Guide
Q1: Why is my quinidine precipitating when I add it to physiological buffer (e.g., PBS at pH 7.4)?
A1: This is a common issue stemming from quinidine's chemical properties as a weak base. Quinidine has two basic nitrogen atoms and its solubility is highly dependent on pH.[1]
-
In Acidic Solutions: You likely prepared your stock solution using a salt form of quinidine (e.g., quinidine sulfate) or dissolved the free base in an acidic solution or an organic solvent.[2] In this low-pH environment, quinidine is protonated, making it charged and highly soluble in water.
-
In Physiological Buffers (pH ~7.4): When you add this acidic stock to a neutral or slightly alkaline buffer like PBS (Phosphate-Buffered Saline), the pH of the solution increases. This rise in pH causes quinidine to lose its proton (deprotonate), converting it into its neutral, free base form. This free base is significantly less water-soluble and precipitates out of the solution.[3]
The diagram below illustrates this pH-dependent transition from the soluble to the insoluble form.
Caption: Relationship between pH and quinidine solubility.
Frequently Asked Questions (FAQs) & Solutions
FAQ 1: What is the most direct method to prevent quinidine precipitation?
The most straightforward approach is to control the pH of the final solution. By lowering the pH of your physiological buffer, you can ensure that quinidine remains in its protonated, soluble state.
Experimental Protocol: pH Adjustment
-
Determine Target pH: Based on quinidine's pKa values (approximately 4.2 and 8.8), a final pH below 7.0 is recommended to maintain solubility.[1] A pH of 6.0 to 6.5 is often a safe starting point.
-
Prepare Buffer: Prepare your physiological buffer (e.g., PBS) as usual.
-
Adjust pH: While monitoring with a calibrated pH meter, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the buffer until your target pH is reached.
-
Add Quinidine: Add your quinidine stock solution to the pH-adjusted buffer.
-
Final Check: Verify the final pH of the solution and observe for any signs of precipitation.
Data Presentation: Quinidine Solubility vs. pH
| pH | Quinidine Form | Expected Aqueous Solubility |
| < 4.0 | Diprotonated Cation | High |
| 5.0 - 7.0 | Monoprotonated Cation | Moderate to High |
| > 7.4 | Predominantly Free Base | Very Low |
This table provides a qualitative summary. Exact solubility values depend on temperature, buffer composition, and ionic strength.
FAQ 2: Can I use co-solvents to improve solubility, and which are recommended?
Yes, using a water-miscible organic co-solvent is a very effective strategy. Co-solvents increase the solubility of the less soluble free base form of quinidine, preventing its precipitation even at physiological pH.
Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[4]
Experimental Protocol: Co-Solvent Method
-
Prepare Stock Solution: Dissolve quinidine in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock. Quinidine is highly soluble in DMSO (~100 mM or 32.44 mg/mL) and ethanol (~25 mM or 8.11 mg/mL).
-
Aliquot Buffer: Place the required volume of your physiological buffer (e.g., PBS, pH 7.4) into a sterile tube.
-
Slow Addition: While vigorously vortexing or stirring the buffer, add the quinidine stock solution dropwise. This slow, distributive mixing is critical to prevent localized high concentrations that can precipitate.
-
Final Concentration: Ensure the final concentration of the co-solvent is as low as possible, typically <1% and often <0.1% for cell-based assays, to avoid solvent-induced toxicity or off-target effects.
Caption: Workflow for using a co-solvent to prepare quinidine solution.
Data Presentation: Quinidine Solubility in Solvents
| Solvent | Approximate Solubility (mg/mL) | Source(s) |
| DMSO | 32.4 | |
| DMF (Dimethylformamide) | 30 | [4] |
| Ethanol | 8.1 | |
| 1:2 solution of DMF:PBS (pH 7.2) | 0.33 | [4] |
| Water (Free Base) | 0.05 (at 20°C) | [5] |
FAQ 3: What are cyclodextrins and how can they prevent precipitation?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate poorly soluble "guest" molecules, like the quinidine free base, into their central cavity, forming a water-soluble "inclusion complex."[7][8] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its solubility and preventing precipitation.[8]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced water solubility and low toxicity, making it suitable for many research applications.[9]
Caption: Mechanism of solubility enhancement by cyclodextrin.
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Dissolve the required amount of HP-β-CD in your physiological buffer. The amount needed depends on the final desired quinidine concentration and the stoichiometry of the complex.
-
Add Quinidine: Add the quinidine (either as a solid or from a concentrated organic stock) to the cyclodextrin-containing buffer.
-
Facilitate Complexation: Stir or sonicate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a period (typically 1-24 hours) to allow for the formation of the inclusion complex.
-
Filtration (Optional): To ensure a completely dissolved solution, you may filter the final mixture through a 0.22 µm filter to remove any un-complexed drug.
References
- 1. fip.org [fip.org]
- 2. s3.pgkb.org [s3.pgkb.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Prevention of precipitation of phenytoin in an infusion fluid by hydroxypropyl beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Quinidine Instability in Long-Term Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to quinidine instability in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to quinidine instability in solution?
A1: Quinidine is susceptible to degradation from several factors, most notably:
-
Light: Exposure to light, particularly UV light, can cause quinidine and its salts to discolor, often acquiring a brownish tint.[1] Solutions should always be protected from light.
-
pH: Quinidine is more sensitive to degradation in acidic and alkaline conditions compared to neutral pH.
-
Temperature: Elevated temperatures can accelerate the degradation of quinidine in solution.
-
Oxidation: Quinidine can be susceptible to oxidation, which can be mitigated by storing solutions under an inert atmosphere (e.g., argon or nitrogen).[2]
Q2: What are the recommended storage conditions for quinidine powder and stock solutions?
A2: To ensure the long-term stability of quinidine, adhere to the following storage recommendations:
| Form | Storage Temperature | Light/Moisture Protection | Duration |
| Solid Powder | -20°C | Tightly sealed, light-proof (amber) container in a dry, well-ventilated area. | ≥ 4 years[3] |
| Stock Solutions (in DMSO or Ethanol) | -80°C | Aliquoted in light-proof, tightly sealed tubes to avoid repeated freeze-thaw cycles. | Up to 1 year[2] |
| Aqueous Solutions | Not recommended for long-term storage; prepare fresh daily. If short-term storage is necessary, refrigerate at 4°C for up to 48 hours.[1] | Protected from light. | Maximum 48 hours[1] |
Q3: I observed a yellowing of my quinidine powder. Can I still use it?
A3: Discoloration of the powder, such as yellowing, indicates potential degradation due to light exposure or oxidation.[2] It is strongly recommended to discard the reagent to ensure the validity and reproducibility of your experimental results. Future storage should be strictly in light-proof and tightly sealed containers.[2]
Q4: My quinidine stock solution shows a precipitate after thawing. What should I do?
A4: Precipitate formation upon thawing can indicate that the solution is supersaturated or that degradation has occurred.[2] You can gently warm the solution and vortex it to try and redissolve the precipitate.[2] If the precipitate remains, it is best to prepare a fresh stock solution. Using the supernatant may lead to an inaccurate concentration.
Q5: What are the known degradation products of quinidine, and are they active?
A5: The primary metabolites of quinidine, formed through hepatic metabolism, are 3-hydroxyquinidine (3-OH) and 2'-oxoquinidinone (2'-OXO).[4] Both of these metabolites are pharmacologically active and possess antiarrhythmic properties comparable to quinidine itself.[4] Therefore, when assessing the effects of quinidine in long-term experiments, it is important to consider the potential contribution of these active metabolites. Another known metabolite is O-desmethylquinidine, which is less active.[4]
Q6: How can I monitor the stability of quinidine in my long-term experiment?
A6: The most reliable method for monitoring quinidine stability is High-Performance Liquid Chromatography (HPLC).[1] An HPLC assay can separate quinidine from its degradation products and allow for accurate quantification of the parent compound over time. A detailed HPLC protocol is provided in the "Experimental Protocols" section of this guide. UV-Vis spectrophotometry can also be used for concentration determination, though it may not distinguish between quinidine and its degradation products.
Q7: Is quinidine stable in cell culture media?
A7: The stability of any drug in cell culture media can be influenced by the various components of the media, such as salts, amino acids, and pH indicators, as well as the incubation conditions (e.g., temperature, CO2 levels). While specific degradation kinetics of quinidine in common media like DMEM/F12 are not extensively published, it is known that the pH of the media (typically around 7.4) and the standard incubation temperature of 37°C can contribute to gradual degradation over time. For long-term cell culture experiments, it is advisable to:
-
Prepare fresh quinidine-containing media for each medium change.
-
Protect the media from light during storage and incubation.
-
If possible, analyze the concentration of quinidine in the media at the beginning and end of the incubation period to assess its stability under your specific experimental conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with quinidine.
Issue 1: Inconsistent or Diminished Pharmacological Effect Over Time
-
Possible Cause: Degradation of quinidine in the experimental solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the stock and working solutions have been stored according to the recommendations (see FAQ Q2).
-
Prepare Fresh Solutions: Discard the old solution and prepare a fresh working solution from a reliable stock.
-
Perform a Purity Check: If the issue persists, use HPLC to analyze the purity of your quinidine stock.
-
Protect from Light: Ensure that all experimental setups involving quinidine are adequately protected from light.
-
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
-
Possible Cause: Accumulation of toxic degradation products.
-
Troubleshooting Steps:
-
Analyze for Degradants: Use HPLC to check for the presence of significant degradation peaks in your quinidine solution.
-
Reduce Exposure Time: If feasible, reduce the duration of continuous exposure of your experimental system to the quinidine solution by replenishing it more frequently.
-
Consider Metabolite Activity: Be aware that the active metabolites of quinidine may have slightly different pharmacological profiles than the parent compound, which could contribute to unexpected effects.
-
Data Presentation: Quinidine Stability Profile
The following table summarizes the known stability characteristics of quinidine under various stress conditions based on forced degradation studies. Note that specific degradation rate constants are highly dependent on the exact experimental conditions (e.g., buffer composition, concentration).
| Condition | Observation | Recommendation |
| Acidic (e.g., 0.1 N HCl) | Significant degradation observed. | Avoid prolonged exposure to acidic conditions. If necessary, use freshly prepared solutions. |
| Alkaline (e.g., 0.1 N NaOH) | Significant degradation observed. | Avoid prolonged exposure to alkaline conditions. |
| Oxidative (e.g., H2O2) | Less sensitive compared to acid and alkali, but some degradation occurs. | For long-term storage, consider purging stock solutions with an inert gas. |
| Photolytic (UV/Vis light) | Darkens upon exposure to light. | Protect all quinidine-containing solutions and materials from light. Use amber vials or wrap containers in aluminum foil.[1] |
| Thermal (Elevated Temperature) | Degradation rate increases with temperature. | Store stock solutions at -80°C and working solutions at 4°C for short periods. Avoid repeated warming. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Quinidine by RP-HPLC
This protocol describes a reverse-phase HPLC method for the quantitative analysis of quinidine.
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 column (e.g., 100 mm x 4.6 mm, 5.0 µm particle size)[5] |
| Mobile Phase | Phosphate buffer (pH 3.0 ± 0.02) and Acetonitrile (25:75 v/v)[5] |
| Flow Rate | 0.8 mL/min[5] |
| Detection Wavelength | 254 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water. Adjust the pH to 3.0 ± 0.02 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. Mix with acetonitrile in a 25:75 ratio.
-
Standard Solution Preparation: Accurately weigh about 10 mg of quinidine reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 20-60 µg/mL).
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a final concentration within the calibration range. Filter the samples through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for quinidine is expected to be around 2.6 minutes under these conditions.[5]
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of quinidine in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Determination of Quinidine Concentration by UV-Vis Spectrophotometry
This protocol provides a general method for estimating the concentration of quinidine sulfate in solution.
Instrumentation and Reagents:
-
UV-Vis Spectrophotometer (double beam)
-
1 cm matched quartz cuvettes
-
Quinidine Sulfate reference standard
-
Methanol or 0.1 N HCl (as solvent)
Procedure:
-
Solvent Selection: Quinidine sulfate is soluble in methanol and acidic aqueous solutions. 0.1 N HCl is a suitable solvent.
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of quinidine sulfate and dissolve it in the chosen solvent in a 100 mL volumetric flask to prepare a 100 µg/mL stock solution.
-
Determination of λmax: Dilute the stock solution to approximately 10 µg/mL. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For quinidine, a λmax is expected around 250 nm.
-
Preparation of Calibration Curve: From the stock solution, prepare a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) in the chosen solvent.
-
Measurement: Measure the absorbance of each standard solution at the determined λmax, using the solvent as a blank.
-
Quantification: Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow Beer-Lambert's law in the selected concentration range. Measure the absorbance of the unknown sample (diluted to fall within the calibration range) and determine its concentration from the calibration curve.
Mandatory Visualizations
Signaling Pathway of Quinidine's Effect on Cardiomyocyte Action Potential
Caption: Quinidine's blockade of Na+ and K+ channels in cardiomyocytes.
Experimental Workflow for HPLC-Based Stability Testing
Caption: Workflow for assessing quinidine stability using HPLC.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of nonlinear tissue distribution of quinidine in rats by physiologically based pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing quinidine concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on utilizing quinidine in preclinical experiments while minimizing confounding off-target effects. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for quinidine?
Quinidine is a Class Ia antiarrhythmic agent.[1] Its primary mechanism of action is the blockade of the fast inward sodium current (INa) by binding to voltage-gated sodium channels, particularly the cardiac isoform Nav1.5.[2][3] This action slows the upstroke of the cardiac action potential (Phase 0), which in turn decreases the conduction velocity in cardiac tissue. This effect is "use-dependent," meaning the blockade increases at higher heart rates.[4]
Q2: What are the major off-target effects of quinidine that I should be aware of in my experiments?
The most significant off-target effect of quinidine is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[5] Inhibition of the hERG channel can prolong the QT interval, a key indicator of potential proarrhythmic risk.[1] At higher concentrations, quinidine can also exhibit general cytotoxicity. Additionally, it can affect other ion channels and has anticholinergic activity.[1]
Q3: What is the therapeutic concentration range for quinidine, and at what concentrations do off-target effects become a concern?
The therapeutic plasma concentration of quinidine is generally considered to be between 2 to 6 µg/mL (approximately 6.2 to 18.5 µM). Off-target effects, particularly cardiotoxicity associated with hERG channel blockade, can occur at concentrations within and above this range. It is crucial to carefully titrate the concentration in your experimental model to find a window that maximizes the on-target sodium channel blockade while minimizing hERG inhibition and cytotoxicity.
Troubleshooting Experimental Assays
Q4: I am observing inconsistent results in my patch-clamp electrophysiology experiments with quinidine. What are some common troubleshooting steps?
Inconsistent results in electrophysiology can arise from several factors. Here are some common issues and potential solutions:
-
Power Line Interference (50/60 Hz hum): This appears as a persistent sinusoidal wave.
-
Solution: Ensure all equipment is connected to a common ground. Use a Faraday cage to shield the setup and turn off non-essential electrical devices nearby. A notch filter can also be used to remove the specific frequency.[6]
-
-
Baseline Drift: A slow, erratic movement of the baseline.
-
Solution: Allow the preparation to equilibrate fully. Ensure mechanical stability with an anti-vibration table and check for temperature fluctuations or leaks in the perfusion system.[6]
-
-
Electrode 'Pops': Sudden, sharp voltage spikes.
-
Solution: Check for loose electrode connections and ensure the conductive solution has not dried out.[6]
-
-
Quinidine Solution Issues:
-
Solution: Quinidine can be sparingly soluble in aqueous buffers.[2] It is recommended to first dissolve it in an organic solvent like DMSO or ethanol to create a stock solution before diluting it to the final concentration in your experimental buffer.[2] Always prepare fresh solutions for each experiment to ensure stability.[7]
-
Q5: How can I determine an optimal concentration of quinidine in my cell-based assay to study its on-target effects without significant cytotoxicity?
To determine the optimal concentration, it is recommended to perform a concentration-response curve for both the desired on-target effect and for cytotoxicity in parallel, using the same cell line and experimental conditions.
-
Assess On-Target Effect: Use an assay that measures the intended biological response. For quinidine's effect on sodium channels, this would typically be a patch-clamp electrophysiology experiment measuring the reduction in the peak sodium current.
-
Assess Cytotoxicity: Simultaneously, perform a cytotoxicity assay such as the MTT or LDH release assay across a range of quinidine concentrations.
-
Determine the Therapeutic Window: Compare the EC50 (effective concentration for 50% of the maximal on-target effect) with the IC50 (inhibitory concentration for 50% cytotoxicity). The optimal concentration for your experiments will be well below the cytotoxic IC50 while still being effective for the on-target activity. A study on various cancer cell lines indicated that for some lines, a nontoxic concentration of quinidine could still potentiate the effects of other drugs.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for quinidine's on-target and off-target effects from in vitro studies. This data can serve as a starting point for designing your experiments.
Table 1: Quinidine Potency on Target (Nav1.5) and Off-Target (hERG) Ion Channels
| Target | Cell Line | Method | IC50 (µM) | Reference |
| Nav1.5 (Peak Current) | HEK293 | Patch Clamp | 28.9 ± 2.2 | [9] |
| hERG | Ltk- cells | Patch Clamp | 0.8 ± 0.1 | [5] |
| hERG | Xenopus oocytes | Patch Clamp | 3.00 ± 0.03 | [5] |
| hERG | CHO cells | Patch Clamp | ~1.0 | [10] |
Table 2: General Cytotoxicity of Quinidine
| Cell Line | Assay | IC50 | Notes | Reference |
| Various Tumor Cell Lines | Not specified | Not specified | A "nontoxic concentration" was used to enhance the cytotoxicity of another drug, suggesting a concentration range exists where quinidine itself is not overtly toxic. | [8] |
Note: Cytotoxicity can be highly cell-line dependent. It is strongly recommended to determine the cytotoxic profile of quinidine in your specific experimental system.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Nav1.5 Current
This protocol is adapted from studies on HEK293 cells stably expressing the human Nav1.5 channel.[9]
-
Cell Preparation: Culture HEK293 cells expressing Nav1.5 according to standard protocols.
-
Solutions:
-
External Solution (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2, 2 CaCl2, 10 dextrose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 CsCl, 7 NaCl, 1 MgCl2, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP; pH adjusted to 7.2 with CsOH.
-
-
Quinidine Preparation: Prepare a stock solution of quinidine in DMSO. On the day of the experiment, dilute the stock solution into the external solution to achieve the desired final concentrations.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use a voltage protocol to elicit Nav1.5 currents. A common protocol involves holding the cell at -120 mV and applying a depolarizing step to -15 mV.[9]
-
Record baseline currents in the control external solution.
-
Perfuse the cell with the quinidine-containing external solution and record the inhibited currents until a steady-state effect is reached.
-
At the end of the experiment, a high concentration of a specific Nav1.5 blocker like tetrodotoxin (TTX) can be applied to confirm the recorded current is from Nav1.5 channels.[11]
-
-
Data Analysis: Measure the peak inward sodium current before and after quinidine application. Plot the percentage of current inhibition against the quinidine concentration to determine the IC50 value.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This is a general protocol to assess the cytotoxic effects of quinidine.
-
Cell Seeding: Plate your cells of interest (e.g., HEK293, HL-1 cardiomyocytes) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of quinidine in the cell culture medium. Replace the medium in the wells with the quinidine-containing medium. Include a vehicle control (medium with the same concentration of DMSO or ethanol used to dissolve quinidine) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a duration relevant to your experimental timeline (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each quinidine concentration relative to the vehicle control. Plot the percentage of viability against the quinidine concentration to determine the IC50 value for cytotoxicity.
Visualizations
References
- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Structural Basis for Pore Blockade of the Human Cardiac Sodium Channel Nav 1.5 by the Antiarrhythmic Drug Quinidine* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sophion.com [sophion.com]
- 5. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of quinidine and related compounds on cytotoxicity and cellular accumulation of vincristine and adriamycin in drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. sophion.com [sophion.com]
- 11. fda.gov [fda.gov]
Technical Support Center: Mitigating Quinidine Autofluorescence in Imaging Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence from quinidine in their imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my imaging studies with quinidine?
Q2: What are the spectral properties of quinidine's autofluorescence?
Quinidine, a diastereomer of quinine, exhibits a blue fluorescence, particularly in acidic environments like dilute sulfuric acid. Its ultraviolet (UV) absorption spectrum is identical to that of quinine. For quinine, the excitation peak is approximately 350 nm, and the emission peak is around 460 nm. It is therefore advisable to select fluorescent probes with emission spectra that are well separated from this blue-green region.
Q3: How can I confirm that the background signal I am observing is from quinidine autofluorescence?
To determine the source of the background fluorescence, it is crucial to include the following controls in your experiment:
-
Unstained, Quinidine-Treated Sample: This sample will reveal the intensity and spectral characteristics of quinidine's autofluorescence under your experimental conditions.
-
Stained, Untreated Sample: This control will show the expected staining pattern of your fluorescent probe without any contribution from quinidine.
-
Unstained, Untreated Sample: This will establish the baseline autofluorescence of your biological sample itself.
Q4: What are the main strategies to reduce or eliminate quinidine autofluorescence?
There are three primary approaches to mitigate autofluorescence:
-
Chemical Quenching: This involves using chemical reagents to diminish the fluorescent signal.
-
Photobleaching: This technique uses high-intensity light to destroy the autofluorescent molecules before imaging.
-
Computational Correction: This approach uses software to digitally separate the autofluorescence signal from your specific signal after image acquisition, primarily through a technique called spectral unmixing.
Troubleshooting Guide
Problem: High background fluorescence in the blue and green channels in quinidine-treated samples.
-
Possible Cause: Autofluorescence from quinidine.
-
Solution Workflow:
Caption: Troubleshooting workflow for quinidine autofluorescence.
Quantitative Data Summary
While specific quantitative data for the reduction of quinidine autofluorescence is limited in the literature, the following table summarizes the general effectiveness of various quenching methods on common sources of autofluorescence. Researchers should use this as a guide and optimize the chosen method for their specific experimental conditions.
| Mitigation Technique | Target Autofluorescence Source | Typical Reduction Efficiency | Key Considerations |
| Sudan Black B (0.1-0.3% in 70% ethanol) | Lipofuscin | High | Can introduce its own fluorescence in the far-red channel.[1] |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | Lipofuscin, Collagen, Elastin | High (89-93% for lipofuscin) | Less background fluorescence in the red and far-red channels compared to Sudan Black B.[2][3][4] |
| Copper Sulfate (10 mM in ammonium acetate buffer) | General autofluorescence | Moderate to High | Can reduce the intensity of some fluorescent probes. |
| Sodium Borohydride (1 mg/mL in PBS) | Aldehyde-induced autofluorescence | Variable | Can have mixed results and potentially damage tissue.[1] |
| Photobleaching | Various endogenous fluorophores | Variable (up to 80%) | Time-consuming; potential for photodamage to the sample.[5] |
| Spectral Unmixing | All sources of fluorescence | High (dependent on spectral separation) | Requires a spectral confocal microscope and appropriate software. |
Experimental Protocols
Protocol 1: Chemical Quenching with Sudan Black B
This protocol is effective for reducing lipofuscin-like autofluorescence, which can be exacerbated by drug treatments.
-
Complete your standard immunofluorescence staining protocol, including all primary and secondary antibody incubations and washes.
-
Prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol. Stir for 1-2 hours to ensure complete dissolution.
-
Filter the solution through a 0.2 µm syringe filter to remove any undissolved particles.
-
Incubate your slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Wash the slides thoroughly with PBS or TBST for 3-5 changes of 5 minutes each, or until no more color is seen leaching from the sections.
-
Mount the coverslips using an appropriate aqueous mounting medium.
Caption: Sudan Black B quenching workflow.
Protocol 2: Chemical Quenching with a Commercial Reagent (e.g., TrueBlack™)
Commercial reagents can offer a more standardized and often more effective solution with lower background fluorescence.
-
Follow your standard immunofluorescence staining protocol up to the final post-secondary antibody washes.
-
Prepare the 1x TrueBlack™ working solution by diluting the 20x stock in 70% ethanol as per the manufacturer's instructions.
-
Incubate the slides with the 1x TrueBlack™ solution for 30 seconds at room temperature.
-
Wash the slides 3 times with PBS or TBST.
-
Mount the coverslips with an appropriate mounting medium.
Protocol 3: Photobleaching
This method can be effective but requires careful optimization to avoid damaging the sample or the specific fluorescent signal.
-
Prepare your samples as you would for imaging, including mounting on a slide.
-
Before imaging your specific fluorophores, expose the sample to a broad-spectrum, high-intensity light source (e.g., from a mercury or xenon arc lamp) using a wide-open filter cube.
-
The duration of photobleaching can range from several minutes to over an hour. This needs to be determined empirically. Start with shorter exposure times and assess the reduction in autofluorescence in your unstained, quinidine-treated control.
-
After photobleaching, proceed with imaging your specific fluorescent probes using your standard imaging parameters.
Protocol 4: Spectral Unmixing
This computational method is a powerful tool for separating signals with overlapping emission spectra.
-
Acquire Reference Spectra:
-
Prepare a slide with an unstained, quinidine-treated sample. Using a spectral confocal microscope, acquire a lambda stack (a series of images at different emission wavelengths) to create a reference spectrum for quinidine's autofluorescence.
-
For each fluorescent probe in your experiment, prepare a single-stained (untreated) sample and acquire its reference spectrum.
-
-
Acquire Image of Experimental Sample:
-
Image your fully stained, quinidine-treated experimental sample by acquiring a lambda stack.
-
-
Perform Spectral Unmixing:
-
Using the microscope's software or a separate analysis program (e.g., ImageJ/Fiji with appropriate plugins), provide the reference spectra for quinidine autofluorescence and each of your fluorophores.
-
The software will then computationally separate the mixed signals into individual channels, providing a "clean" image of your specific probe's signal.
-
Caption: Workflow for spectral unmixing.
References
Technical Support Center: Managing Quinidine Photosensitivity in Experimental Research
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for managing the photosensitivity of quinidine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is quinidine photosensitivity and why is it a concern in research?
A1: Quinidine is a photosensitive compound, meaning it can absorb light energy, particularly in the UVA range (320-400 nm), which can lead to chemical changes.[1][2] This can trigger two types of reactions:
-
Photodegradation: The compound structurally changes upon light exposure, leading to a loss of potency and the formation of potentially confounding impurities. This can cause inconsistent and unreliable experimental results.
-
Phototoxicity: The light-activated compound can generate reactive oxygen species (ROS) that are toxic to cells, leading to unexpected cytotoxicity in in vitro assays that is not related to the compound's primary mechanism of action.[3][4]
Quinidine's potential as a photosensitizer is an important consideration in both experimental design and clinical use.[1][2][5]
Q2: My quinidine solution changed color/my results are inconsistent. Could photosensitivity be the cause?
A2: Yes, both are classic signs of photodegradation. A change in the appearance, clarity, or color of a solution is a key indicator that the compound has degraded due to light exposure.[6] Inconsistent results, such as a loss of expected biological activity or variable dose-responses, can occur because the concentration of the active parent compound is decreasing over the course of the experiment.
Q3: What is the difference between phototoxicity and photoallergy?
A3: Both are reactions caused by light-activated chemicals, but their underlying mechanisms differ.
-
Phototoxicity is a dose-dependent reaction caused by cellular damage from reactive oxygen species generated by the light-excited drug. It can occur in any individual exposed to sufficient drug and light.[3][5]
-
Photoallergy is a less common, immune-mediated (Type IV) reaction. Light causes the drug to form a photoproduct that acts as a hapten, binding to proteins to form an antigen. This triggers an immune response in susceptible individuals.[1][7]
Q4: How can I protect my quinidine samples and experiments from light?
A4: Protecting photosensitive compounds is crucial for data integrity. Best practices include:
-
Use Appropriate Containers: Always store quinidine, both as a solid and in solution, in amber or opaque containers that block UV and visible light.[8]
-
Minimize Light in the Workspace: When possible, work in a dimly lit room or under specific low-impact lighting (e.g., red light). Avoid direct sunlight and turn off overhead fluorescent lights when not needed.[8][9]
-
Cover Equipment: Cover flasks, plates, and tubes with aluminum foil or use light-blocking boxes during incubations, sonications, or other procedural steps.[8]
-
Prepare Fresh Solutions: Prepare solutions immediately before use and avoid long-term storage of solutions, even in the dark, as repeated exposure during handling can still cause degradation.
Troubleshooting Guide
Unexpected results in your experiments? Use this guide to troubleshoot potential issues related to quinidine's photosensitivity.
Problem: High variability or loss of activity in bioassays. This could be due to the degradation of quinidine during the experiment. A decision tree can help diagnose the issue.
Caption: Troubleshooting workflow for photosensitivity issues.
Problem: Unexpected cytotoxicity in cell-based assays. This may be a result of phototoxicity, where light exposure makes quinidine toxic to cells.
Quantitative Data Summary
The stability of quinidine is highly dependent on the specific experimental conditions (e.g., solvent, light source, intensity, duration). Therefore, providing universal degradation rates is not feasible. However, standardized testing conditions are defined by regulatory bodies.
Table 1: Standard Light Exposure Conditions for Photostability Testing (ICH Q1B) [6][10][11]
| Parameter | Condition | Minimum Exposure Level |
| Visible Light | Artificial daylight fluorescent lamp or other source producing a similar output (D65/ID65 standard). | ≥ 1.2 million lux hours |
| UV-A Light | Near UV fluorescent lamp (320-400 nm). | ≥ 200 Watt hours / m² |
| Control | A dark control sample protected from light should always be analyzed for comparison. | N/A |
Note: Confirmatory studies should be run to these minimums. Forced degradation studies may use more intense conditions to identify potential degradation products.[11][12]
Experimental Protocols
Protocol 1: Photostability Assay of Quinidine (Based on ICH Q1B)
This protocol provides a framework for assessing the degradation of quinidine in solution upon exposure to a standardized light source.
Objective: To quantify the degradation of quinidine and identify the formation of major photoproducts under controlled light exposure.
Materials:
-
Quinidine (drug substance)
-
Appropriate solvent (e.g., methanol, water, or a buffer relevant to the experimental system)
-
Calibrated photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[6]
-
Calibrated lux meter and UV-A radiometer.
-
Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials).
-
Light-blocking material (e.g., aluminum foil) for dark controls.
-
HPLC system with a suitable column and detector (e.g., UV-Vis) for quantifying quinidine.
Methodology:
-
Sample Preparation: Prepare a solution of quinidine in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Exposure:
-
Light-Exposed Sample: Place the quinidine solution in a transparent container inside the photostability chamber.
-
Dark Control: Wrap an identical container with the same solution in aluminum foil to completely block light and place it in the chamber alongside the exposed sample. This control accounts for any degradation due to temperature.
-
-
Irradiation: Expose the samples to light, ensuring a total illumination of at least 1.2 million lux hours and an integrated near-UVA energy of at least 200 Watt hours/m².[6][11] Monitor the light dose using the calibrated meters.
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours) and at the end of the exposure, withdraw aliquots from both the light-exposed and dark control samples.
-
Quantification: Analyze the samples by a validated stability-indicating HPLC method.
-
Measure the peak area of the parent quinidine compound.
-
Observe the chromatogram for the appearance of new peaks, which correspond to photodegradation products.
-
-
Evaluation:
-
Calculate the percentage of quinidine remaining at each time point relative to the initial concentration (T=0).
-
Compare the degradation of the light-exposed sample to the dark control. A significant difference indicates photosensitivity.
-
If significant degradation occurs (e.g., >10%), further characterization of the degradation products may be necessary.
-
Caption: Workflow for an ICH Q1B photostability study.
Protocol 2: In Vitro 3T3 NRU Phototoxicity Test (Based on OECD TG 432)
This assay is the validated, standard in vitro method for identifying the phototoxic potential of a test substance.[13][14]
Objective: To determine the cytotoxic potential of quinidine in the presence versus the absence of a non-cytotoxic dose of simulated solar light.
Materials:
-
Balb/c 3T3 cells.[13]
-
Cell culture medium, FBS, and other standard cell culture reagents.
-
Quinidine dissolved in a suitable vehicle (e.g., DMSO, culture medium).
-
96-well cell culture plates.
-
Solar simulator with a filter to reduce UVC radiation.
-
Neutral Red (NR) dye solution.
-
NR desorb solution (e.g., 1% acetic acid, 50% ethanol in water).
-
Microplate reader (spectrophotometer).
Methodology:
-
Cell Seeding: Seed 3T3 cells into two 96-well plates at an appropriate density and incubate for 24 hours to allow for monolayer formation.[13]
-
Determine Concentration Range: In a preliminary experiment, determine the cytotoxicity of quinidine in the dark to find the concentration range for the main experiment.
-
Treatment:
-
Prepare a series of at least eight concentrations of quinidine.
-
Remove the culture medium from the cells and add the medium containing the different quinidine concentrations (and vehicle controls) to both plates.
-
-
Pre-incubation: Incubate both plates for 1 hour at 37°C.[15]
-
Irradiation (+UV) and Dark (-UV) Treatment:
-
Plate 1 (+UV): Expose this plate to a non-cytotoxic dose of simulated solar light.
-
Plate 2 (-UV): Keep this plate in a dark incubator for the same duration as the irradiation. This serves as the non-irradiated control.
-
-
Post-incubation: After exposure, wash the cells on both plates and replace the treatment medium with fresh culture medium. Incubate both plates for another 24 hours.
-
Neutral Red Uptake (NRU) Assay:
-
After incubation, wash the cells and add medium containing Neutral Red dye. Incubate for 3 hours to allow viable cells to take up the dye into their lysosomes.[15]
-
Wash the cells to remove excess dye.
-
Add the NR desorb solution to extract the dye from the cells.
-
Shake the plates and read the optical density (absorbance) on a microplate reader.
-
-
Data Analysis:
-
For both the +UV and -UV conditions, calculate cell viability at each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that reduces cell viability by 50%) for both conditions.
-
Calculate the Photo-Irritation Factor (PIF) by comparing the IC50 values. A significant difference between the +UV and -UV curves indicates phototoxic potential.
-
Caption: Workflow for the 3T3 NRU phototoxicity test.
Signaling Pathway of Phototoxicity
Upon absorbing UVA light, quinidine transitions to an excited state. It can then transfer this energy to molecular oxygen, generating highly reactive oxygen species (ROS) like singlet oxygen and superoxide radicals. These ROS can indiscriminately damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death (apoptosis or necrosis).
Caption: Mechanism of quinidine-induced phototoxicity.
References
- 1. Photosensitivity induced by quinidine sulfate: experimental reproduction of skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinidine photosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinine induced photosensitivity: clinical and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ikev.org [ikev.org]
- 7. [Quinidine-induced photoallergy. A clinical and experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. jordilabs.com [jordilabs.com]
- 13. oecd.org [oecd.org]
- 14. In Vitro 3T3 NRU Phototoxicity Test | In Vitro and Genetic Toxicology | Syngene [syngeneintl.com]
- 15. oecd.org [oecd.org]
How to control for pH-dependent effects of quinidine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinidine. It specifically addresses the challenges arising from the pH-dependent effects of quinidine in various assays.
Frequently Asked Questions (FAQs)
Q1: Why is controlling pH crucial when working with quinidine?
A1: Quinidine is a weak base with two ionizable nitrogen atoms, meaning its charge state is highly dependent on the pH of the surrounding solution.[1] This pH sensitivity significantly impacts its physicochemical properties and pharmacological activity in several ways:
-
Solubility: Quinidine's solubility varies with pH. It is sparingly soluble in water but freely soluble in acidic solutions.[2] Changes in buffer pH can lead to precipitation of the compound, affecting the accuracy of assay results.
-
Target Interaction: The potency of quinidine as an ion channel blocker is pH-dependent. For instance, acidic conditions (lower pH) have been shown to enhance the blocking effect of quinidine on cardiac sodium (Nav1.5) and potassium (hERG) channels.[3]
-
Cellular Permeability: The ratio of ionized to un-ionized quinidine, which is dictated by the pH, affects its ability to cross cell membranes. This is a critical factor in cell-based assays and permeability studies.
Q2: What are the pKa values of quinidine?
A2: Quinidine has two pKa values, approximately 4.2 and 8.8.[1] This means that within the physiological pH range, quinidine exists as a mixture of ionized and un-ionized forms. At a physiological pH of 7.4, the monocation is the predominant form.[1]
Q3: How does acidic pH enhance the effect of quinidine on cardiac ion channels?
A3: Studies on canine cardiac Purkinje fibers have demonstrated that at a lower pH (6.9) compared to a normal physiological pH (7.3), quinidine produces a significantly greater reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential.[3] This indicates an enhanced blockade of the fast inward sodium current. This pH-dependent effect is crucial to consider in electrophysiology studies, especially when modeling ischemic conditions where local pH is often reduced.
Troubleshooting Guides
Issue 1: Inconsistent or Unreliable Results in Electrophysiology Experiments (e.g., Patch-Clamp)
Symptoms:
-
High variability in IC50 values for quinidine block between experiments.
-
Drifting baseline currents after quinidine application.
-
Inconsistent effects of quinidine on action potential duration or ion channel kinetics.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| pH Instability of Recording Solutions | 1. Buffer Preparation and Validation: - Prepare all extracellular and intracellular solutions fresh on the day of the experiment.[4] - Use high-quality reagents and purified water. - Carefully adjust the pH of your solutions to the desired value (e.g., 7.4 for extracellular, 7.2 for intracellular) using appropriate acids or bases (e.g., NaOH/HCl or KOH/CsOH).[4][5] - Validate the pH of your final buffered solutions using a calibrated pH meter. 2. Buffer System: - For experiments sensitive to pH, consider using a buffer with a pKa close to the desired pH, such as HEPES, which is less sensitive to temperature changes than bicarbonate-based buffers.[4][6] 3. Continuous Perfusion: - Ensure a constant and stable perfusion rate to maintain a consistent pH in the recording chamber. |
| Incorrect Preparation of Quinidine Stock Solution | 1. Solvent Choice: - Quinidine is soluble in organic solvents like DMSO and ethanol.[7] Prepare a concentrated stock solution in one of these solvents. 2. Aqueous Dilution: - When preparing working solutions, dilute the stock solution in the buffered extracellular solution immediately before use. Quinidine has limited solubility in aqueous buffers, and prolonged storage of diluted aqueous solutions is not recommended.[7] - Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) to avoid off-target effects. |
| Temperature Fluctuations | 1. Temperature Control: - Maintain a constant temperature throughout the experiment, as the pKa of buffers and the activity of ion channels can be temperature-dependent.[8] |
Issue 2: High Variability in Caco-2 Permeability Assays
Symptoms:
-
Inconsistent apparent permeability (Papp) values for quinidine.
-
Poor correlation with in vivo absorption data.
-
Loss of monolayer integrity (low TEER values) during the assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of Transport Buffer | 1. Buffer Preparation: - Prepare transport buffers (e.g., Hanks' Balanced Salt Solution - HBSS) and adjust the pH meticulously. For standard assays, a pH of 7.4 is common for both apical and basolateral compartments.[9][10] - To mimic physiological conditions of the small intestine, a pH gradient may be used (e.g., pH 6.5 in the apical compartment and pH 7.4 in the basolateral compartment).[11] 2. pH Monitoring: - Verify the pH of the transport buffer at the experimental temperature (37°C) before and after the assay to ensure stability. |
| Quinidine Precipitation | 1. Concentration and Solubility: - Be mindful of quinidine's pH-dependent solubility. At higher concentrations and neutral or alkaline pH, quinidine may precipitate out of solution. - Visually inspect the donor solution for any signs of precipitation before and during the experiment. |
| Cell Monolayer Health | 1. Monolayer Integrity: - Ensure the Caco-2 cell monolayers have reached the appropriate level of differentiation (typically 21 days post-seeding) and exhibit consistent transepithelial electrical resistance (TEER) values before starting the experiment.[12] - Check TEER values before and after the permeability assay to confirm that the quinidine concentration or buffer conditions did not compromise monolayer integrity.[12] |
Quantitative Data Summary
Table 1: Physicochemical Properties of Quinidine
| Property | Value | Reference(s) |
| pKa1 | ~4.2 | [1] |
| pKa2 | ~8.8 | [1] |
| LogP | 3.44 | [13] |
| Aqueous Solubility (pH 7.2) | ~0.33 mg/mL (in a 1:2 DMF:PBS solution) | [7] |
| Solubility in Water | Sparingly soluble | [2] |
Table 2: IC50 Values of Quinidine for Cardiac Ion Channels
| Ion Channel | Cell Line | Experimental Conditions | IC50 (µM) | Reference(s) |
| hERG (IKr) | HEK293 | Whole-cell patch clamp at 37°C | 0.41 | [14] |
| hERG (IKr) | Ltk- cells | Whole-cell patch clamp | 0.8 | [15][16] |
| hERG (IKr) | Xenopus oocytes | Two-electrode voltage clamp | 3.0 | [15][16] |
| Nav1.5 (peak current) | HEK293 | Whole-cell patch clamp, Vhold = -95 mV | 28.9 | [17][18] |
| Nav1.5 (late current) | HEK293 | Whole-cell patch clamp | 14.6 | [19] |
| Kv1.5 | HL-1 atrial myocytes | ~10 | [20] | |
| Kv4.2 | HL-1 atrial myocytes | ~10 | [20] | |
| Kv2.1 | HL-1 atrial myocytes | ~20 | [20] |
Note: The IC50 values can vary depending on the experimental conditions, including temperature, voltage protocols, and cell type used.
Experimental Protocols
Protocol 1: Controlling pH in Whole-Cell Patch-Clamp Electrophysiology
1. Preparation of Solutions:
- Extracellular (Bath) Solution:
- Prepare a HEPES-buffered solution to maintain a stable pH. A typical composition is (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES.
- Adjust the pH to 7.4 with NaOH at room temperature. Note that the pH of HEPES buffer is less sensitive to temperature changes than bicarbonate buffers.
- Filter the solution using a 0.22 µm filter before use.
- Intracellular (Pipette) Solution:
- A typical K-based intracellular solution contains (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP.
- Adjust the pH to 7.2 with KOH.[21]
- Filter the solution through a 0.22 µm filter.
- Quinidine Stock and Working Solutions:
- Prepare a 10 mM stock solution of quinidine in 100% DMSO.
- On the day of the experiment, dilute the stock solution into the extracellular solution to the desired final concentrations immediately before application to the cells.
2. pH Monitoring and Control during Experiment:
- Continuously perfuse the recording chamber with the pH-controlled extracellular solution to ensure a stable environment.
- If using a bicarbonate/CO2 buffer system, ensure a continuous and stable supply of 5% CO2 to the perfusion solution and the chamber.
- For long experiments, periodically check the pH of the reservoir of the extracellular solution.
Protocol 2: Caco-2 Permeability Assay with pH Control
1. Cell Culture and Monolayer Formation:
- Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-23 days to allow for differentiation and formation of a tight monolayer.
- Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).[9]
2. Preparation of Transport Buffers:
- Prepare transport buffer (e.g., HBSS) and adjust the pH to the desired values.
- For apical to basolateral (A-B) transport simulating intestinal absorption, the apical buffer can be adjusted to pH 6.5 and the basolateral buffer to pH 7.4.[11]
- For basolateral to apical (B-A) transport to assess efflux, both buffers are typically at pH 7.4.[9]
- Warm the buffers to 37°C before the experiment.
3. Assay Procedure:
- Wash the Caco-2 monolayers with the corresponding pre-warmed transport buffers.
- Prepare the donor solution by dissolving quinidine in the transport buffer for the donor compartment (apical for A-B, basolateral for B-A).
- Initiate the transport study by adding the donor solution to the donor compartment and fresh buffer to the receiver compartment.
- Incubate the plates at 37°C with gentle shaking.
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer.
- At the end of the experiment, take a sample from the donor compartment.
- Analyze the concentration of quinidine in the samples using a validated analytical method (e.g., LC-MS/MS).
4. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following equation:
- Papp = (dQ/dt) / (A * C0)
- Where dQ/dt is the rate of quinidine appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
- Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests active efflux.
Visualizations
Caption: pH-dependent action of quinidine on ion channels.
Caption: Experimental workflow for controlling pH in quinidine assays.
Caption: Troubleshooting logic for variable quinidine assay results.
References
- 1. fip.org [fip.org]
- 2. pmda.go.jp [pmda.go.jp]
- 3. pH-dependent electrophysiological effects of quinidine and lidocaine on canine cardiac purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axolbio.com [axolbio.com]
- 5. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. youtube.com [youtube.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. enamine.net [enamine.net]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scienceopen.com [scienceopen.com]
- 18. researchgate.net [researchgate.net]
- 19. sophion.com [sophion.com]
- 20. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. docs.axolbio.com [docs.axolbio.com]
Technical Support Center: Overcoming Poor Solubility of Aged Cardioquin Samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering poor solubility with aged samples of Cardioquin (quinidine polygalacturonate).
Troubleshooting Guide
Issue: Aged Cardioquin sample does not fully dissolve in standard aqueous buffers.
Possible Cause 1: Altered Physicochemical Properties Due to Aging
Aged samples may have undergone chemical changes, such as degradation, which can alter their solubility characteristics. The primary active ingredient in Cardioquin is quinidine.[1][2] While specific data on the degradation products of aged Cardioquin is limited, general principles of drug stability suggest that these products may be less soluble than the parent compound.
Recommended Solution:
-
Solvent Selection: Quinidine, the active component of Cardioquin, exhibits varying solubility in different solvents. If aqueous buffers are proving ineffective, consider using an organic solvent to first create a stock solution.
-
Two-Step Dissolution Protocol: For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent before dilution in the aqueous buffer of choice.[3]
Experimental Protocol: Two-Step Dissolution of Quinidine
This protocol is adapted from established methods for dissolving quinidine.[3]
Materials:
-
Aged Cardioquin (quinidine) sample
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Inert gas (e.g., argon or nitrogen)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Organic Stock Solution:
-
Weigh the desired amount of the aged Cardioquin sample.
-
Add a minimal amount of DMF to the sample. It is recommended to purge the solvent with an inert gas before use.[3]
-
Vortex the solution until the solute is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but monitor for any signs of further degradation.
-
-
Dilution into Aqueous Buffer:
-
Slowly add the desired volume of PBS (pH 7.2) to the DMF stock solution while vortexing.
-
Continue to mix until a homogenous solution is achieved.
-
Note: Aqueous solutions of quinidine are not recommended for storage for more than one day.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving Cardioquin (quinidine)?
Quinidine is soluble in a variety of organic solvents. For preparing stock solutions, dimethylformamide (DMF), ethanol, and dimethyl sulfoxide (DMSO) are commonly used.[3] It is sparingly soluble in aqueous buffers.[3] One gram of quinidine dissolves in approximately 36 ml of alcohol, 56 ml of ether, and 1.6 ml of chloroform, and it is very soluble in methanol.[4]
Q2: Why is my aged Cardioquin sample showing poor solubility even in recommended organic solvents?
Prolonged or improper storage can lead to the formation of degradation products that may have different solubility profiles from the parent compound. While specific degradation pathways for aged Cardioquin are not well-documented in the provided search results, it is a known phenomenon for medications to degrade over time.[5][6] If you are still experiencing solubility issues, consider the following:
-
Increase the volume of the organic solvent.
-
Try a different organic solvent. Based on the data, chloroform and methanol are excellent solvents for quinidine.[4]
-
Consider sample filtration. If insoluble particulate matter is observed, it may consist of insoluble degradation products. The sample can be filtered through a 0.22 µm filter after dissolution in the organic solvent, prior to dilution in the aqueous buffer.
Q3: What are the known degradation products of quinidine?
The search results indicate that quinidine is metabolized in the liver by the cytochrome P450 system into several hydroxylated metabolites, with 3-hydroxy-quinidine being a major one.[2] However, specific degradation products resulting from aging under various storage conditions are not detailed.
Q4: How should Cardioquin be stored to minimize degradation and solubility issues?
According to the FDA label, Cardioquin tablets should be stored at 25°C (77°F), with excursions permitted to 15-30°C (59-86°F).[7] It is also advised that quinidine sulfate darkens on exposure to light, suggesting that protection from light is important.[8]
Data Presentation
Table 1: Solubility of Quinidine in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | [3] |
| Ethanol | ~27.8 mg/mL (1g in 36 mL) | [4] |
| Chloroform | ~625 mg/mL (1g in 1.6 mL) | [4] |
| Methanol | Very Soluble | [4] |
| Ether | ~17.9 mg/mL (1g in 56 mL) | [4] |
| Aqueous Buffers (PBS, pH 7.2) | Sparingly Soluble | [3] |
| DMF:PBS (1:2) | ~0.33 mg/mL | [3] |
Visualizations
Caption: Experimental workflow for dissolving aged Cardioquin samples.
Caption: Troubleshooting logic for aged Cardioquin solubility issues.
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Potency and Degradation Products of Medications Stored Over 550 Earth Days at the International Space Station - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Potency and Degradation Products of Medications Stored Over 550 Earth Days at the International Space Station - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. s3.pgkb.org [s3.pgkb.org]
Technical Support Center: Minimizing Quinidine Binding to Plastic Labware
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize the non-specific binding of quinidine to plastic labware, ensuring the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is quinidine prone to binding to plastic labware?
A1: Quinidine is a weakly basic and hydrophobic compound with a LogP of approximately 3.44.[1] This hydrophobicity leads to a high affinity for the hydrophobic surfaces of many common plastics, such as polypropylene, polystyrene, and polyvinyl chloride (PVC). This interaction, known as non-specific binding or adsorption, can lead to a significant reduction in the effective concentration of quinidine in your experiments.
Q2: Which types of plastic are most problematic for quinidine binding?
A2: While specific comparative studies on quinidine are limited, research on other hydrophobic drugs suggests that plastics like polyvinyl chloride (PVC), polystyrene, and polypropylene are susceptible to significant drug adsorption. Studies have shown substantial loss of drugs in PVC infusion bags and tubing. Given quinidine's properties, similar issues can be anticipated with these materials.
Q3: How does the pH of my solution affect quinidine binding to plastic?
A3: The pH of your solution is a critical factor. Quinidine has two pKa values (5.4 and 10.0).[1] At a higher pH, more of the quinidine will be in its non-ionized, more hydrophobic state, which is more likely to adsorb to hydrophobic plastic surfaces. Conversely, at a lower pH, quinidine is more ionized and more soluble in aqueous solutions, which can help reduce its binding to plastics.
Q4: What are the primary methods to prevent or minimize quinidine binding?
A4: Key strategies include:
-
Proper Material Selection: Opting for low-binding plastics or using glass labware.
-
Surface Treatment/Coating: Pre-treating plasticware with blocking agents like bovine serum albumin (BSA) or detergents.
-
Solvent and Buffer Modification: Incorporating organic solvents or specific salts into your experimental solutions.
Q5: Are there commercially available "low-binding" labware options that are effective for quinidine?
A5: Yes, many manufacturers offer low-binding microplates and tubes. These products have surfaces that are modified to be more hydrophilic, which reduces the hydrophobic interactions that cause quinidine to bind. While often effective, it is still recommended to validate their performance for your specific experimental conditions.
Troubleshooting Guide
Problem: I am observing lower than expected concentrations of quinidine in my samples.
| Possible Cause | Troubleshooting Steps |
| Non-specific binding to plastic labware | 1. Switch to Glassware: As a first step, try substituting your plastic tubes, plates, and pipette tips with glass alternatives where feasible. 2. Use Low-Binding Labware: If glass is not an option, purchase and test certified low-binding plasticware. 3. Pre-treat Plasticware: Before use, rinse or incubate the plasticware with a solution of 0.1% Bovine Serum Albumin (BSA) or a low concentration (around 0.05%) of a non-ionic detergent like Tween-20 or Triton X-100. |
| Inappropriate solvent or buffer composition | 1. Adjust pH: If your experimental conditions allow, lower the pH of your solution to increase the ionization and aqueous solubility of quinidine. 2. Add an Organic Solvent: Introducing a small percentage of an organic solvent like acetonitrile or methanol into your aqueous solution can help keep quinidine in the solution phase and reduce its tendency to adsorb to plastic surfaces. |
| Sample handling and storage issues | 1. Minimize Surface Contact: Reduce the surface area-to-volume ratio where possible. For example, use vials that are appropriately sized for your sample volume. 2. Limit Storage Time: Store samples in plastic for the shortest duration possible. If long-term storage is necessary, consider glass vials at low temperatures. |
Quantitative Data on Drug Binding and Mitigation
The following tables summarize general findings on drug adsorption to labware. While not all data is specific to quinidine, it provides a basis for understanding the expected behavior and the efficacy of various mitigation strategies.
Table 1: General Adsorption of Hydrophobic Drugs to Different Labware Materials
| Labware Material | Adsorption Potential for Hydrophobic Drugs | Notes |
| Glass | Low | Generally the best choice for minimizing adsorption of hydrophobic compounds. |
| Polyvinyl Chloride (PVC) | High | Known to cause significant loss of various drugs, including quinidine. |
| Polystyrene | High | Commonly used for microplates; can be a significant source of drug loss. |
| Polypropylene | Moderate to High | Widely used for tubes and tips; adsorption is a known issue. |
| Low-Binding Plastics | Low | Surface-treated to be more hydrophilic and reduce non-specific binding. |
Table 2: Effectiveness of Common Strategies to Reduce Non-Specific Binding
| Mitigation Strategy | Typical Concentration | Effectiveness | Considerations |
| Bovine Serum Albumin (BSA) Coating | 0.1% - 1% solution for pre-rinse | High | Can interfere with certain downstream applications, such as protein quantification assays. |
| Non-ionic Detergents (e.g., Tween-20) | 0.01% - 0.1% in solution | High | May affect cell viability in cell-based assays or interfere with certain analytical techniques. |
| Organic Solvents (e.g., Acetonitrile) | 5% - 20% in aqueous solution | High | Can impact protein structure and enzyme activity. Acetonitrile is often more effective than methanol. |
| Use of Low-Binding Microplates | N/A | Moderate to High | Can still exhibit some level of binding, especially with highly hydrophobic compounds. |
| Silane Coating (e.g., GPTMS) | N/A (Surface Treatment) | High | Can suppress non-specific adsorption to below 10%. |
Experimental Protocols
Protocol for Evaluating Quinidine Binding to a 96-Well Plate
This protocol provides a framework for quantifying the extent of quinidine binding to a standard polystyrene 96-well plate.
Materials:
-
Quinidine stock solution (e.g., 1 mg/mL in methanol)
-
Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well polystyrene microplate
-
Low-binding 96-well microplate (for comparison)
-
HPLC system with a suitable column for quinidine analysis
Procedure:
-
Prepare Quinidine Working Solution: Dilute the quinidine stock solution in the experimental buffer to a final concentration of 1 µg/mL.
-
Aliquot into Plates:
-
Pipette 200 µL of the quinidine working solution into multiple wells of both the standard polystyrene plate and the low-binding plate.
-
As a control, pipette 200 µL of the working solution into glass vials.
-
-
Incubation: Seal the plates and vials to prevent evaporation. Incubate at room temperature for a set time course (e.g., 0, 1, 2, 4, and 24 hours).
-
Sample Collection: At each time point, carefully collect the entire volume from three wells of each plate type and from the glass vials.
-
Analysis: Analyze the concentration of quinidine in each sample using a validated HPLC method.
-
Calculate Binding: The percentage of quinidine bound to the plastic is calculated as: % Bound = [ (C_glass - C_plastic) / C_glass ] * 100 Where C_glass is the concentration in the glass vial and C_plastic is the concentration in the well of the plastic plate at the same time point.
Visualizations
Caption: A workflow for evaluating and addressing quinidine binding to labware.
Caption: Key factors driving quinidine's binding to plastic surfaces.
References
Technical Support Center: Refining Quinidine Dosage in Animal Models of Arrhythmia
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for refining quinidine dosage in animal models of arrhythmia.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary mechanisms of action for quinidine that I should be aware of when designing my experiment?
A1: Quinidine is a Class Ia antiarrhythmic agent. Its primary effects are mediated through the blockade of voltage-gated sodium (Na+) and potassium (K+) channels in cardiomyocytes.[1] Specifically, it blocks the fast inward sodium current (I_Na), which slows the upstroke of the cardiac action potential (Phase 0) and decreases conduction velocity.[1][2] It also blocks several potassium channels, which prolongs the repolarization phase (Phase 3) of the action potential. This leads to an increase in the effective refractory period (ERP) and a prolongation of the QT interval on an electrocardiogram (ECG).[1][2]
Q2: I'm not observing the expected antiarrhythmic effect. What are some potential reasons?
A2: There are several factors that could contribute to a lack of efficacy:
-
Sub-therapeutic Dosage: The administered dose may be too low to achieve the necessary plasma concentration. It's crucial to consider the species-specific pharmacokinetics of quinidine.
-
Route of Administration: The bioavailability of quinidine can vary significantly with the route of administration. Oral administration is subject to first-pass metabolism, which can reduce the amount of active drug reaching systemic circulation. Intravenous administration provides more direct and predictable plasma levels.
-
Metabolism: Quinidine is metabolized in the liver, and the rate of metabolism can vary between species and even individuals. Some metabolites have antiarrhythmic activity, but their potency can be significantly lower than the parent compound.[3]
-
Arrhythmia Model: The type of induced arrhythmia may be resistant to quinidine. For example, arrhythmias caused by mechanisms not targeted by quinidine (e.g., calcium overload) may not respond.
Q3: My animal model is experiencing significant hypotension after quinidine administration. How can I mitigate this?
A3: Hypotension is a known side effect of quinidine, particularly with intravenous administration.[4] Here are some strategies to manage it:
-
Slower Infusion Rate: If administering quinidine intravenously, reduce the infusion rate. Rapid IV administration can lead to a sharp drop in blood pressure.[5]
-
Dose Adjustment: Consider lowering the dose of quinidine. It's possible to find a therapeutic window that is effective against the arrhythmia without causing severe hypotension.
-
Fluid Support: Ensure the animal is adequately hydrated. Intravenous fluid administration can help maintain blood pressure.
-
Alternative Formulations: For some species, like horses, different salt formulations (e.g., sulfate vs. gluconate) can have different absorption rates and may influence the onset and severity of side effects.[6]
Q4: I've observed a proarrhythmic effect (e.g., Torsade de Pointes) in my model. What should I do?
A4: Quinidine can be proarrhythmic, most notably causing Torsade de Pointes (TdP), which is associated with excessive QT prolongation.[7]
-
Immediate Discontinuation: If you observe TdP or a significant prolongation of the QTc interval (e.g., >500 ms or 130% of baseline), discontinue quinidine administration immediately.[7]
-
Electrolyte Monitoring: Ensure that serum potassium and magnesium levels are within the normal range, as hypokalemia and hypomagnesemia can exacerbate quinidine's proarrhythmic effects.[7]
-
Dose Reduction: In future experiments, use a lower dose of quinidine. The risk of TdP is dose-dependent.
-
Species Susceptibility: Be aware that some animal models, like the anesthetized rabbit, are specifically used to study drug-induced TdP and may be more susceptible.[8]
Q5: Are there significant species-specific differences in quinidine dosage and effects that I need to be aware of?
A5: Yes, there are notable differences in how various animal species respond to quinidine:
-
Dogs: Quinidine has been extensively studied in canine models. It is effective in suppressing ventricular tachycardia and prolonging the ventricular tachycardia cycle length.[4][9] However, it should be used with caution in dogs with severe myocardial failure due to its negative inotropic effects.[6]
-
Horses: Quinidine is a common treatment for atrial fibrillation in horses.[6][10] However, they can be prone to idiosyncratic reactions, and a test dose is sometimes recommended.[6]
-
Rabbits: The rabbit model is often used to study proarrhythmic effects. Interestingly, one study showed that while other IKr blockers induced TdP, quinidine only produced a few arrhythmias in their model, suggesting potential for false-negative results for TdP with quinidine in this specific model.[8] The terminal half-life of quinidine in rabbits is approximately 132 minutes.[11]
-
Rats: Quinidine has been shown to be protective against ventricular tachyarrhythmias in rat models of myocardial ischemia-reperfusion.[3][12]
-
Mice: Mouse models have been used to compare the antiarrhythmic activity and toxicity of quinidine and its analogs.[13]
Quantitative Data on Quinidine Effects
The following tables summarize the quantitative effects of quinidine on key electrophysiological parameters in various animal models.
Table 1: Effects of Quinidine on Action Potential Duration (APD) and Effective Refractory Period (ERP)
| Parameter | Animal Model | Quinidine Dose/Concentration | Pacing Cycle Length (ms) | Baseline Value (mean ± SD) | Post-Quinidine Value (mean ± SD) | Percent Change | Citation |
| APD90 (ms) | Dog (in vivo) | Therapeutic IV | 220-600 | - | Increased by 8-12 ms | - | [1] |
| ERP (ms) | Dog (in vivo) | Therapeutic IV | 220 | - | Increased by 44 ± 14 ms | - | [1] |
| VT Cycle Length (ms) | Dog (ventricular tachycardia model) | 18 ± 9 µM (serum) | - | 129 ± 26 | 157 ± 33 | +21.7% | [9] |
| APD | Canine (in vitro M cells) | 2.5 µmol/L | 2000 | - | Significantly prolonged | - | [14] |
| APD | Canine (in vitro M cells) | 10 and 20 µmol/L | 2000 | - | Shortened | - | [14] |
Table 2: Effects of Quinidine on ECG Intervals in Various Animal Models
| Parameter | Animal Model | Quinidine Dose/Concentration | Baseline Value (mean ± SD) | Post-Quinidine Value (mean ± SD) | Percent Change | Citation |
| QRS Duration (ms) | Dog (in vivo) | Therapeutic IV | - | Increased by 25-60% | - | [1] |
| QT Interval (ms) | Dog (in vivo) | Therapeutic IV | - | Increased | - | [1] |
| QTc Interval (ms) | Anesthetized Rabbit | 3, 10, and 30 mg/kg IV | - | Prolonged in a dose-related manner | - | [8] |
Experimental Protocols
1. Canine Model of Ventricular Tachycardia
This protocol is for studying the effects of quinidine on inducible ventricular tachycardia (VT) following a surgically induced myocardial infarction.[1][9]
-
Induction of Myocardial Infarction: Anesthetize the dog and perform a thoracotomy. Ligate the left anterior descending coronary artery to create an ischemic injury.
-
Recovery: Allow the animal to recover for 3-10 days. This period allows for the development of a stable substrate for VT.
-
Baseline Electrophysiological Study: Under anesthesia, introduce electrode catheters into the heart. Use programmed electrical stimulation to induce and record baseline VT.
-
Quinidine Administration: Administer a continuous intravenous infusion of quinidine to achieve and maintain a target serum concentration (e.g., 18 ± 9 µM).[9]
-
Post-Drug Electrophysiological Study: Repeat the programmed electrical stimulation protocol to assess the effect of quinidine on the inducibility and characteristics of VT.
-
Data Analysis: Analyze changes in VT cycle length, inducibility, and other electrophysiological parameters.
2. Guinea Pig Isolated Heart (Langendorff) Arrhythmia Model
This ex vivo protocol allows for the study of quinidine's effects in a controlled environment without systemic influences.[1]
-
Heart Isolation: Anesthetize the guinea pig and rapidly excise the heart.
-
Langendorff Perfusion: Mount the heart on a Langendorff apparatus and perfuse retrogradely through the aorta with warm, oxygenated Krebs-Henseleit solution.
-
Baseline Recording: Record a baseline ECG for a stabilization period.
-
Arrhythmia Induction: Induce arrhythmias through methods such as programmed electrical stimulation or administration of arrhythmogenic agents.
-
Quinidine Administration: Once stable arrhythmias are established, add quinidine to the perfusate at the desired concentration.
-
ECG Monitoring and Analysis: Continuously monitor the ECG to assess the effect of quinidine on the arrhythmia. Quantify the reduction in ectopic beats or termination of tachycardia.
Visualizations
Caption: Quinidine's mechanism of action on cardiomyocyte ion channels.
Caption: General experimental workflow for assessing quinidine efficacy.
Caption: Logical workflow for troubleshooting quinidine dosage.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]
- 3. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of intravenous LNC-834, a new antiarrhythmic agent, and quinidine in canine models of arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Antiarrhythmics for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Proarrhythmic effects of intravenous quinidine, amiodarone, D-sotalol, and almokalant in the anesthetized rabbit model of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinidine/quinine: stereospecific electrophysiologic and antiarrhythmic effects in a canine model of ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Treatment for Atrial Fibrillation—Modalities in Equines and Companion Animals [scirp.org]
- 11. Comparative pharmacokinetics of quinidine and its O-desmethyl metabolite in rabbits. | Semantic Scholar [semanticscholar.org]
- 12. A comparison of the effects of bethanidine, meobentine and quinidine on the electrical activity of rat hearts in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparative study on the antiarrhythmic activity and acute toxicity of quinidine and four new analogs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Troubleshooting unexpected results in quinidine replication studies
Welcome to the technical support center for quinidine replication studies. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinidine's effects and troubleshoot unexpected experimental results. Quinidine's intricate pharmacology, involving multiple ion channels, active metabolites, and significant metabolic variability, can often lead to challenges in replicating study outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are we observing significant variability in quinidine's antiarrhythmic effect across different experimental batches?
A1: Several factors can contribute to this variability:
-
Metabolic Differences: Quinidine is primarily metabolized by the cytochrome P450 enzyme CYP3A4, and its clearance can be influenced by the activity of this enzyme.[1][2][3] Variations in the expression or activity of CYP3A4 in your cellular or animal models can lead to different concentrations of quinidine and its active metabolites.
-
Active Metabolites: Quinidine has several active metabolites, such as 3-hydroxyquinidine, which also possess antiarrhythmic properties.[4][5][6] The relative concentrations of these metabolites can differ between experiments, contributing to varied effects.
-
P-glycoprotein (P-gp) Interaction: Quinidine is a substrate and inhibitor of the P-gp efflux pump.[1] Differences in P-gp expression or function in your experimental system can alter the intracellular concentration of quinidine.
-
Electrolyte Imbalances: The antiarrhythmic and proarrhythmic effects of quinidine are sensitive to electrolyte concentrations, particularly potassium and magnesium.[7][8] Ensure consistent and physiological electrolyte levels in your experimental buffers and media.
-
pH-Dependent Excretion: In in vivo studies, urinary excretion of quinidine is pH-dependent, which can affect its overall clearance and plasma concentrations.[1]
Q2: Our study shows a weaker than expected effect of quinidine on QT prolongation. What could be the cause?
A2: A weaker than expected effect on QT prolongation could stem from several sources:
-
Drug Concentration: Ensure the unbound (active) concentration of quinidine at the target tissue is within the expected therapeutic range.[8][9] Protein binding can vary between different experimental preparations.
-
Stereoisomer Contamination: Commercial quinidine preparations may contain dihydroquinidine, an impurity that also has electrophysiological effects.[4] The amount of this impurity could vary between batches. Quinine, the diastereomer of quinidine, has different effects on cardiac action potentials and could be a contaminant.[10]
-
Multi-channel Blockade: Quinidine is a multi-channel blocker, affecting not only the hERG (IKr) channel but also sodium (INa) and calcium (ICaL) channels.[11] The net effect on the action potential duration depends on the balance of these effects, which can be difficult to replicate perfectly.
-
Inter-ethnic Differences: Studies have suggested that there may be inter-ethnic differences in sensitivity to quinidine-induced QT prolongation.[12][13] If using human-derived cells or tissues, the genetic background could play a role.
Q3: We are observing pro-arrhythmic events (e.g., early afterdepolarizations) in our model at concentrations where we expect an antiarrhythmic effect. Why is this happening?
A3: This is a known paradoxical effect of quinidine. The pro-arrhythmic potential of quinidine is a significant clinical concern.[14][15]
-
Concentration-Dependent Effects: The effects of quinidine can be concentration-dependent. At lower concentrations, it may suppress arrhythmias, while at higher concentrations, it can become pro-arrhythmic.[16]
-
QT Prolongation: The primary mechanism for quinidine-induced pro-arrhythmia is excessive QT prolongation, which can lead to Torsades de Pointes (TdP).[8]
-
Electrolyte Imbalance: Hypokalemia and hypomagnesemia can exacerbate the pro-arrhythmic effects of quinidine.[7][8]
-
Metabolite Activity: Some metabolites of quinidine may also contribute to pro-arrhythmic effects.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for hERG Channel Blockade
| Potential Cause | Troubleshooting Steps |
| Assay Conditions | Verify and standardize temperature, pH, and ion concentrations in the internal and external solutions. Ensure consistent cell passage number and health. |
| Voltage Protocol | Use a standardized voltage protocol appropriate for assessing hERG channel kinetics and drug block. Small variations can significantly impact results. |
| Drug Solution Stability | Prepare fresh drug solutions for each experiment. Quinidine solutions can degrade over time. Verify the final concentration of the drug in the assay. |
| Cell Line Variability | If using a recombinant cell line, periodically verify the expression level and biophysical properties of the hERG channel. |
Issue 2: Discrepancies Between in vitro and in vivo Results
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics | Characterize the pharmacokinetic profile of quinidine in your animal model, including absorption, distribution, metabolism, and excretion (ADME).[1][9] |
| Protein Binding | Determine the extent of quinidine plasma protein binding in your animal model. Only the unbound fraction is pharmacologically active.[9] |
| Metabolite Profiling | Identify and quantify the major metabolites of quinidine in your animal model's plasma and tissues.[4][5] |
| Hemodynamic Effects | Quinidine can have hypotensive effects, which can indirectly influence cardiac electrophysiology.[7] Monitor hemodynamic parameters in your in vivo studies. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Quinidine
| Parameter | Value | Species/Model | Reference |
| Oral Bioavailability | ~70% | Human | [1] |
| Volume of Distribution | 2.0 - 3.5 L/kg | Human | [9] |
| Elimination Half-life | 5 - 12 hours | Human | [9] |
| Plasma Protein Binding | 70% - 95% | Human | [9] |
| Primary Metabolizing Enzyme | CYP3A4 | Human | [1][2] |
Table 2: Electrophysiological Effects of Quinidine and Metabolites
| Compound | Effect on Vmax | Effect on APD90 | Pro-arrhythmic Potential | Reference |
| Quinidine | Depression | Prolongation | High | [4][11] |
| 3-hydroxyquinidine | Depression | Prolongation | Present | [4] |
| Quinidine-N-oxide | No significant change | No significant change | Low | [4] |
| O-desmethylquinidine | Depression | Prolongation | Present | [4] |
| Dihydroquinidine | Depression | Prolongation | Present | [4] |
Experimental Protocols
Protocol 1: Assessment of Quinidine's Effect on hERG Channels using Patch-Clamp Electrophysiology
-
Cell Culture: Culture HEK293 cells stably expressing the hERG channel in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Preparation: Dissociate cells using a non-enzymatic solution and plate them onto glass coverslips for recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature (22-25°C).
-
Use a voltage protocol to elicit hERG tail currents: hold the membrane potential at -80 mV, depolarize to +20 mV for 2 seconds, and then repolarize to -50 mV for 3 seconds to record the tail current.
-
-
Data Analysis:
-
Measure the peak tail current amplitude in the absence and presence of varying concentrations of quinidine.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
Visualizations
Caption: Simplified metabolic pathway of quinidine.
Caption: Troubleshooting workflow for unexpected results.
Caption: Quinidine's effects on key cardiac ion channels.
References
- 1. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steady-state serum levels of quinidine and active metabolites in cardiac patients with varying degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect [mdpi.com]
- 11. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Possible interethnic differences in quinidine-induced QT prolongation between healthy Caucasian and Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Possible interethnic differences in quinidine-induced QT prolongation between healthy Caucasian and Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinidine-Induced Microvolt Electrocardiographic Alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinidine revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of quinidine on arrhythmias and conduction in an isolated tissue model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Historical Cardioquin Efficacy with Modern Technologies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the historical efficacy of Cardioquin (quinidine polygalacturonate) with modern therapeutic alternatives for cardiac arrhythmias. By juxtaposing historical clinical data with contemporary experimental evidence, this document aims to offer a comprehensive perspective on the evolution of antiarrhythmic therapies and the advanced technologies now used to evaluate them.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data for Cardioquin, based on historical clinical trials, and for modern treatments for atrial fibrillation and ventricular arrhythmias, including catheter ablation and implantable cardioverter-defibrillators (ICDs).
Table 1: Historical Efficacy of Cardioquin (Quinidine) for Maintenance of Sinus Rhythm After Cardioversion
| Time Post-Cardioversion | Percentage of Patients Remaining in Sinus Rhythm (Cardioquin Group) | Percentage of Patients Remaining in Sinus Rhythm (Control Group) |
| 3 Months | 69% | 45% |
| 6 Months | 58% | 33% |
| 12 Months | 50% | 25% |
Data from a meta-analysis of six randomized controlled trials published between 1970 and 1984, involving 808 patients with chronic atrial fibrillation.[1]
Table 2: Historical Mortality Data for Cardioquin (Quinidine)
| Treatment Group | Unadjusted Total Mortality Rate |
| Cardioquin-Treated | 2.9% |
| Control Group | 0.8% |
The odds of mortality in the quinidine-treated group were approximately three times higher than in the control group.[2]
Table 3: Efficacy of Modern Treatments for Atrial Fibrillation (AF)
| Treatment | Patient Population | Success Rate (Freedom from Arrhythmia) | Follow-up Period |
| Catheter Ablation (Single Procedure) | Paroxysmal AF | 54.1% - 81%[3][4] | 1 - 5 years |
| Catheter Ablation (Multiple Procedures) | Paroxysmal AF | 79.8%[3] | Long-term |
| Catheter Ablation (Single Procedure) | Persistent AF | 41.8%[3] | Long-term |
| Amiodarone | - | 50% - 60% | 1 year[5] |
Table 4: Efficacy of Modern Treatments for Ventricular Arrhythmias (VA)
| Treatment | Efficacy Endpoint | Results |
| Implantable Cardioverter-Defibrillator (ICD) | Reduction in total mortality | Absolute risk reductions from 3.7% to 21.0%[6] |
| Catheter Ablation | Freedom from VA recurrence | Success rates likely over 80% in some cases[7] |
Experimental Protocols
Historical Protocol for Evaluating Cardioquin Efficacy
The historical data for Cardioquin is primarily derived from randomized controlled trials (RCTs) conducted in the 1970s and early 1980s. A typical protocol for these studies would involve the following steps:
-
Patient Selection: Patients with a history of symptomatic atrial fibrillation who had been successfully cardioverted to sinus rhythm were enrolled.
-
Randomization: Participants were randomly assigned to receive either Cardioquin (quinidine) or a placebo (or no treatment).
-
Treatment: The treatment group received a maintenance dose of oral quinidine.
-
Follow-up: Patients were monitored over a period of 3 to 12 months.
-
Efficacy Endpoint: The primary endpoint was the maintenance of sinus rhythm, typically assessed by routine electrocardiograms (ECGs) at specified intervals.
-
Safety Endpoint: Mortality and adverse effects were recorded throughout the study period.
Modern Protocol for Validating Antiarrhythmic Drug Efficacy with New Technology
A modern approach to validating the efficacy of an antiarrhythmic agent, or comparing it to new treatments, would employ more sophisticated and precise methodologies:
-
Advanced Patient Screening and Stratification:
-
Cardiac Magnetic Resonance (CMR) and Computed Tomography (CT): These imaging techniques are used to assess the underlying cardiac substrate, including the extent and characteristics of myocardial scarring and fibrosis, which are critical determinants of arrhythmia recurrence.[8]
-
Electrophysiological Studies (EPS): Invasive EPS can be used to induce arrhythmias and map their circuits, providing a more detailed understanding of the individual patient's arrhythmia mechanism.
-
-
Continuous Rhythm Monitoring:
-
Implantable Loop Recorders (ILRs) and Wearable ECG Devices: Unlike the intermittent ECGs of the past, modern trials utilize continuous monitoring to provide a much more accurate assessment of arrhythmia burden (the total time a patient is in arrhythmia).
-
-
Well-Defined and Patient-Centered Endpoints:
-
Primary Endpoint: Freedom from recurrent atrial or ventricular arrhythmias, confirmed by continuous monitoring.
-
Secondary Endpoints: Reduction in arrhythmia burden, improvement in quality of life scores, reduction in hospitalizations, and long-term mortality.
-
-
Head-to-Head Comparisons with Standard-of-Care:
-
New or re-evaluated drugs are compared against current first-line therapies, such as catheter ablation or newer antiarrhythmic drugs with better safety profiles.
-
-
Pharmacogenomic Analysis:
-
Genetic testing can identify patients who are more likely to respond to a particular drug or who are at higher risk for adverse events, allowing for more personalized treatment strategies.
-
Visualizations
Signaling Pathway of Cardioquin (Quinidine)
Caption: Mechanism of action of Cardioquin (quinidine).
Experimental Workflow for Modern Efficacy Validation
Caption: Modern experimental workflow for validating antiarrhythmic drug efficacy.
Logical Comparison of Cardioquin and Modern Alternatives
Caption: Logical comparison of historical Cardioquin efficacy and modern alternatives.
References
- 1. Efficacy and safety of quinidine therapy for maintenance of sinus rhythm after cardioversion. A meta-analysis of randomized control trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. ahajournals.org [ahajournals.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Implantable cardioverter-defibrillators in arrhythmias: a rapid and systematic review of effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cardioaragon.com [cardioaragon.com]
- 8. Role of advanced imaging with cardiac computed tomography and MRI in atrial and ventricular ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Quinidine with Other Cinchona Alkaloids in Assays
For researchers and drug development professionals, the accurate quantification of quinidine is critical. However, its structural similarity to other cinchona alkaloids, such as its diastereomer quinine, and related compounds like cinchonine and cinchonidine, presents a significant analytical challenge. This guide provides a comparative analysis of the cross-reactivity of quinidine with these alkaloids in various assay formats, supported by experimental data and detailed methodologies.
Structural Similarity of Cinchona Alkaloids
Quinidine, quinine, cinchonine, and cinchonidine are the major alkaloids found in the bark of the Cinchona tree. Quinine and quinidine are stereoisomers, as are cinchonine and cinchonidine. This structural resemblance is the primary reason for potential cross-reactivity in certain analytical methods.
Cross-Reactivity Data Summary
The degree of interference from other cinchona alkaloids is highly dependent on the assay methodology. The following table summarizes the reported cross-reactivity of quinidine with related compounds in different assay systems.
| Assay Type | Interfering Alkaloid | Concentration of Interferent | Observed Cross-Reactivity with Quinidine Assay | Reference |
| Immunoassay (TDx & AxSYM) | Quinine | Up to 250 µg/mL | No significant cross-reactivity observed. | [1] |
| Quinine | > 250 µg/mL | A small, statistically significant decline in measured quinidine concentrations was observed. | [1] | |
| Chloroquine | Up to 1000 µg/mL | No cross-reactivity observed. | [1] | |
| Systemic Photosensitization (in vivo) | Quinine | Not specified | Complete cross-reactivity observed. | [2] |
| Thalleioquin Colorimetric Test | Quinine | Not specified | Positive response, indicating 100% cross-reactivity. | [3] |
| Cinchonine | Not specified | Negative response, indicating no cross-reactivity. | [3] | |
| Cinchonidine | Not specified | Negative response, indicating no cross-reactivity. | [3] | |
| High-Performance Liquid Chromatography (HPLC) | Quinine, Dihydroquinidine, Dihydroquinine, Cinchonine, Cinchonidine, Dihydrocinchonine, Dihydrocinchonidine | Not applicable | Baseline separation of all alkaloids, indicating no cross-reactivity. | [4] |
| Supercritical Fluid Chromatography (SFC) | Dihydroquinidine, Dihydroquinine, Quinine, Cinchonine, Cinchonidine | Not applicable | Complete resolution of all six alkaloids in under 7 minutes, indicating no cross-reactivity. | [5] |
Experimental Workflow for Assessing Cross-Reactivity
The following diagram illustrates a general experimental workflow for determining the cross-reactivity of an assay for quinidine with other cinchona alkaloids.
Detailed Experimental Protocols
Below are detailed methodologies for key assays used in the analysis of cinchona alkaloids.
Immunoassay for Quinidine (Based on TDx and AxSYM Systems)
Principle: These are automated fluorescence polarization immunoassays (FPIA). The assay is based on the competition between unlabeled quinidine in the sample and a fluorescein-labeled quinidine derivative for binding sites on a quinidine-specific antibody. The degree of polarization of the emitted light is inversely proportional to the concentration of quinidine in the sample.
Methodology:
-
Sample Preparation: Serum or plasma samples are collected from subjects. For cross-reactivity studies, drug-free serum is spiked with known concentrations of quinidine and/or the cinchona alkaloid to be tested (e.g., quinine).[1]
-
Reagents: The assay utilizes pre-packaged reagents for the specific analyzer, which include a quinidine-specific antibody, a fluorescein-labeled quinidine tracer, and a pretreatment solution.
-
Instrumentation: Abbott TDx or AxSYM analyzer.
-
Procedure:
-
The sample, antibody, and tracer are automatically pipetted into a reaction cuvette.
-
The mixture is incubated to allow for competitive binding.
-
The instrument measures the fluorescence polarization of the solution.
-
The concentration of quinidine in the sample is determined by the instrument's software based on a stored calibration curve.
-
-
Cross-Reactivity Assessment: To assess cross-reactivity, serum samples containing a therapeutic concentration of quinidine are supplemented with increasing concentrations of the potentially cross-reacting alkaloid (e.g., quinine from 0 to 250 µg/mL and higher). The apparent quinidine concentration is then measured and compared to the baseline.[1]
High-Performance Liquid Chromatography (HPLC) for Cinchona Alkaloids
Principle: HPLC separates the different cinchona alkaloids based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated alkaloids are then detected and quantified, typically by UV spectrophotometry.
Methodology:
-
Sample Preparation: For plasma samples, a liquid-liquid extraction is typically performed. For instance, plasma can be alkalinized and extracted with an organic solvent. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.
-
Instrumentation: A standard HPLC system equipped with a pump, an autosampler, a column oven, and a UV detector.
-
Chromatographic Conditions (as per a published method)[4]:
-
Column: Alkylphenyl column.
-
Mobile Phase: A suitable mixture of organic solvents and buffers. The exact composition is optimized to achieve baseline separation.
-
Flow Rate: Typically 1.0 - 2.0 mL/min.
-
Detection: UV detection at a wavelength where all alkaloids have significant absorbance (e.g., 254 nm or 316 nm and 348 nm for different types).[5]
-
Quantification: The concentration of each alkaloid is determined by comparing its peak area to that of a known standard from a calibration curve.
-
Thalleioquin Colorimetric Test
Principle: This is a qualitative chemical test where quinine and quinidine react with bromine water followed by ammonia to produce a characteristic emerald green color.[3]
Methodology:
-
Sample Preparation: The sample containing the alkaloid is dissolved in a weakly acidic solution.
-
Procedure:
-
To 2-3 mL of the sample solution, a few drops of bromine water are added.
-
0.5 mL of strong ammonia solution is then added.
-
-
Observation: The development of an emerald green color indicates the presence of quinine or quinidine. Cinchonine and cinchonidine do not produce this color.[3]
Conclusion
The choice of assay for quinidine determination must be carefully considered based on the potential for interference from other cinchona alkaloids.
-
Immunoassays: While convenient, their specificity can vary. The described FPIA methods show good specificity at therapeutic concentrations of quinine but may be affected at very high concentrations.[1] It is crucial to validate the cross-reactivity of the specific immunoassay being used.
-
Chromatographic Methods (HPLC, SFC): These methods are highly specific and can separate and individually quantify quinidine, quinine, and other related alkaloids.[4][5] They are the methods of choice when accurate quantification in the presence of other cinchona alkaloids is required.
-
Colorimetric Tests: These are generally not suitable for quantification and can show 100% cross-reactivity between quinidine and quinine.[3]
For research and clinical applications requiring high accuracy and specificity, chromatographic methods such as HPLC are recommended. Immunoassays can be used for rapid screening, but any positive results in a context where other cinchona alkaloids may be present should be confirmed by a more specific method.
References
- 1. Stereospecificity of antibody: quinine, the optical isomer of quinidine and anti-malarial drug chloroquine do not cross-react with quinidine immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinine and quinidine cross-react after systemic photosensitization in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Analysis of Cinchona alkaloids by high-performance liquid chromatography. Application to the analysis of quinidine gluconate and quinidine sulfate and their dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Quinidine vs. Quinine: A Comparative Study on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Quinidine and quinine, diastereomers derived from the bark of the Cinchona tree, have long been utilized in clinical practice—quinidine as a Class Ia antiarrhythmic agent and quinine primarily as an antimalarial drug.[1][2] Despite their structural similarity, their stereochemical differences lead to distinct pharmacological profiles, particularly in their interactions with cardiac ion channels. This guide provides an objective comparison of their effects, supported by experimental data, to elucidate the basis for their different clinical applications and to inform future drug development.
Quantitative Comparison of Ion Channel Blockade
The differential effects of quinidine and quinine are most pronounced in their blockade of cardiac potassium, sodium, and to a lesser extent, calcium channels. The following tables summarize the inhibitory potency (IC50) of these two compounds on various cardiac ion channels, as determined by electrophysiological studies.
Table 1: Comparative Inhibitory Potency (IC50) on Potassium Channels
| Ion Channel | Expression System | Quinidine IC50 (µM) | Quinine IC50 (µM) | Fold Difference (Quinine/Quinidine) | Reference(s) |
| hERG (KCNH2) | Xenopus oocytes | 3.00 ± 0.03 | 44.0 ± 0.6 | ~14.7 | [3][4] |
| hERG (KCNH2) | Ltk⁻ cells | 0.8 ± 0.1 | 11 ± 3 | ~13.8 | [3][4] |
| hERG (KCNH2) | tsA-201 cells | 0.32 ± 0.01 | Not Reported | - | [5] |
| Kv1.5 | tsA-201 cells | 6.0 ± 0.4 | Not Reported | - | [6] |
| Kv4.3 | Not specified | Not Reported | 79.3 | - | [7] |
Table 2: Comparative Inhibitory Potency (IC50) on Sodium Channels
| Ion Channel | Expression System | Quinidine IC50 (µM) | Quinine IC50 (µM) | Fold Difference (Quinine/Quinidine) | Reference(s) |
| NaV1.5 (Peak) | HEK293 cells | 28.9 ± 2.2 | Not Reported | - | [3][8] |
| NaV1.5 (Late) | Not specified | Not Reported | ~10% block at Cmax | - | [7] |
Table 3: Effects on Channel Gating and Dynamics
| Ion Channel | Gating Parameter | Effect of Quinidine | Effect of Quinine | Reference(s) |
| hERG | Deactivation | Slowed (Time constant prolonged) | Accelerated (Time constant shortened) | [4][9] |
| hERG | Inactivation | Accelerated | Accelerated | [9] |
Key Mechanistic Insights
The stereoselective interaction of quinidine and quinine with the hERG potassium channel is a critical determinant of their differing cardiac effects. Both compounds act as open-channel blockers.[3][4][9] The higher potency of quinidine is largely attributed to its interaction with the F656 residue in the S6 domain of the hERG channel pore.[3][4][10] Mutation of this residue has been shown to reverse the stereoselectivity, making quinine more potent.[3][4][10]
Quinidine's potent blockade of the hERG channel contributes to its Class Ia antiarrhythmic effect by prolonging the action potential duration and the QT interval.[11][12][13] However, this same mechanism underlies its significant proarrhythmic risk, including the potential to induce Torsades de Pointes.[4][11] Quinine, being significantly less potent on hERG channels, has a much lower propensity to cause QT prolongation.[4][14]
In addition to their effects on potassium channels, both drugs block cardiac sodium channels (NaV1.5), which is characteristic of Class I antiarrhythmic agents and contributes to a slowing of conduction velocity.[3][11][15] Quinidine also demonstrates a unique ability, not shared by quinine, to induce the internalization of the Kv1.5 potassium channel in atrial myocytes, an effect independent of its pore-blocking activity.[3]
Experimental Protocols
The data presented in this guide were primarily obtained through whole-cell patch-clamp electrophysiology experiments. A generalized protocol for such an experiment is as follows:
1. Cell Preparation:
-
Cell Lines: Stably transfected mammalian cell lines (e.g., HEK293, Ltk⁻, tsA-201) or Xenopus oocytes expressing the cardiac ion channel of interest are commonly used.[3][4][6] Primary cardiomyocytes can also be utilized.
-
Cell Culture: Mammalian cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.
2. Electrophysiological Recording:
-
Apparatus: A patch-clamp amplifier, a microscope, and a perfusion system are required.
-
Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Extracellular (Bath) Solution: Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
-
Intracellular (Pipette) Solution: Typically contains (in mM): KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.
-
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the entire cell.
3. Data Acquisition:
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to elicit and measure the currents flowing through the ion channel of interest. For example, to measure hERG currents, a depolarizing pulse is applied to activate the channels, followed by a repolarizing step to measure the characteristic tail current.[4][9]
-
Drug Application: After recording baseline currents, the bath solution is exchanged for a solution containing a known concentration of quinidine or quinine.
-
Data Analysis: The effect of the drug on the current amplitude and gating kinetics is measured and analyzed to determine parameters such as IC50 values.
Visualizing the Mechanisms
To better understand the experimental workflow and the molecular interactions, the following diagrams are provided.
Conclusion
The stereoisomers quinidine and quinine exhibit clinically significant differences in their interactions with cardiac ion channels. Quinidine is a substantially more potent blocker of the hERG potassium channel than quinine, a difference largely dictated by the F656 residue within the channel pore.[3][4][10] This potent hERG blockade underlies quinidine's efficacy as an antiarrhythmic agent but also its associated proarrhythmic risk.[4][11] While both drugs exhibit sodium channel blocking properties, their distinct effects on potassium channel kinetics and trafficking further contribute to their differential electrophysiological profiles.[3][4][9][15] A thorough understanding of these stereoselective interactions is paramount for the safe and effective use of these drugs and for the rational design of new therapeutic agents with improved cardiac safety profiles.
References
- 1. Quinine & Quinidine: Toxic Adulterants Found in Illicit Street Drugs [cfsre.org]
- 2. Quinidine - BioPharma Notes [biopharmanotes.com]
- 3. benchchem.com [benchchem.com]
- 4. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cipaproject.org [cipaproject.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Early and Modern Research on Cardioquin's Side Effects
A deep dive into the reproducibility of historical findings on the adverse effects of Cardioquin (quinidine) reveals a consistent pattern of core side effects, while modern research provides a more nuanced understanding of the underlying mechanisms and risk factors. This guide offers a comparative analysis of early and recent studies, presenting quantitative data, experimental methodologies, and the molecular pathways involved in Cardioquin-induced toxicities.
Quantitative Comparison of Adverse Effects
Early clinical experiences with Cardioquin established a clear profile of its common side effects. A notable 1977 study from the Boston Collaborative Drug Surveillance Program provided quantitative data on adverse reactions in hospitalized patients. More recent meta-analyses of trials from a similar era have further contextualized these findings, particularly regarding mortality.
| Side Effect Category | Incidence in Early Research (1977 Study)[1][2] | Findings from Meta-Analyses (Trials from 1970-1984) |
| Overall Adverse Reactions | 14% of 652 patients experienced adverse reactions severe enough to warrant discontinuation of the drug.[1][2] | - |
| Gastrointestinal Intolerance | Most frequent adverse reactions. | - |
| Cardiac Arrhythmias | Infrequent, generally occurred within 3 days of starting therapy.[1] | - |
| Fever | A noted reaction, sometimes associated with hepatic dysfunction or leukopenia.[1] | - |
| Cinchonism | A recognized syndrome of side effects. | - |
| Hemolytic Anemia | Observed as an adverse reaction.[1] | - |
| Mortality | No quinidine-related fatalities were reported in this specific study group.[1] | A meta-analysis of six trials showed the mortality rate in quinidine-treated patients was 2.9% compared to 0.8% in the control group, with an odds ratio of approximately 3.[3] |
Evolution of Experimental Protocols
The methodologies for assessing and reporting adverse drug reactions have significantly evolved from the era of early Cardioquin research to the present day.
Early Research Protocols (circa 1970s)
Early studies investigating the side effects of Cardioquin primarily relied on clinical observation and patient reporting. The experimental protocols of that time were less standardized than modern approaches.
-
Patient Monitoring : Hospitalized patients were monitored for adverse reactions by healthcare professionals.[1]
-
Data Collection : Information on adverse events was collected consecutively from patient records.[1]
-
Adverse Reaction Criteria : The severity of a reaction was often determined by whether it necessitated the discontinuation of the drug.[1]
-
Cardiotoxicity Assessment : Electrocardiograms (ECGs) were used to monitor for changes in cardiac rhythm, but the detailed analysis of specific intervals like the QT interval was not as refined as it is today.
Modern Research Protocols
Contemporary research on antiarrhythmic drug side effects, including re-evaluations of quinidine, employs a more mechanistic and standardized approach, often guided by frameworks like the Comprehensive in vitro Proarrhythmia Assay (CiPA).
-
In Vitro Ion Channel Studies : Modern protocols involve testing the drug's effect on specific cardiac ion channels (e.g., hERG/IKr) expressed in cell lines to predict proarrhythmic risk.
-
Stem Cell-Derived Cardiomyocytes : Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used to assess a drug's effect on human heart cells in a laboratory setting.
-
In Silico Modeling : Computational models of the human ventricular action potential are used to integrate in vitro data and predict the clinical risk of arrhythmias.
-
Clinical Trials : Modern clinical trials employ rigorous, standardized methods for ECG monitoring, including precise measurement of the QT interval and other electrocardiographic parameters, alongside systematic collection of all adverse events.
Signaling Pathways and Experimental Workflows
The understanding of the molecular mechanisms underlying Cardioquin's side effects has advanced significantly. The following diagrams illustrate a key signaling pathway associated with a major adverse effect and a comparison of historical and modern experimental workflows for assessing cardiotoxicity.
References
- 1. Adverse reactions to quinidine in hospitalized patients: findings based on data from the Boston Collaborative Drug Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of quinidine therapy for maintenance of sinus rhythm after cardioversion. A meta-analysis of randomized control trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Proarrhythmic Risk of Quinidine: In Vitro vs. In Vivo Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo proarrhythmic risk profile of quinidine, a class Ia antiarrhythmic agent. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms and workflows, this document aims to equip researchers with a comprehensive understanding of quinidine's effects on cardiac electrophysiology.
Executive Summary
Quinidine exerts its antiarrhythmic and proarrhythmic effects primarily by blocking cardiac ion channels. While in vitro assays provide a detailed mechanistic understanding of these interactions at a molecular level, in vivo models offer a more integrated view of the drug's impact on the entire cardiovascular system. This guide highlights the concordance and disparities between these two assessment modalities, offering valuable insights for preclinical cardiac safety evaluation.
Data Presentation: Quantitative Comparison of Quinidine's Proarrhythmic Profile
The following tables summarize key quantitative data from in vitro and in vivo studies on quinidine.
Table 1: In Vitro Proarrhythmic Data for Quinidine
| Parameter | Species/Cell Line | IC50 | Reference |
| hERG (IKr) Block | Ltk⁻ cells | 0.8 ± 0.1 µM | [1][2] |
| Xenopus oocytes | 3.00 ± 0.03 µM | [1][2] | |
| Rabbit Cardiomyocytes | 4.5 ± 0.3 µmol/L | [3][4] | |
| Peak Sodium Current (INa) Block | Rabbit Cardiomyocytes | 11.0 ± 0.7 µmol/L | [3][4] |
| HEK293 cells | 28.9 ± 2.2 μM | [5][6] | |
| Late Sodium Current (INaL) Block | Rabbit Cardiomyocytes | 12.0 ± 0.7 µmol/L | [3][4] |
| Canine Ventricular Myocardium | 10 µM (43.3 ± 2.2% inhibition) | [7] |
Table 2: In Vivo Proarrhythmic Data for Quinidine
| Parameter | Species | Dosage/Concentration | Effect | Reference |
| QTc Prolongation | Conscious Dog | Oral administration | Significant increase in QTc interval | [8] |
| Healthy Humans | 4 mg/kg (intravenous) | 44% greater QTc prolongation in women than men | [9] | |
| Torsades de Pointes (TdP) Incidence | Humans | Therapeutic doses | Estimated risk of at least 1.5% per year | [10][11] |
| Humans (for resistant malaria/babesiosis) | High intravenous doses | 2 out of 6 patients (33.3%) experienced TdP | [12] | |
| Humans (patients with heart disease) | 650 to 2400 mg/day | Observed in 31 patients, often within 1 week of therapy initiation | [13] | |
| Arrhythmia Induction | Perfused Guinea-Pig Hearts | Infusion | Premature ectopic beats and monomorphic ventricular tachycardia in 50% of preparations | [14] |
| Canine Model (ventricular tachycardia) | 18 ± 9 µM (serum concentration) | Antiarrhythmic efficacy in 3 of 12 dogs | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of typical protocols used to assess the proarrhythmic risk of quinidine.
In Vitro: Patch Clamp Electrophysiology for Ion Channel Blockade
Objective: To determine the concentration-dependent inhibitory effect of quinidine on specific cardiac ion channels (e.g., hERG, Nav1.5).
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected to express the human cardiac ion channel of interest (e.g., KCNH2 for hERG).
-
Whole-Cell Patch Clamp: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp Protocol: A specific voltage protocol is applied to the cell membrane to elicit the ionic current of interest. For hERG, a depolarizing pulse is followed by a repolarizing step to elicit a characteristic "tail current."
-
Drug Application: Quinidine is perfused into the experimental chamber at increasing concentrations.
-
Data Acquisition and Analysis: The ionic current is measured before and after the application of quinidine. The percentage of current block at each concentration is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.[16][17]
In Vivo: ECG Monitoring in a Conscious Animal Model for QT Prolongation
Objective: To assess the effect of quinidine on the QT interval in a conscious, freely moving animal model.
Methodology:
-
Animal Model: Male beagle dogs are commonly used due to their cardiovascular physiology being comparable to humans.
-
Telemetry Implantation: A telemetry transmitter is surgically implanted to allow for continuous monitoring of the electrocardiogram (ECG) in conscious animals.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the study conditions.
-
Drug Administration: Quinidine is administered orally at various dose levels. A vehicle control group is also included.
-
ECG Recording and Analysis: ECG signals are continuously recorded for a predefined period (e.g., 24 hours) post-dosing. The QT interval is measured and corrected for heart rate (QTc) using a species-specific formula (e.g., Van de Water's).[8]
-
Data Interpretation: The change in QTc from baseline is calculated and compared between the quinidine-treated and vehicle control groups to assess the extent of QT prolongation.[8][18]
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological and experimental processes involved in assessing quinidine's proarrhythmic risk.
Caption: Quinidine's proarrhythmic mechanism of action.
Caption: In vitro proarrhythmia assessment workflow.
Caption: In vivo proarrhythmia assessment workflow.
Conclusion
The proarrhythmic risk of quinidine is a multifaceted phenomenon that is concentration-dependent and influenced by the interplay of its effects on multiple ion channels. In vitro assays are indispensable for elucidating the specific molecular targets and potencies of quinidine, with hERG block being a key indicator of proarrhythmic potential. However, the modulation of this risk by concomitant block of sodium channels highlights the importance of a multi-channel assessment approach. In vivo studies provide the crucial translation of these molecular effects to the integrated physiological response, demonstrating the clinical manifestations of QT prolongation and the ultimate risk of Torsades de Pointes. A comprehensive evaluation, integrating both in vitro and in vivo data, is therefore essential for a thorough understanding and prediction of the proarrhythmic liability of quinidine and other cardioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of quinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Selective Inhibition of Cardiac Late Na+ Current Is Based on Fast Offset Kinetics of the Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QT PRODACT: In Vivo QT Assay in the Conscious Dog for Assessing the Potential for QT Interval Prolongation by Human Pharmaceuticals [jstage.jst.go.jp]
- 9. Greater quinidine-induced QTc interval prolongation in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Incidence and clinical features of the quinidine-associated long QT syndrome: implications for patient care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Incidence and clinical features of the quinidine-associated long QT syndrome: Implications for patient care: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Torsade de pointes due to quinidine: observations in 31 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinidine elicits proarrhythmic changes in ventricular repolarization and refractoriness in guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinidine/quinine: stereospecific electrophysiologic and antiarrhythmic effects in a canine model of ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dstc.jp [dstc.jp]
- 17. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Results from a Joined Prospective Study to Evaluate the Sensitivity of the In Vivo Dog QT Assay in Line with the ICH E14/S7B Q&A Best Practices - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of quinidine as a reference compound in cardiotoxicity screening
A comprehensive guide for researchers, scientists, and drug development professionals on the validation and application of quinidine as a reference compound in preclinical cardiotoxicity screening. This guide provides a comparative analysis with alternative compounds, detailed experimental protocols, and supporting data.
Quinidine, a class I antiarrhythmic agent, has long been a cornerstone in the field of cardiac safety pharmacology. Its well-characterized proarrhythmic potential, stemming from its complex interactions with multiple cardiac ion channels, makes it an invaluable tool for validating in vitro and in vivo cardiotoxicity screening assays. This guide delves into the validation of quinidine as a reference compound, comparing its electrophysiological effects with other key compounds and providing detailed methodologies for essential screening platforms.
Comparative Analysis of Quinidine and Alternative Reference Compounds
Quinidine's utility as a reference compound lies in its broad-spectrum activity on cardiac ion channels, which contrasts with more selective agents. This multi-channel blockade provides a comprehensive challenge to any new or established cardiotoxicity screening platform.
Electrophysiological Profile
Quinidine primarily exerts its effects by blocking several critical cardiac ion channels, leading to changes in the cardiac action potential. Its main targets include:
-
hERG (IKr): Blockade of the rapid delayed rectifier potassium current (IKr), encoded by the human Ether-à-go-go-Related Gene (hERG), is a primary mechanism for drug-induced QT prolongation and Torsades de Pointes (TdP). Quinidine is a potent hERG blocker.
-
Sodium Channels (INa): As a Class IA antiarrhythmic, quinidine blocks the fast inward sodium current, slowing the depolarization phase of the action potential.[1]
-
Calcium Channels (ICa): Quinidine also demonstrates inhibitory effects on L-type calcium channels.
-
Other Potassium Channels: Its effects extend to other potassium currents, including the slow delayed rectifier current (IKs) and the transient outward current (Ito).[2]
This complex pharmacological profile results in a characteristic prolongation of the action potential duration (APD) and the QT interval on an electrocardiogram, which are key markers of proarrhythmic risk.[2]
Comparison with Other Reference Compounds
The choice of a reference compound often depends on the specific goals of the cardiotoxicity assay. While quinidine offers a multi-channel blockade profile, other compounds provide more selective inhibition.
| Compound | Class | Primary Mechanism of Action | Key Electrophysiological Effects |
| Quinidine | IA Antiarrhythmic | Blocks hERG, Na+, Ca2+, and other K+ channels | QT prolongation, QRS widening, potential for TdP[3][4][5] |
| Dofetilide | III Antiarrhythmic | Selective hERG (IKr) blocker | Significant QT prolongation, high risk of TdP[3][6] |
| Sotalol | II & III Antiarrhythmic | Beta-blocker and hERG (IKr) blocker | QT prolongation, slows heart rate[7][8][9] |
| Amiodarone | III Antiarrhythmic | Blocks multiple K+, Na+, and Ca2+ channels | Complex effects, QT prolongation[4][10][11] |
| Verapamil | IV Antiarrhythmic | L-type calcium channel blocker | Shortens QT interval, negative inotropic effect |
| Mexiletine | IB Antiarrhythmic | Sodium channel blocker | Minimal effect on QT interval |
Quantitative Data on Ion Channel Inhibition
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound's effect on a specific ion channel. The following table summarizes the IC50 values for quinidine and other reference compounds on key cardiac ion channels.
| Compound | hERG (IKr) IC50 (µM) | Nav1.5 (Peak) IC50 (µM) | Cav1.2 (ICa,L) IC50 (µM) |
| Quinidine | 0.8 - 3.0[12] | ~40[1] | Not consistently reported |
| Dofetilide | ~0.01 | >100 | >100 |
| Sotalol | ~86.4 | >100 | >100 |
| Amiodarone | 1.2 - 3.5 | 5 - 15 | 1 - 5 |
| Verapamil | >100 | >100 | ~0.1 |
| Mexiletine | >100 | ~20 | >100 |
Experimental Protocols
Accurate and reproducible cardiotoxicity screening relies on well-defined experimental protocols. The following sections detail the methodologies for three key in vitro assays.
hERG Patch Clamp Assay
Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel current.
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells). Culture cells under standard conditions (37°C, 5% CO2).
-
Electrophysiology:
-
Perform whole-cell patch clamp recordings using an automated or manual patch clamp system.
-
Use an appropriate internal (pipette) and external solution to isolate the hERG current.
-
Maintain the recording temperature at a physiological level (e.g., 35°C).[13]
-
-
Voltage Protocol: Apply a specific voltage protocol to elicit and measure the hERG tail current. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the deactivating tail current.[14][15]
-
Compound Application:
-
Establish a stable baseline recording of the hERG current.
-
Apply increasing concentrations of the test compound (and quinidine as a positive control) to the cells.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current to the baseline to determine the percentage of inhibition.
-
Fit the concentration-response data to the Hill equation to calculate the IC50 value.
-
Microelectrode Array (MEA) Assay with iPSC-Derived Cardiomyocytes
Objective: To assess the effect of a test compound on the electrophysiological properties of a spontaneously beating cardiomyocyte network.
Methodology:
-
Cell Culture:
-
Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on MEA plates coated with an appropriate extracellular matrix protein (e.g., fibronectin).[16]
-
Allow the cells to form a confluent, spontaneously beating monolayer.
-
-
MEA Recording:
-
Place the MEA plate in the recording device and allow the cells to equilibrate.
-
Record baseline field potentials from multiple electrodes across the well.
-
-
Compound Application:
-
Add increasing concentrations of the test compound (and quinidine as a positive control) to the culture medium.
-
Record field potentials at various time points after compound addition.
-
-
Data Analysis:
-
Analyze the recorded waveforms to extract key parameters, including:
-
Field Potential Duration (FPD): An in vitro surrogate for the QT interval.
-
Beating Rate.
-
Spike Amplitude.
-
Arrhythmic Events (e.g., early afterdepolarizations, fibrillatory patterns).
-
-
Compare the changes in these parameters from baseline to assess the compound's cardiotoxic potential.
-
iPSC-Cardiomyocyte Contractility and Viability Assays
Objective: To evaluate the impact of a test compound on the contractility and viability of hiPSC-CMs.
Methodology:
-
Cell Culture: Plate hiPSC-CMs in multi-well plates suitable for imaging or viability assays.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (and quinidine as a positive control) for a defined period (e.g., 24, 48, or 72 hours).[17][18]
-
Contractility Assessment:
-
Use a system capable of motion vector analysis to record and quantify the beating of the cardiomyocytes.
-
Analyze parameters such as beat rate, amplitude, and contraction/relaxation kinetics.
-
-
Viability Assessment:
-
Perform a cell viability assay (e.g., using a resazurin-based reagent) to measure the metabolic activity of the cells.
-
Alternatively, use a cytotoxicity assay to measure the release of cellular components (e.g., lactate dehydrogenase).
-
-
Data Analysis:
Mandatory Visualizations
Caption: Quinidine-induced hERG channel blockade pathway.
Caption: General experimental workflow for in vitro cardiotoxicity screening.
Caption: Multi-ion channel effects of quinidine.
References
- 1. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinidine and Dofetilide Interaction: Critical Drug Safety Information | empathia.ai [empathia.ai]
- 4. Amiodarone and Quinidine Interaction: Risks and Management | empathia.ai [empathia.ai]
- 5. Cin-Quin vs. Amiodarone for Ventricular Arrhythmia: Important Differences and Potential Risks. [goodrx.com]
- 6. Dofetilide versus quinidine for atrial flutter: viva la difference!? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinician.nejm.org [clinician.nejm.org]
- 8. Efficacy and safety of sotalol versus quinidine for the maintenance of sinus rhythm after conversion of atrial fibrillation. SOCESP Investigators. The Cardiology Society of São Paulo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and proarrhythmic hazards of pharmacologic cardioversion of atrial fibrillation: prospective comparison of sotalol versus quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinidine and Amiodarone Interaction: Risks and Management | empathia.ai [empathia.ai]
- 11. Amiodarone and Quinidine Interaction: Risks and Management | empathia.ai [empathia.ai]
- 12. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sophion.com [sophion.com]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Quinidine Sulfate and Quinidine Gluconate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of quinidine sulfate and quinidine gluconate, two salt forms of the Class Ia antiarrhythmic agent quinidine. This document summarizes key pharmacokinetic and pharmacodynamic differences, supported by experimental data, to aid in informed decision-making during drug development and research.
Executive Summary
Quinidine, a derivative of the cinchona tree bark, has long been utilized for its antiarrhythmic properties. It is available in two primary salt forms: quinidine sulfate and quinidine gluconate. While both deliver the active quinidine moiety, their salt forms impart distinct pharmacokinetic profiles, influencing their clinical application and dosing regimens. Quinidine sulfate is generally characterized by rapid absorption and earlier peak plasma concentrations, making it suitable for immediate-release formulations. In contrast, quinidine gluconate is absorbed more slowly, leading to more sustained plasma levels, which is advantageous for extended-release preparations and maintaining therapeutic concentrations over a longer duration.
Molecular and Pharmacokinetic Profile
The fundamental difference between the two salts lies in their molecular composition and its effect on drug absorption and bioavailability. Quinidine sulfate contains a higher percentage of quinidine base compared to quinidine gluconate.
Table 1: Quinidine Base Content
| Salt Form | Molecular Weight ( g/mol ) | Quinidine Base (%) |
| Quinidine Sulfate | 782.94 (dihydrate) | 82.8 |
| Quinidine Gluconate | 520.58 | 62.3[1] |
This difference in quinidine base content is a critical factor for dose calculations to ensure equivalent therapeutic effects.
Pharmacokinetic Parameters
Comparative studies have elucidated the differing pharmacokinetic profiles of quinidine sulfate and quinidine gluconate. A single-dose, randomized, cross-over study involving 20 healthy volunteers demonstrated that quinidine sulfate is more rapidly absorbed, achieving significantly higher peak concentrations approximately one hour after administration.[2] Conversely, peak levels for quinidine gluconate were observed at around five hours post-administration.[2] Despite the differences in absorption rate, when adjusted for the quinidine base content, the total amount of bioavailable quinidine was not significantly different between the two salt forms in this single-dose study.[2]
However, under steady-state conditions with sustained-release formulations, quinidine gluconate has been shown to have greater bioavailability.[3] A crossover study in 16 healthy men on a multiple-dose regimen (two tablets every 12 hours) found that sustained-release quinidine gluconate tablets resulted in significantly higher plasma levels between two and six hours, a higher mean area under the curve (AUC), and higher mean maximum concentrations (Cmax) compared to sustained-release quinidine sulfate tablets on a tablet-for-tablet basis.[3] When the data was adjusted for the higher quinidine content in the sulfate tablets, the plasma levels from the gluconate formulation were significantly higher at all sampling points.[3]
Table 2: Comparative Pharmacokinetic Data of Quinidine Sulfate vs. Quinidine Gluconate (Sustained-Release Formulations at Steady State)
| Parameter | Quinidine Sulfate (Sustained-Release) | Quinidine Gluconate (Sustained-Release) |
| Cmax (µg/mL) | Data not available in abstract | Data not available in abstract |
| Tmax (hours) | Data not available in abstract | Data not available in abstract |
| AUC (µg·h/mL) | Data not available in abstract | Data not available in abstract |
Note: Specific quantitative data from the Taggart & Holyoak (1983) study are not available in the provided search results. The table indicates the qualitative findings of the study.
Mechanism of Action: Sodium Channel Blockade
Quinidine's antiarrhythmic effect is primarily due to its action as a Class Ia antiarrhythmic agent, which involves the blockade of the fast inward sodium current (INa) in cardiomyocytes.[4] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity and prolonging the refractory period of the cardiac tissue. This mechanism is crucial for suppressing arrhythmias.
Caption: Mechanism of action of quinidine on the cardiac sodium channel.
Experimental Protocols
Bioavailability Study of Sustained-Release Quinidine Formulations
The following protocol is based on the methodology described in the steady-state bioavailability study by Taggart and Holyoak (1983).[3]
Objective: To compare the steady-state bioavailability of a sustained-release quinidine gluconate formulation with a sustained-release quinidine sulfate preparation.
Study Design: A randomized, crossover study.
Subjects: 16 healthy male volunteers.
Procedure:
-
Dosing: Subjects were administered two tablets of either the sustained-release quinidine gluconate or quinidine sulfate formulation every 12 hours.
-
Washout Period: A washout period was implemented between the two drug administration phases. The specific duration of the washout period is not detailed in the abstract.
-
Blood Sampling: Blood samples were collected immediately before the administration of the seventh dose (hour 70) and at 1, 2, 3, 4, 5, 6, 8, 10, and 12 hours after administration.
-
Sample Analysis: Plasma samples were assayed for quinidine content using high-performance liquid chromatography (HPLC). The analyst was blinded to the identity of the drug in the sample.
Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax) were determined for each formulation.
Caption: Experimental workflow for a crossover bioavailability study.
Clinical and Therapeutic Implications
The choice between quinidine sulfate and quinidine gluconate is largely dependent on the desired onset of action and duration of effect.
-
Quinidine Sulfate: Its rapid absorption makes it suitable for situations where a prompt antiarrhythmic effect is needed. Immediate-release formulations are typically of the sulfate salt.
-
Quinidine Gluconate: The slower absorption and more sustained plasma concentrations of the gluconate salt make it ideal for extended-release formulations, which can improve patient compliance through less frequent dosing and provide more consistent therapeutic coverage.[2]
Adverse Effects and Drug Interactions
The adverse effect profile is generally similar for both salt forms and is related to the quinidine molecule itself. Common side effects include gastrointestinal issues such as diarrhea, nausea, and vomiting. More serious adverse effects can include cardiotoxicity (e.g., QT prolongation and torsades de pointes), cinchonism (tinnitus, headache, dizziness), and hypersensitivity reactions.
Quinidine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6 and P-glycoprotein, leading to numerous drug interactions. It can increase the plasma concentrations of drugs such as digoxin, certain beta-blockers, and some antidepressants.
Conclusion
Quinidine sulfate and quinidine gluconate, while delivering the same active antiarrhythmic agent, exhibit significant differences in their pharmacokinetic profiles. Quinidine sulfate provides a more rapid onset of action, whereas quinidine gluconate in sustained-release formulations offers greater bioavailability at steady state and more consistent plasma concentrations. The selection of a particular salt form should be guided by the clinical context, considering the desired therapeutic effect and dosing strategy. For the development of new formulations, a thorough understanding of these differences is essential for optimizing drug delivery and clinical outcomes.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Relative bioavailability of quinidine gluconate and quinidine sulfate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steady-state bioavailability of two sustained-release quinidine preparations: quinidine gluconate versus quinidine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
A Tale of Two Eras: Benchmarking Historical Cardioquin Clinical Trial Data Against Contemporary Cardiac Arrhythmia Management
For Immediate Release
[City, State] – December 13, 2025 – A comprehensive review of historical clinical trial data for Cardioquin (quinidine polygalacturonate) offers a compelling look at the evolution of antiarrhythmic therapy. When benchmarked against today's standards of care for atrial and ventricular arrhythmias, the comparison highlights significant advancements in both efficacy and, most critically, patient safety. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of this evolution, supported by experimental data and protocol comparisons.
Cardioquin, a formulation of the Class Ia antiarrhythmic agent quinidine, was once a cornerstone in the management of cardiac arrhythmias, primarily atrial fibrillation and flutter.[1][2] Its mechanism of action centers on blocking the fast inward sodium current (INa) in cardiac myocytes, thereby slowing conduction and prolonging the action potential duration.[3][4] However, the landscape of arrhythmia treatment has been reshaped by a deeper understanding of arrhythmia mechanisms and the development of novel therapeutic strategies with improved safety profiles.
Efficacy and Safety: A Comparative Analysis
A pivotal meta-analysis of six randomized controlled trials conducted between 1970 and 1984, involving 808 patients, provides the most robust historical data on quinidine's efficacy in maintaining sinus rhythm after cardioversion for atrial fibrillation. While demonstrating a clear benefit over placebo in maintaining sinus rhythm, these trials also revealed a stark and concerning safety signal: a significant increase in mortality.
Table 1: Efficacy of Cardioquin (Quinidine) in Maintaining Sinus Rhythm After Cardioversion for Atrial Fibrillation (Meta-Analysis Data)
| Time Point | Quinidine Group (% in Sinus Rhythm) | Control Group (% in Sinus Rhythm) |
| 3 Months | 69% | 45% |
| 6 Months | 58% | 33% |
| 12 Months | 50% | 25% |
Source: Coplen, S. E., et al. (1990). Circulation, 82(4), 1106-1116.[5]
Table 2: All-Cause Mortality in Historical Quinidine Trials for Atrial Fibrillation (Meta-Analysis Data)
| Treatment Group | Mortality Rate | Odds Ratio vs. Control |
| Quinidine | 2.9% | ~3.0 |
| Control | 0.8% | 1.0 |
Source: Coplen, S. E., et al. (1990). Circulation, 82(4), 1106-1116.[5]
This increased mortality risk associated with quinidine, and other Class I antiarrhythmics as highlighted in the Cardiac Arrhythmia Suppression Trial (CAST), led to a paradigm shift in the management of arrhythmias. The focus expanded from solely suppressing arrhythmias to a more holistic approach prioritizing long-term safety and survival.
Current standards of care for atrial fibrillation and ventricular arrhythmias encompass a broader range of therapeutic options, including newer antiarrhythmic drugs with different mechanisms of action and non-pharmacological interventions like catheter ablation.
Table 3: Efficacy of Modern Antiarrhythmic Drugs and Catheter Ablation for Atrial Fibrillation (Representative Clinical Trial Data)
| Treatment | Trial | Patient Population | Primary Efficacy Endpoint | Result |
| Amiodarone | AFFIRM | Patients with AF at high risk for stroke | Maintenance of sinus rhythm at 5 years | More effective than sotalol or Class I drugs in maintaining sinus rhythm. |
| Flecainide | CAST | Post-myocardial infarction with ventricular ectopy | Mortality | Increased mortality compared to placebo. |
| Propafenone | RAFT | Symptomatic paroxysmal AF | Time to first symptomatic recurrence | Significantly prolonged time to recurrence vs. placebo. |
| Dofetilide | DIAMOND-AF | AF and heart failure or recent MI | Maintenance of sinus rhythm at 1 year | 79% in dofetilide group vs. 42% in placebo group. |
| Sotalol | ESVEM | Sustained ventricular tachyarrhythmias | Recurrence of arrhythmia | More effective than other Class I agents. |
| Catheter Ablation | - | Paroxysmal or persistent AF | Freedom from atrial arrhythmia at 1 year | Superior to antiarrhythmic drug therapy in many studies. |
Table 4: Key Safety Findings for Modern Antiarrhythmic Therapies
| Treatment | Key Adverse Events |
| Amiodarone | Pulmonary, thyroid, and liver toxicity; proarrhythmia. |
| Flecainide | Proarrhythmia (especially in patients with structural heart disease). |
| Propafenone | Proarrhythmia, dizziness, taste disturbance. |
| Dofetilide | Torsades de pointes (proarrhythmia). |
| Sotalol | Proarrhythmia, bradycardia, fatigue. |
| Catheter Ablation | Procedural complications (e.g., vascular access issues, cardiac tamponade, stroke). |
Experimental Protocols: A Shift in Trial Design
The evolution in arrhythmia management is also reflected in the design of clinical trials. Historical trials of quinidine were often smaller and had less rigorous safety monitoring compared to modern studies.
Historical Cardioquin (Quinidine) Trial Protocol (General Characteristics from Meta-Analysis)
-
Study Design: Randomized, controlled trials conducted between 1970 and 1984.
-
Patient Population: Patients with chronic atrial fibrillation who had undergone successful cardioversion.
-
Intervention: Quinidine (various formulations and dosages) versus placebo or no treatment.
-
Primary Endpoint: Maintenance of sinus rhythm.
-
Key Exclusion Criteria: Not consistently reported across all trials, but likely included patients with contraindications to quinidine at the time.
Modern Antiarrhythmic Drug Trial Protocol (Representative Example: AFFIRM Trial - Amiodarone Sub-study)
-
Study Design: A large-scale, randomized, multicenter trial.
-
Patient Population: Patients with atrial fibrillation at high risk for stroke.
-
Intervention: Rhythm-control strategy (including amiodarone, sotalol, or Class I drugs) versus a rate-control strategy.
-
Primary Endpoint: Overall mortality.
-
Key Inclusion/Exclusion Criteria: Extensive and well-defined criteria to ensure patient safety and scientific rigor. For instance, patients with certain comorbidities that would contraindicate specific antiarrhythmic drugs were excluded from those treatment arms.
Visualizing the Mechanisms and Processes
To further illustrate the concepts discussed, the following diagrams provide a visual representation of Cardioquin's signaling pathway and a typical clinical trial workflow.
References
- 1. Quinidine - Wikipedia [en.wikipedia.org]
- 2. The Cardiac Arrhythmia Suppression Trial: first CAST ... then CAST-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
- 4. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
A meta-analysis comparing mortality rates of quinidine with placebo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mortality rates associated with quinidine treatment versus placebo, based on data from pivotal meta-analyses. The information is intended to support research and development decisions by offering a concise summary of clinical findings.
Quantitative Data Summary
The following table summarizes the key quantitative data from meta-analyses comparing the mortality rates of quinidine with control groups (placebo or other antiarrhythmic drugs).
| Meta-Analysis Focus | Total Patients | Quinidine Group Size | Control Group Size | Quinidine Mortality Rate | Control Group Mortality Rate | Odds Ratio (Quinidine vs. Control) | Key Findings |
| Atrial Fibrillation | 808 | 421 (approx.) | 387 (approx.) | 2.9% (12 deaths)[1][2] | 0.8% (3 deaths)[1][2] | ~3.0[1][2] | Quinidine is associated with a threefold increase in mortality despite being effective in maintaining sinus rhythm.[1][2][3] |
| Ventricular Arrhythmias | 1009 | 502 | 507 | 2.4% (12 deaths)[4][5] | 0.8% (4 deaths)[4][5] | Not explicitly stated, but risk difference of 1.6%[4] | Quinidine demonstrated a statistically significant increase in mortality compared to other Class I antiarrhythmic agents.[4][5] |
Experimental Protocols
The summarized data is derived from meta-analyses of randomized, double-blind, controlled clinical trials. The methodologies of the included studies, while varying in specific details, generally adhered to the following principles:
-
Study Selection: The meta-analyses included randomized controlled trials that compared quinidine to a placebo or another active antiarrhythmic drug.[1][2][5] Two independent reviewers often performed the selection to ensure objectivity.[1][2]
-
Patient Population: The patient populations consisted of individuals with either chronic atrial fibrillation post-cardioversion or those with benign or potentially lethal ventricular arrhythmias.[1][2][4]
-
Intervention: The intervention group received quinidine, with dosages and preparations varying across the individual trials.[1] The control group received either a placebo or another Class I antiarrhythmic agent such as flecainide, mexiletine, tocainide, or propafenone.[4][5]
-
Data Extraction: Data regarding patient characteristics, study design, and outcomes, particularly mortality, were independently extracted by two reviewers using standardized forms.[1]
-
Statistical Analysis: The mortality rates were analyzed using techniques for combining data from multiple studies. The odds ratio was a common metric used to express the increased risk of death associated with quinidine.[1][2] Tests for homogeneity were conducted to ensure the validity of pooling the results from different trials.[4]
Meta-Analysis Workflow
The following diagram illustrates the typical workflow of the meta-analyses cited in this guide.
Caption: Workflow of the meta-analysis process.
References
- 1. acpjournals.org [acpjournals.org]
- 2. Efficacy and safety of quinidine therapy for maintenance of sinus rhythm after cardioversion. A meta-analysis of randomized control trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. Quinidine-related mortality in the short-to-medium-term treatment of ventricular arrhythmias. A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acpjournals.org [acpjournals.org]
Safety Operating Guide
Proper Disposal of Cardioquin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Cardioquin (quinidine polygalacturonate), a medication formerly used to treat abnormal heart rhythms. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. The brand name Cardioquin has been discontinued in the U.S., but generic versions may still be in use in research settings.[1]
Immediate Safety and Handling Precautions
Before handling Cardioquin, it is imperative to consult the Safety Data Sheet (SDS). Cardioquin's active ingredient, quinidine, is toxic if swallowed and may cause an allergic skin reaction.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear approved safety glasses or goggles.
-
Hand Protection: Wear appropriate protective gloves.[3]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[3]
-
Eye Contact: Rinse immediately with plenty of water and seek medical advice.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[3]
Disposal Procedures for Cardioquin
The primary methods for the disposal of Cardioquin are outlined below. The preferred method is to use a licensed disposal company or a drug take-back program. Disposal in the household trash is a secondary option if the preferred methods are not available. Flushing down the toilet is generally not recommended.[4][5]
| Disposal Method | Procedure | Key Considerations |
| Licensed Disposal Company | Offer surplus and non-recyclable solutions to a licensed disposal company. Dispose of contents and container to an approved waste disposal plant.[3] | This is the recommended method for research and laboratory settings to ensure compliance with environmental regulations. |
| Drug Take-Back Programs | Utilize community drug take-back programs. The U.S. Drug Enforcement Administration (DEA) website provides information on authorized collection sites.[6] | This is a secure and environmentally sound method for disposing of unwanted medicines. |
| Household Trash (if take-back is unavailable) | 1. Remove the medicine from its original container.[4][6] 2. Mix the tablets or capsules (do not crush) with an unappealing substance such as used coffee grounds, dirt, or cat litter.[4][5][6] 3. Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.[4][5][6] 4. Dispose of the container in the household trash.[4] 5. Scratch out all personal information on the prescription label before discarding the empty container.[4][6] | This method is intended to make the drug less appealing to children and pets and to prevent diversion from the trash. |
| Flushing | Do NOT flush Cardioquin down the toilet or drain unless specifically instructed to do so by the medication's labeling.[5][6] | This is to prevent the active pharmaceutical ingredients from entering waterways, as wastewater treatment plants are often not equipped to remove them.[5] |
Experimental Protocols
No specific experimental protocols for the disposal of Cardioquin were identified in the search. Disposal procedures are guided by federal and local regulations, including those from the Environmental Protection Agency (EPA) and the DEA. For investigational drugs used in clinical research, disposal must be in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines.[7]
Cardioquin Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Cardioquin.
References
Essential Safety and Handling Guide for Cardioquin (Quinidine Polygalacturonate)
Disclaimer: The brand name Cardioquin has been discontinued in the United States.[1] This guide is based on the active ingredient, Quinidine Polygalacturonate, and provides essential safety and logistical information for its handling in a laboratory setting.
This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Cardioquin (Quinidine Polygalacturonate). Adherence to these protocols is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling Quinidine Polygalacturonate to reduce the risk of exposure to hazardous drug aerosols and residues.[2] The required PPE may vary based on the specific laboratory safety plan and risk assessment.
| PPE Type | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-grade, powder-free gloves.[3] | Prevents skin contact and absorption. Double gloving provides an additional barrier.[3] |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3] | Protects skin and clothing from contamination. |
| Eye Protection | Safety goggles or a face shield.[4] | Protects eyes from splashes or aerosolized particles.[4] |
| Respiratory Protection | An N95 respirator or higher.[4] | Required when handling powders or if there is a risk of aerosol generation.[4] |
Operational Plan for Handling
A systematic approach to handling Quinidine Polygalacturonate is crucial to maintain a safe laboratory environment.
Experimental Workflow for Handling Cardioquin
Caption: A stepwise workflow for the safe handling of Cardioquin in a laboratory setting.
Disposal Plan
Proper disposal of unused or expired Quinidine Polygalacturonate and contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused/Expired Solid Drug | - Do not flush down the toilet or drain unless specifically instructed.[5] - The preferred method is through a licensed hazardous waste disposal service or a drug take-back program.[6][7] - If a take-back program is unavailable, mix the solid with an undesirable substance (e.g., used coffee grounds, cat litter), place it in a sealed container, and dispose of it in the trash.[5][6][7] |
| Contaminated Labware (e.g., vials, pipette tips) | - Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE | - Remove gloves and gowns in a manner that avoids self-contamination.[3] - Dispose of all used PPE in a designated hazardous waste container immediately after use.[2][3] |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Flush eyes with water for at least 15 minutes as a precaution. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. |
For all exposure incidents, seek immediate medical attention and report the incident to the appropriate institutional safety officer.
References
- 1. drugs.com [drugs.com]
- 2. pogo.ca [pogo.ca]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. dea.gov [dea.gov]
- 6. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
